YEATS4 binder-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H32N4O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-ethyl-3-[1-[(4-hydroxyoxan-4-yl)methyl]-5-methyl-3,6-dihydro-2H-pyridin-4-yl]-2-methylpyrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C23H32N4O3/c1-4-24-22(28)18-5-6-20-21(17(3)25-27(20)14-18)19-7-10-26(13-16(19)2)15-23(29)8-11-30-12-9-23/h5-6,14,29H,4,7-13,15H2,1-3H3,(H,24,28) |
InChI Key |
FEUORNFQZFTHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN2C(=C(C(=N2)C)C3=C(CN(CC3)CC4(CCOCC4)O)C)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of YEATS4 Binder-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS4 (YEATS domain-containing protein 4), also known as GAS41 (Glioma-Amplified Sequence 41), is an epigenetic reader protein that plays a critical role in the regulation of gene transcription. It recognizes acetylated lysine (KAc) residues on histone tails, particularly H3K14ac and H3K27ac, through its YEATS domain.[1] This interaction is a key step in chromatin remodeling and the activation of specific gene expression programs. Dysregulation of YEATS4 has been implicated in the progression of various cancers, making it an attractive therapeutic target.[1] YEATS4 binder-1 (also referred to as compound 4e) is a potent and selective small-molecule inhibitor that targets the KAc recognition site of the YEATS4 domain.[2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and a summary of the experimental data and protocols used for its characterization.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the YEATS4 protein. Its primary mechanism of action is to occupy the acetylated lysine binding pocket within the YEATS domain, thereby preventing the recognition and binding of acetylated histone tails.[4][2] An X-ray crystal structure has confirmed the direct binding of this chemical series to the lysine acetylation recognition site of the YEATS4 domain.[2][5] By blocking this interaction, this compound effectively inhibits the "reader" function of YEATS4, leading to the downstream modulation of gene expression.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (4e) and a closely related potent analogue, compound 4d.[6]
| Parameter | Compound 4e (this compound) | Compound 4d | Reference |
| Binding Affinity (Ki) | 37 nM | 33 nM | [6] |
| Binding Affinity (Kd) by ITC | Not Reported | 52.7 nM | [6] |
| Cellular Engagement (NanoBRET IC50) | 300 nM | 170 nM | [6] |
| Selectivity | Excellent selectivity for YEATS4 vs. YEATS1, 2, 3 | Excellent selectivity for YEATS4 vs. YEATS1, 2, 3 | [7][2][5] |
| In Vivo Capability | Demonstrated to be a competent in vivo binder in rodent pharmacokinetic studies | Demonstrated to be a competent in vivo binder in rodent pharmacokinetic studies | [7][2][5] |
Signaling Pathways Modulated by YEATS4 Inhibition
YEATS4 is known to be a key regulator of oncogenic signaling pathways. By inhibiting YEATS4, this compound is predicted to modulate these pathways, thereby exerting its anti-cancer effects.
Wnt/β-catenin Signaling Pathway
YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway.[5] Downregulation of YEATS4 leads to a decrease in the expression and phosphorylation of β-catenin.[5][8] This, in turn, affects the expression of downstream target genes involved in cell proliferation and survival, such as c-Myc, CDK4, CDK6, and Cyclin D1.[5] It is therefore hypothesized that this compound, by inhibiting YEATS4, will suppress the Wnt/β-catenin pathway.
ZEB1-Mediated Epithelial-to-Mesenchymal Transition (EMT)
YEATS4 has been shown to regulate the expression of ZEB1 (Zinc Finger E-Box Binding Homeobox 1), a key transcription factor in the induction of EMT, a process critical for cancer metastasis.[1][9][10][11] YEATS4 achieves this by binding to acetylated H3K27 on the ZEB1 promoter, leading to its transcriptional activation.[1][9] By inhibiting YEATS4, this compound is expected to downregulate ZEB1 expression, thereby suppressing EMT and metastatic potential.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar compounds.
Whole-Cell NanoBRET Target Engagement Assay
This assay is used to quantify the binding of a compound to its target protein within living cells.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transfected with a plasmid encoding for a NanoLuc-YEATS4 fusion protein using a suitable transfection reagent.
-
Transfected cells are incubated for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Transfected cells are harvested, washed, and resuspended in Opti-MEM.
-
A fluorescent tracer that binds to the YEATS4 active site is added to the cell suspension at a predetermined optimal concentration.
-
The cell suspension is dispensed into a 384-well white plate.
-
-
Compound Addition:
-
This compound is serially diluted in DMSO and then further diluted in Opti-MEM.
-
The compound dilutions are added to the wells containing the cell and tracer mixture.
-
The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
A NanoBRET substrate and an extracellular NanoLuc inhibitor are added to all wells.
-
The plate is read on a luminometer capable of detecting both the donor (NanoLuc, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
-
Data Analysis:
-
The BRET ratio is plotted against the logarithm of the compound concentration.
-
The data is fitted to a four-parameter logistic equation to determine the IC50 value.
-
Rodent Pharmacokinetic (PK) Studies
These studies are performed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
Protocol:
-
Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
-
Compound Formulation and Dosing:
-
This compound is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% water).
-
The compound is administered via intravenous (IV) and oral (PO) routes at a specific dose (e.g., 1 mg/kg for IV and 5 mg/kg for PO).
-
-
Sample Collection:
-
Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Key PK parameters are calculated, including clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (%F).
-
Conclusion
This compound is a potent and selective small-molecule inhibitor of the epigenetic reader YEATS4. By competitively binding to the acetylated lysine recognition site of the YEATS domain, it effectively blocks the interaction of YEATS4 with acetylated histones. This mechanism of action leads to the modulation of oncogenic signaling pathways, including the Wnt/β-catenin and ZEB1-mediated EMT pathways. The favorable in vitro and in vivo properties of this compound and its analogues make them valuable tool compounds for further investigation of YEATS4 biology and as a starting point for the development of novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unmc.edu [unmc.edu]
- 10. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of YEATS4 Binders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of small-molecule binders targeting the YEATS4 (YEATS domain-containing protein 4) epigenetic reader domain. YEATS4 has emerged as a compelling therapeutic target in oncology due to its role in chromatin remodeling and gene transcription. This document details the key compounds, experimental methodologies, and associated signaling pathways integral to the advancement of YEATS4-targeted drug discovery.
Core Quantitative Data of YEATS4 Binders
A series of potent and selective small-molecule binders of YEATS4 have been developed, with representative data summarized below. These compounds, including the notable analogs 4d and 4e , exhibit high affinity for YEATS4 and selectivity over other YEATS family members.[1][2]
| Compound | Target | Kᵢ (nM) | IC₅₀ (NanoBRET, nM) | Selectivity vs. YEATS1/2/3 | Reference |
| 4d | YEATS4 | 33 | 170 | >15-fold | [1][2] |
| 4e | YEATS4 | 37 | 300 | >15-fold | [1][2][3] |
Experimental Protocols
The discovery and characterization of YEATS4 binders have relied on a suite of biophysical and cellular assays. The detailed methodologies for the key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a compound and the YEATS4 protein.[4][5][6][7]
Materials:
-
Purified recombinant YEATS4 protein
-
Synthesized small-molecule binder
-
ITC instrument (e.g., MicroCal ITC200)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP
Protocol:
-
Prepare the YEATS4 protein solution to a final concentration of 10-20 µM in the assay buffer.
-
Prepare the ligand (small-molecule binder) solution to a final concentration of 100-200 µM in the same assay buffer. To minimize heats of dilution, ensure the buffer composition is identical between the protein and ligand solutions.[7]
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
Load the YEATS4 protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform a series of injections (typically 19-20 injections of 2 µL each) of the ligand into the protein solution, with a spacing of 150 seconds between injections.
-
Record the heat changes upon each injection.
-
Analyze the resulting data by fitting to a one-site binding model to determine the Kd, ΔH, and n.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used for high-throughput screening of inhibitors that disrupt the interaction between the YEATS4 protein and its natural ligand, an acetylated histone peptide.[8]
Materials:
-
His-tagged YEATS4 protein
-
Biotinylated histone H3 peptide (e.g., H3K27ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Test compounds
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
Protocol:
-
Prepare solutions of His-tagged YEATS4 and biotinylated H3 peptide in assay buffer. Optimal concentrations should be determined by cross-titration, but a starting point is typically in the low nanomolar range.
-
In a 384-well microplate, add test compounds at various concentrations.
-
Add the His-tagged YEATS4 protein to the wells and incubate for 15 minutes at room temperature.
-
Add the biotinylated H3 peptide to the wells and incubate for another 15 minutes at room temperature.
-
Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the assay buffer. Add this bead suspension to all wells in subdued light.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission at 520-620 nm. A decrease in signal indicates inhibition of the protein-peptide interaction.
NanoBRET™ Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay used to quantify the binding of a test compound to the YEATS4 protein within a cellular environment.[9][10]
Materials:
-
HEK293 cells
-
Plasmid encoding a NanoLuc®-YEATS4 fusion protein
-
NanoBRET™ tracer molecule that binds to YEATS4
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Protocol:
-
Transfect HEK293 cells with the NanoLuc®-YEATS4 fusion plasmid using FuGENE® HD Transfection Reagent and culture for 24 hours.
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
In a white 384-well plate, add the test compounds at a range of concentrations.
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Add the cell suspension to all wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~610 nm).
-
Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound, and the data can be used to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving YEATS4 and a typical workflow for the discovery of YEATS4 binders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
The Role of YEATS4 and its Binders in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing protein 4 (YEATS4), also known as GAS41, has emerged as a critical reader of histone acylation, playing a pivotal role in chromatin remodeling and gene transcription. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the function of YEATS4 in epigenetic regulation, with a particular focus on the mechanism of action of its binders. We present a summary of quantitative data for known YEATS4 binders, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate further research and drug development in this area.
Introduction to YEATS4: An Epigenetic Reader
YEATS4 is a key component of several multiprotein chromatin-modifying complexes, including the TIP60 histone acetyltransferase (HAT) complex and the SRCAP chromatin-remodeling complex.[1] The defining feature of YEATS4 is its YEATS domain, which functions as a reader of post-translational modifications on histone tails, specifically recognizing acetylated and crotonylated lysine residues.[2] This recognition is crucial for the recruitment of chromatin-modifying machinery to specific genomic loci, thereby influencing gene expression.
The primary histone marks recognized by the YEATS4 YEATS domain are acetylated lysine 27 on histone H3 (H3K27ac) and acetylated lysine 14 on histone H3 (H3K14ac). These marks are generally associated with active transcription. By binding to these marks, YEATS4 facilitates the deposition of the histone variant H2A.Z at promoter and enhancer regions, a process that is critical for transcriptional activation.
Dysregulation of YEATS4 has been linked to various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[3][4] In these contexts, YEATS4 often acts as an oncogene, promoting cell proliferation, survival, and metastasis.[3][4] This has spurred the development of small-molecule inhibitors that target the YEATS domain to disrupt its interaction with acetylated histones.
Quantitative Data for YEATS4 Binders
The development of potent and selective small-molecule binders of the YEATS4 YEATS domain is an active area of research. These compounds serve as valuable chemical probes to elucidate the biological functions of YEATS4 and as potential starting points for drug discovery programs. Below is a summary of publicly available quantitative data for select YEATS4 binders.
| Compound ID | Assay Type | Target | Ki (nM) | IC50 (nM) | Cell Line | Reference(s) |
| YEATS4 binder-1 (4e) | Biochemical Assay | YEATS4 YEATS Domain | 37 | - | - | [5] |
| This compound (4e) | NanoBRET Assay | YEATS4 Target Engagement | - | 300 | - | [1] |
| YEATS4-IN-1 (Compound 4d) | Biochemical Assay | YEATS4 YEATS Domain | 33 | - | - | [4] |
| DLG-369 | Biochemical Assay | YEATS4 YEATS Domain | - | <1000 | - | [6] |
| DLG-369 | Proliferation Assay | NSCLC cell lines | - | Potent inhibition reported | - | [6] |
Key Signaling Pathways Involving YEATS4
YEATS4 is implicated in several critical signaling pathways that control cell growth, proliferation, and survival. Its role as a transcriptional co-regulator allows it to influence the expression of key genes within these pathways.
The p53 Pathway
YEATS4 has been shown to negatively regulate the p53 tumor suppressor pathway.[4][7] It can interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby promoting p53 turnover and inhibiting its tumor-suppressive functions.[8]
Wnt/β-catenin Signaling
In several cancers, including pancreatic and gastric cancer, YEATS4 has been found to activate the Wnt/β-catenin signaling pathway.[1][9] It can promote the transcription of β-catenin, a key effector of the pathway, leading to the expression of genes involved in cell proliferation and survival.[1]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize YEATS4 and its binders.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of YEATS4 and to assess its co-localization with specific histone marks.
Protocol Overview:
-
Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to YEATS4 is used to immunoprecipitate the protein-DNA complexes.
-
Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions of significant enrichment.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a small molecule to its target protein.
Protocol Overview:
-
Cell Transfection: Cells are transfected with a vector expressing a fusion protein of YEATS4 and NanoLuc® luciferase.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the YEATS domain of YEATS4 is added to the cells.
-
Compound Treatment: The cells are treated with the test compound (e.g., this compound).
-
Substrate Addition: A substrate for NanoLuc® is added, leading to light emission.
-
BRET Measurement: If the tracer is bound to the YEATS4-NanoLuc® fusion, the energy from the luciferase reaction is transferred to the tracer, which then emits light at a different wavelength. The test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.
-
Data Analysis: The IC50 value is determined by measuring the BRET signal at different concentrations of the test compound.
Conclusion and Future Directions
YEATS4 is a key epigenetic regulator with significant implications for cancer biology. The development of small-molecule binders targeting the YEATS domain has provided valuable tools for studying its function and represents a promising avenue for therapeutic intervention. Further research is needed to fully elucidate the diverse roles of YEATS4 in different cellular contexts and to develop more potent and selective inhibitors with clinical potential. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of YEATS4 and its role in health and disease.
References
- 1. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 5. promega.com [promega.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eubopen.org [eubopen.org]
The Role of YEATS4 in Chromatin Remodeling: A Technical Guide for Researchers
An In-depth Examination of the Epigenetic Reader, its Mechanisms, and Therapeutic Potential
Introduction
YEATS domain-containing protein 4 (YEATS4), also known as GAS41 (Glioma-Amplified Sequence 41), is a critical component of the cellular machinery that governs chromatin architecture and gene expression. As a member of the YEATS domain family, it functions as an epigenetic "reader," recognizing specific post-translational modifications on histone proteins. This recognition is a pivotal event that initiates downstream processes, including chromatin remodeling and transcriptional regulation. Dysregulation of YEATS4 has been implicated in a variety of human cancers, making it a compelling target for novel therapeutic interventions. This technical guide provides a comprehensive overview of YEATS4's function in chromatin remodeling, detailing its molecular interactions, the experimental methodologies used to study it, and its role in key signaling pathways.
Core Function: An Epigenetic Reader of Histone Acylation
YEATS4 is a key player in interpreting the histone code, primarily through its N-terminal YEATS domain. This domain specifically recognizes and binds to acetylated and crotonylated lysine residues on histone tails, acting as a scaffold to recruit chromatin-remodeling complexes to specific genomic loci.
Molecular Mechanism of Recognition
The YEATS domain of YEATS4 forms a binding pocket that accommodates acetylated lysine residues, with a particular affinity for di-acetylated histone H3. This interaction is crucial for tethering chromatin-modifying enzymes to their sites of action, thereby influencing local chromatin structure and gene accessibility.
Role in Chromatin Remodeling Complexes
YEATS4 is an integral subunit of two major chromatin-remodeling complexes:
-
SRCAP (SNF2-related CBP activator protein) complex: This complex is responsible for the ATP-dependent exchange of the canonical histone H2A with the H2A.Z variant. The deposition of H2A.Z at promoter regions is associated with transcriptional regulation.
-
TIP60/p400 complex: This complex possesses histone acetyltransferase (HAT) activity, primarily targeting histones H4 and H2A. It is involved in transcriptional activation and DNA repair.
By being a part of these complexes, YEATS4 plays a direct role in altering nucleosome composition and histone modifications, which in turn affects gene expression.
Quantitative Data: Binding Affinities of the YEATS4 YEATS Domain
The binding affinity of the YEATS4 YEATS domain for specific acetylated histone peptides has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). These studies provide precise measurements of the dissociation constant (Kd), indicating the strength of the interaction.
| Histone Modification | Dissociation Constant (Kd) | Experimental Method | Reference |
| H3K27ac | 32.7 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| H3K14ac | 13.0 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| H3K14ac (residues 1-19) | 3.5 ± 0.25 µM | Isothermal Titration Calorimetry (ITC) | [2] |
Signaling Pathways Involving YEATS4
YEATS4 is implicated in several signaling pathways that are crucial for cell proliferation, differentiation, and survival. Its role as a chromatin remodeler allows it to influence the expression of key genes within these pathways.
p53 Pathway
YEATS4 has been shown to negatively regulate the p53 tumor suppressor pathway.[3][4][5] Overexpression of YEATS4 can lead to the destabilization of p53, thereby promoting cell survival and proliferation and contributing to tumorigenesis.[3][4]
Caption: YEATS4 negatively regulates the p53 tumor suppressor pathway.
Wnt/β-catenin Pathway
In certain cancers, such as pancreatic and gastric cancer, YEATS4 can activate the Wnt/β-catenin signaling pathway.[6][7] It can interact with β-catenin and promote the transcription of downstream target genes involved in cell proliferation and migration.[6][7]
References
- 1. Recognition of histone acetylation by the GAS41 YEATS domain promotes H2A.Z deposition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. e-century.us [e-century.us]
- 6. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of YEATS4 binder-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a critical epigenetic reader protein implicated in oncogenesis through its role in chromatin remodeling and transcriptional regulation. Its ability to recognize acetylated histone tails makes it a key player in various signaling pathways, including those governed by MYC and p53. This technical guide provides a comprehensive overview of the molecular targets of a potent and selective small molecule, YEATS4 binder-1. The guide details the quantitative binding affinity of this compound, outlines the experimental protocols used for its characterization, and visualizes the associated cellular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the development of targeted epigenetic therapies.
Quantitative Binding Data
This compound has been identified as a high-affinity ligand for the YEATS domain of YEATS4. The primary molecular target is the acetyl-lysine (KAc) binding pocket within this domain. Quantitative binding assays have been instrumental in characterizing this interaction.
| Compound | Target Domain | Binding Affinity (Ki) | Assay Method | Reference |
| This compound | YEATS4 YEATS Domain | 37 nM | Fluorescence Polarization | [1][2] |
Beyond this specific binder, YEATS4 interacts with a variety of other proteins, primarily through its role as a chromatin reader of histone modifications. The following table summarizes available quantitative data for these interactions.
| Interacting Partner | YEATS4 Domain | Binding Affinity (Kd) | Assay Method | Reference |
| Histone H3K14ac (1-19) | YEATS Domain | 3.5 µM | Isothermal Titration Calorimetry | [3] |
| Histone H3K27ac peptide | YEATS Domain | 32.7 µM | Isothermal Titration Calorimetry | [4] |
| Histone H3K14ac peptide | YEATS Domain | 13.0 µM | Isothermal Titration Calorimetry | [4] |
| Di-crotonylated Histone H3 (H3K23crK27cr) | YEATS Domain | 1.3 µM | Fluorescence Polarization |
Experimental Protocols
The characterization of this compound and its interaction with YEATS4 has been achieved through a combination of biophysical and cell-based assays. Detailed methodologies for these key experiments are provided below.
NanoBRET™ Target Engagement Assay
This assay was utilized to confirm the engagement of this compound with YEATS4 in a cellular context.[1][2]
Objective: To quantitatively measure the binding of a test compound to a target protein within living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target). Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.[5][6]
Protocol:
-
Cell Preparation: HEK293T cells are transfected with a plasmid encoding for YEATS4 fused to NanoLuc® luciferase. Transfected cells are cultured for 18-24 hours to allow for protein expression.[7]
-
Compound and Tracer Addition:
-
A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and added to the cells in a 384-well plate.[7]
-
A cell-permeable fluorescent tracer that binds to the YEATS4 YEATS domain is added to all wells at a fixed concentration.
-
-
Incubation: The plate is incubated for 2 hours at 37°C in a 5% CO2 environment to allow the binding to reach equilibrium.[7]
-
Detection:
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The data is then normalized and fitted to a dose-response curve to determine the IC50 value, which can be converted to a Ki value.
X-ray Co-crystallography
This technique was employed to elucidate the precise binding mode of this compound within the YEATS domain.[1][2]
Objective: To determine the three-dimensional structure of the YEATS4-ligand complex at atomic resolution.
Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to calculate an electron density map, from which the atomic structure of the complex can be modeled.
Protocol:
-
Protein Expression and Purification: The human YEATS4 YEATS domain (residues 19-159) is expressed in E. coli and purified using affinity and size-exclusion chromatography.[3]
-
Co-crystallization:
-
The purified YEATS4 protein is concentrated and mixed with a molar excess of this compound.
-
Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.
-
-
Data Collection:
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The structure is solved by molecular replacement using a known YEATS domain structure as a search model.
-
The model is refined against the diffraction data, and the ligand is built into the resulting electron density map.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the thermodynamic parameters of the binding interaction between YEATS4 and its ligands.[3][4]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein. The resulting thermogram can be analyzed to determine the thermodynamic parameters of the interaction.[8][9]
Protocol:
-
Sample Preparation: Purified YEATS4 protein and the ligand (e.g., a histone peptide) are extensively dialyzed against the same buffer to minimize heats of dilution.[10]
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
A series of small injections of the ligand are made into the sample cell while the heat change is monitored.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a suitable binding model to extract the thermodynamic parameters.[10]
Fluorescence Polarization (FP) Assay
FP assays are a common method for measuring binding events in solution and were used to determine the Ki of this compound.[1][2]
Objective: To measure the binding affinity of a small molecule inhibitor.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger protein, its tumbling is slowed, and the emitted light remains polarized. An inhibitor will compete with the tracer for binding, resulting in a decrease in fluorescence polarization.[6][11]
Protocol:
-
Reagent Preparation:
-
A fluorescently labeled peptide corresponding to a known binding partner of the YEATS4 YEATS domain (e.g., an acetylated histone H3 peptide) is used as the tracer.
-
Purified YEATS4 YEATS domain protein is prepared.
-
A serial dilution of the inhibitor (this compound) is made.
-
-
Assay Setup: The protein, tracer, and inhibitor are mixed in a low-volume, non-binding surface microplate.[12]
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.[12]
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[12]
-
Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration and fitted to a competitive binding equation to determine the IC50, which is then converted to a Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving YEATS4 and the workflows of the experimental procedures described above.
Caption: YEATS4 Signaling Pathways and Point of Intervention.
Caption: NanoBRET™ Target Engagement Assay Workflow.
Caption: X-ray Co-crystallography Workflow.
Conclusion
This compound represents a significant tool for probing the function of the YEATS4 epigenetic reader. Its high affinity and selectivity, as determined by the rigorous experimental methods detailed in this guide, underscore its potential as a lead compound for the development of novel therapeutics. The provided protocols and workflow diagrams offer a practical resource for researchers aiming to replicate or build upon these findings. Further investigation into the downstream cellular consequences of YEATS4 inhibition with this binder will be crucial in elucidating the full therapeutic potential of targeting this key epigenetic regulator.
References
- 1. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 3. pnas.org [pnas.org]
- 4. Recognition of histone acetylation by the GAS41 YEATS domain promotes H2A.Z deposition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. eubopen.org [eubopen.org]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
YEATS4 Binder-1: A Chemical Probe for Epigenetic Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing protein 4 (YEATS4), also known as GAS41, is an epigenetic reader protein that recognizes acetylated and other acylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene transcription. Its association with various cancers has positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of YEATS4 binder-1, a potent and selective chemical probe, intended to facilitate its use in basic research and drug development. This document details the biochemical and cellular activity of this compound, provides explicit experimental protocols for its characterization, and outlines its potential applications in studying YEATS4-mediated biological pathways.
Introduction to YEATS4
YEATS4 is a component of several chromatin-remodeling complexes, including the SRCAP and Tip60/p400 complexes. Through its YEATS domain, it binds to acetylated histones, particularly H3K27ac and H3K14ac, linking chromatin state to transcriptional activation. Dysregulation of YEATS4 has been implicated in the progression of various cancers, including non-small cell lung cancer and pancreatic cancer, often through its interaction with key oncogenic pathways such as Wnt/β-catenin and its regulation of the p53 tumor suppressor pathway. The development of selective chemical probes for YEATS4 is therefore a critical step in validating it as a therapeutic target and in elucidating its complex biological functions.
This compound: A Potent and Selective Chemical Probe
This compound (also referred to in scientific literature as compound 4e) and its close analog, compound 4d, are potent and selective small-molecule binders of the YEATS4 YEATS domain. These compounds were identified through a structure-activity relationship (SAR) optimization of a virtual screening hit.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analog, demonstrating their high affinity and selectivity.
| Compound | YEATS4 K_i (nM) |
| This compound (4e) | 37 |
| Compound 4d | 33 |
Table 1: Binding Affinity of YEATS4 Binders
| Compound | YEATS1 (ENL) IC_50 (µM) | YEATS2 IC_50 (µM) | YEATS3 (AF9) IC_50 (µM) |
| This compound (4e) | >10 | >10 | >10 |
| Compound 4d | >10 | >10 | >10 |
Table 2: Selectivity Profile of YEATS4 Binders
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity (K_i) of compounds to the YEATS4 YEATS domain.
Materials:
-
Recombinant His-tagged YEATS4 protein
-
Biotinylated histone H3 peptide containing the target acylated lysine (e.g., H3K27ac)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) or other suitable acceptor (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20
-
Test compounds (e.g., this compound)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of His-tagged YEATS4 protein and biotinylated histone peptide to each well.
-
Add a solution of Europium-labeled anti-His antibody and Streptavidin-APC to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC_50.
-
Calculate the K_i value using the Cheng-Prusoff equation.
Whole-Cell Target Engagement Assay (NanoBRET)
This assay measures the ability of a compound to engage with YEATS4 within a cellular environment.
Materials:
-
HEK293T cells
-
Plasmid encoding a NanoLuc-YEATS4 fusion protein
-
NanoBRET tracer specific for YEATS4
-
Opti-MEM I Reduced Serum Medium
-
FuGENE HD Transfection Reagent
-
Nano-Glo Live Cell Reagent
-
White, 96-well cell culture plates
Procedure:
-
Transfect HEK293T cells with the NanoLuc-YEATS4 fusion protein plasmid using FuGENE HD.
-
Plate the transfected cells in a white 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in Opti-MEM.
-
Add the NanoBRET tracer to the cells, followed by the test compound dilutions.
-
Incubate at 37°C and 5% CO_2 for 2 hours.
-
Add Nano-Glo Live Cell Reagent to all wells.
-
Read the plate on a luminometer capable of measuring BRET, with a 460 nm donor filter and a 618 nm acceptor filter.
-
Calculate the NanoBRET ratio and plot against the compound concentration to determine the cellular IC_50.
Rodent Pharmacokinetic (PK) Study
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of this compound in rodents.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer this compound to a cohort of rats via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as C_max, T_max, AUC, and half-life.
Visualization of Pathways and Workflows
YEATS4 Signaling Pathways
YEATS4 is implicated in several signaling pathways crucial for cell proliferation and survival. The following diagram illustrates the role of YEATS4 in the Wnt/β-catenin and p53 pathways.
Caption: YEATS4 interaction with the Wnt/β-catenin and p53 signaling pathways.
Experimental Workflow for Characterizing this compound
The following diagram outlines the typical experimental workflow for the discovery and characterization of a chemical probe like this compound.
The Role of YEATS4 in Gene Transcription: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the YEATS domain-containing protein 4 (YEATS4), also known as Glioma-Amplified Sequence 41 (GAS41). It details its core functions as a chromatin reader, its impact on gene transcription through various signaling pathways, and its implications in oncogenesis. This guide includes a summary of quantitative data, detailed experimental protocols for studying YEATS4, and visualizations of key molecular pathways and workflows.
Executive Summary
YEATS4 is a highly conserved nuclear protein that plays a critical role in the regulation of gene expression. As a "reader" of histone post-translational modifications, YEATS4 recognizes specific acylated lysine residues on histone tails, thereby influencing chromatin structure and accessibility for transcription factors.[1] Its activity is integral to several fundamental cellular processes, and its dysregulation is frequently implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, and glioblastoma.[2][3] YEATS4 primarily functions as a component of large chromatin-remodeling complexes, such as SRCAP and TIP60/p400, which mediate the deposition of the histone variant H2A.Z.[4] Through its interactions and chromatin-reading capabilities, YEATS4 influences key signaling pathways, including the p53 tumor suppressor pathway and the Wnt/β-catenin pathway, making it a compelling target for therapeutic development.
Core Mechanism: YEATS4 as a Chromatin Reader
The primary mechanism by which YEATS4 influences gene transcription is through its N-terminal YEATS domain. This domain functions as a specific reader for acetylated and crotonylated lysine residues on histone tails, particularly on histone H3.
Recognition of Histone Acylation and Crotonylation
The YEATS domain of YEATS4 specifically recognizes and binds to acetylated histone H3, with a notable preference for diacetylated forms such as H3K14ac and H3K27ac.[1][5] This interaction is crucial for recruiting chromatin-modifying complexes to specific genomic loci. The binding of YEATS4 to these acetylated marks helps to maintain an open chromatin state, which is permissive for active transcription.
In addition to acetylation, the YEATS domain has been identified as a reader of histone crotonylation, a modification associated with active gene promoters.[2] This dual-reading capability allows YEATS4 to interpret different epigenetic signals and fine-tune transcriptional output.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on YEATS4's function and its effects on cellular processes.
Binding Affinities of YEATS Domains
Direct dissociation constant (Kd) values for human YEATS4 are not consistently reported in the literature. However, data from homologous YEATS domains provide insight into the binding affinities for acylated histone peptides.
| YEATS Domain Protein | Histone Peptide Ligand | Dissociation Constant (Kd) | Method |
| Taf14 (Yeast homolog) | H3K9cr | 9.5 µM | Fluorescence Spectroscopy[2] |
| AF9 (Human paralog) | H3K9ac | 7.0 µM | Isothermal Titration Calorimetry[6] |
| YEATS2 (Human) | H3K27ac | 50 µM - 226 µM | Varies by study[6] |
Effects of YEATS4 Knockdown on Gene Expression and Cell Cycle
Studies involving the depletion of YEATS4 in cancer cell lines have demonstrated significant changes in the expression of key regulatory genes and alterations in cell cycle progression.
| Cell Line | Target Gene/Process | Effect of YEATS4 Knockdown | Quantitative Change | Reference |
| NSCLC Cell Lines | p21 (CDKN1A) | Increased protein levels | Not specified | |
| NSCLC Cell Lines | p53 | Increased protein levels | Not specified | |
| Breast Cancer Cells | ZEB1 | Markedly decreased mRNA levels | Not specified | [1] |
| Colorectal Cancer (RKO) | Cell Cycle | G0/G1 phase arrest | Increased G0/G1 population (P < 0.01) | |
| Colorectal Cancer (RKO) | Apoptosis | Increased apoptosis rate | Significant increase (P < 0.001) |
Signaling Pathways and Logical Relationships
YEATS4 is a key player in several signaling pathways that are fundamental to cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language, illustrate these complex interactions.
YEATS4 in the p53 Tumor Suppressor Pathway
YEATS4 acts as a negative regulator of the p53 pathway. Under normal conditions, it can bind to the promoters of p53 target genes like CDKN1A (p21), repressing their expression and thereby inhibiting the p53 pathway. This allows for normal cell proliferation. Overexpression of YEATS4 can lead to excessive p53 inhibition, contributing to tumorigenesis.[2]
YEATS4 in the Wnt/β-catenin Signaling Pathway
In certain cancers, such as gastric and pancreatic cancer, YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway.[2] It can directly act on the β-catenin promoter, leading to increased β-catenin expression and subsequent activation of downstream target genes like c-Myc and Cyclin D1, which promote cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of YEATS4.
Chromatin Immunoprecipitation (ChIP) for YEATS4
This protocol is designed to identify the genomic regions where YEATS4 is bound.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Cross-linking:
-
Culture cells (e.g., a relevant cancer cell line) to ~80-90% confluency in 150 mm dishes.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rocking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Sonication:
-
Scrape cells into ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, and protease inhibitors).
-
Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions must be empirically determined.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris and transfer the supernatant (chromatin) to a new tube.
-
Dilute the chromatin with ChIP dilution buffer (to reduce SDS concentration) and pre-clear with Protein A/G agarose/sepharose beads for 1 hour at 4°C.
-
Save a small aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with a specific anti-YEATS4 antibody (or IgG control) overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input control to a final concentration of 200 mM and incubate at 65°C for 4-5 hours or overnight to reverse the cross-links.
-
Add EDTA, Tris-HCl, and Proteinase K and incubate for 1-2 hours at 45°C to digest proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Analyze the purified DNA using qPCR with primers specific for promoter regions of putative YEATS4 target genes (e.g., ZEB1, CDKN1A).
-
Co-Immunoprecipitation (Co-IP) of YEATS4 Interaction Partners
This protocol is used to isolate and identify proteins that interact with YEATS4 within the cell.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing a non-ionic detergent like NP-40 or Triton X-100, Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors) to preserve protein-protein interactions.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
Add Protein A/G beads and incubate for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add a specific anti-YEATS4 antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the suspected interacting protein (e.g., β-catenin, p53). The input lysate should be run as a positive control.
-
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of YEATS4 to activate or repress the transcription from a specific gene promoter.
Detailed Protocol:
-
Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of a minimal promoter and tandem repeats of the DNA binding site for a transcription factor of interest (or a full-length promoter, e.g., the ZEB1 promoter).
-
Effector Plasmid: An expression vector for YEATS4 (e.g., pcDNA-YEATS4). An empty vector serves as a control.
-
Internal Control Plasmid: A plasmid expressing Renilla luciferase, used to normalize for transfection efficiency.
-
-
Cell Transfection:
-
Seed cells in a multi-well plate (e.g., 24-well or 96-well).
-
Co-transfect the cells with the reporter plasmid, the internal control plasmid, and either the YEATS4 effector plasmid or the empty vector control using a suitable transfection reagent.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Compare the normalized luciferase activity in YEATS4-expressing cells to that in the empty vector control cells to determine the effect of YEATS4 on promoter activity.
-
Conclusion and Future Directions
YEATS4 is a multifaceted protein that acts as a critical epigenetic regulator of gene transcription. Its ability to read histone acylation and crotonylation marks places it at the crossroads of chromatin biology and signal transduction. The dysregulation of YEATS4 in numerous cancers underscores its importance as a potential prognostic biomarker and a high-value target for therapeutic intervention. Future research should focus on the development of specific small-molecule inhibitors that can disrupt the YEATS4-histone interaction, which may offer a promising avenue for novel cancer therapies. Further elucidation of the full spectrum of YEATS4's interacting partners and target genes will continue to refine our understanding of its role in both normal physiology and disease.
References
- 1. The Taf14 YEATS domain is a reader of histone crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The YEATS Domain Histone Crotonylation Readers Control Virulence-Related Biology of a Major Human Pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of binding preferences of YEATS domains to site-specific acetylated nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Role of YEATS4 in Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YEATS domain containing 4 (YEATS4), also known as GAS41, is a protein that has emerged as a significant player in the landscape of oncology.[1] Initially identified as a glioma-amplified sequence, its role as an epigenetic "reader" of histone modifications places it at a critical nexus of chromatin biology and transcriptional regulation. Aberrant expression and activity of YEATS4 have been implicated in the initiation and progression of a multitude of cancers, including non-small cell lung cancer, glioblastoma, breast cancer, and gastric cancer.[2][3] This technical guide provides an in-depth exploration of the function of YEATS4 as a binder in critical cancer cell signaling pathways, presents quantitative data on its expression and impact, details the experimental methodologies used to elucidate its function, and provides visual representations of the signaling cascades it modulates.
YEATS4: An Epigenetic Reader and Oncogene
YEATS4 is a member of the YEATS domain family of proteins, which are characterized by their ability to recognize and bind to acetylated and crotonylated lysine residues on histone tails.[1][4] This "reader" function is central to its role in modulating chromatin structure and gene expression. The YEATS domain of YEATS4 specifically recognizes acetylated histone H3 at lysine 27 (H3K27ac) and crotonylated histones, linking cellular metabolism to transcriptional control.[1][5] By binding to these modified histones, YEATS4 can recruit chromatin remodeling complexes, such as the SRCAP and TIP60 complexes, to specific genomic loci, thereby influencing the expression of target genes.[6]
Functionally, YEATS4 has been established as a novel oncogene.[1][2] Its overexpression promotes key hallmarks of cancer, including increased cell proliferation, evasion of apoptosis, enhanced cell migration and invasion, and resistance to chemotherapy.[1][7] Conversely, the knockdown of YEATS4 has been shown to suppress tumor growth and induce cellular senescence.[2][7] These oncogenic functions are mediated through its intricate involvement in several critical signaling pathways.
YEATS4 in Core Cancer Signaling Pathways
YEATS4 exerts its oncogenic influence by modulating the activity of several key signaling pathways that are frequently dysregulated in cancer.
The p53 Pathway
The tumor suppressor p53 is a master regulator of the cell cycle and apoptosis. YEATS4 has been shown to negatively regulate the p53 pathway through multiple mechanisms.[1] One key interaction is with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. YEATS4 can cooperate with MDM2 to enhance its activity, leading to decreased p53 levels and a subsequent reduction in the expression of p53 target genes like the cyclin-dependent kinase inhibitor p21.[1][8] This inhibition of the p53 pathway allows cancer cells to bypass cell cycle checkpoints and evade apoptosis.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal and pancreatic cancer.[7][9] YEATS4 has been identified as a positive regulator of this pathway.[7] It can interact with β-catenin and enhance the transcriptional activity of the β-catenin/TCF complex, leading to the upregulation of Wnt target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[9][10]
The NOTCH Signaling Pathway
The NOTCH signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of NOTCH signaling is implicated in a variety of cancers. In gastric cancer, YEATS4 has been shown to upregulate the expression of NOTCH2, thereby activating the NOTCH2 signaling pathway and promoting cancer cell proliferation and invasion.[3][8]
Quantitative Data on YEATS4 in Cancer
The oncogenic role of YEATS4 is underscored by its frequent amplification and overexpression in various human cancers. The following tables summarize key quantitative findings from the literature.
Table 1: YEATS4 Gene Amplification and Overexpression in Human Cancers
| Cancer Type | Amplification Frequency | Overexpression Frequency | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | ~20% | ~20% | [2][7] |
| Gastric Cancer (GC) | - | 23.7% (in primary tumors) | [3][11] |
| Breast Cancer | - | 67.6% (in primary tumors) | [12] |
Table 2: Correlation of YEATS4 Expression with Clinicopathological Features
| Cancer Type | High YEATS4 Expression Correlates With | Reference |
| Gastric Cancer | Poorer overall survival, larger tumor size, deeper tumor invasion, lymph node metastasis | [3] |
| Breast Cancer | Poorer overall survival, larger tumor size, lymph node metastasis, advanced TNM stage | [12] |
| Pancreatic Cancer | Poorer prognosis | [7][10] |
| Hepatocellular Carcinoma | Poorer overall survival and disease-free survival | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of YEATS4's function in cancer cell signaling.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic regions where YEATS4 binds.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[14][15]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.[16]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-YEATS4 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.[16]
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.[14]
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Co-immunoprecipitation (Co-IP)
This protocol is used to identify proteins that interact with YEATS4.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[3]
-
Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[3][9]
-
Immunoprecipitation: Incubate the cell lysate with an anti-YEATS4 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate to capture the YEATS4-containing protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.[8]
Western Blotting
This protocol is used to detect and quantify the expression levels of YEATS4 and other proteins of interest.
-
Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.[11]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7][11]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-YEATS4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[10]
Conclusion and Future Directions
YEATS4 has unequivocally emerged as a critical oncogenic driver in a variety of cancers. Its role as an epigenetic reader, bridging histone modifications to the transcriptional activation of cancer-promoting genes, places it at the heart of tumorigenesis. The dysregulation of key signaling pathways, including the p53, Wnt/β-catenin, and NOTCH pathways, by YEATS4 highlights its multifaceted impact on cancer cell biology. The consistent correlation of high YEATS4 expression with poor patient prognosis underscores its clinical relevance and its potential as a therapeutic target.
The development of small-molecule inhibitors that specifically target the YEATS domain of YEATS4 is a promising avenue for novel cancer therapies.[17][18] Such inhibitors could disrupt the interaction of YEATS4 with acetylated or crotonylated histones, thereby preventing the activation of its downstream oncogenic targets. Further research is warranted to fully elucidate the complete spectrum of YEATS4's interacting partners and its role in other signaling pathways. A deeper understanding of the mechanisms that regulate YEATS4 expression and activity will also be crucial for the development of effective therapeutic strategies against YEATS4-driven cancers.
References
- 1. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 2. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 5. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Video: Quantitative Western Blotting to Estimate Protein Expression Levels - Experiment [app.jove.com]
- 11. Determination of protein expression by western blot analysis [bio-protocol.org]
- 12. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. elearning.unite.it [elearning.unite.it]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 16. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Therapeutic Potential of Targeting YEATS4: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The YEATS domain-containing protein 4 (YEATS4), also known as GAS41, has emerged as a compelling therapeutic target in oncology and other diseases. As an epigenetic "reader," YEATS4 recognizes acetylated and crotonylated histone lysine residues, playing a critical role in chromatin remodeling, gene transcription, and DNA repair. Its overexpression is implicated in the progression of numerous cancers, including pancreatic, gastric, lung, breast, and glioblastoma, where it modulates key oncogenic signaling pathways such as Wnt/β-catenin, p53, and Notch. The development of small-molecule binders that selectively target the YEATS4 bromodomain has demonstrated promising preclinical activity, including the suppression of cancer cell proliferation, induction of apoptosis, and reversal of drug resistance. This technical guide provides a comprehensive overview of the therapeutic potential of targeting YEATS4, detailing its biological functions, involvement in disease, and the current landscape of small-molecule inhibitors. Furthermore, it offers a compilation of detailed experimental protocols for the characterization of YEATS4 binders and visualizations of key cellular pathways and experimental workflows to aid in the advancement of novel therapeutic strategies.
Introduction: The Role of YEATS4 in Health and Disease
YEATS4 is a crucial component of several chromatin-remodeling complexes, including the TIP60/TRRAP and SRCAP complexes.[1][2] Through its conserved YEATS domain, it deciphers post-translational modifications on histones, primarily acetylated and crotonylated lysines, thereby influencing chromatin accessibility and gene expression.[3] This function is integral to various cellular processes, including transcriptional regulation and DNA damage repair.[1]
Dysregulation of YEATS4 has been extensively linked to tumorigenesis.[4] Its amplification and overexpression are observed in a wide array of cancers, where it contributes to malignant phenotypes by:
-
Activating Oncogenic Signaling: YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway in pancreatic and gastric cancer, promoting cell proliferation and invasion.[1][5] It can also modulate the Notch signaling pathway.[1]
-
Inhibiting Tumor Suppressors: YEATS4 can negatively regulate the p53 tumor suppressor pathway, thereby promoting cancer cell survival.[1]
-
Promoting Metastasis: In breast cancer, YEATS4 has been demonstrated to promote the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[6]
-
Inducing Drug Resistance: Overexpression of YEATS4 has been associated with resistance to chemotherapy in some cancer types.[4]
Given its multifaceted role in cancer biology, the selective inhibition of YEATS4 presents a promising therapeutic strategy to counteract its oncogenic functions.
Small-Molecule Binders of YEATS4
The development of potent and selective small-molecule inhibitors of YEATS4 has been a key focus of recent research. These efforts have led to the discovery of several chemical scaffolds that bind to the acetyl-lysine binding pocket of the YEATS domain, preventing its interaction with histones.
Quantitative Data on YEATS4 Binders
A number of small-molecule binders for YEATS4 have been identified and characterized. The following tables summarize the key quantitative data for some of the most promising compounds.
| Compound | Assay Type | Target | Ki (nM) | IC50 (nM) | Kd (nM) | Selectivity over YEATS1, 2, 3 | Reference |
| Binder 4d | ITC | YEATS4 | 14 | >15-fold | [4] | ||
| NanoBRET | YEATS4 | 170 | [4] | ||||
| Binder 4e | ITC | YEATS4 | 37 | >15-fold | [4] | ||
| NanoBRET | YEATS4 | 300 | [4] |
Table 1: In Vitro Binding and Cellular Target Engagement of YEATS4 Binders.
| Compound | Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Binder 4d | Mouse | Oral (PO) | 10 | 1500 | 0.5 | 4500 | 50 | [4] |
| Intravenous (IV) | 2 | - | - | 1800 | - | [4] | ||
| Binder 4e | Mouse | Oral (PO) | 10 | 800 | 1 | 3200 | 40 | [4] |
| Intravenous (IV) | 2 | - | - | 1600 | - | [4] |
Table 2: Pharmacokinetic Parameters of YEATS4 Binders in Rodents.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the discovery and characterization of YEATS4 binders.
Synthesis of a Pyrazolopyridine-Based YEATS4 Inhibitor
This protocol describes the synthesis of a representative pyrazolopyridine-based YEATS4 inhibitor, a scaffold that has shown promising activity.
Protocol:
-
Step 1: Synthesis of the Pyrazolopyridine Core.
-
React 3-amino-4-cyanopyrazole with an appropriate β-ketoester in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling point solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Step 2: Functionalization of the Pyrazolopyridine Core.
-
Introduce desired substituents at various positions of the pyrazolopyridine ring system through standard organic reactions such as Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution.
-
For example, to introduce an aryl group, react the halogenated pyrazolopyridine intermediate with a corresponding boronic acid under palladium catalysis.
-
-
Step 3: Final Product Isolation and Characterization.
-
Purify the final compound using column chromatography on silica gel.
-
Characterize the structure and purity of the final product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
-
In Vitro Binding and Selectivity Assays
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for high-throughput screening of compound libraries to identify initial hits.[7]
Protocol:
-
Reagent Preparation:
-
Prepare biotinylated histone peptides (e.g., H3K27ac) and His-tagged YEATS4 protein.
-
Reconstitute Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the appropriate assay buffer.
-
-
Assay Procedure:
-
Dispense test compounds into a 384-well microplate.
-
Add His-tagged YEATS4 protein and biotinylated histone peptide to the wells and incubate for 30 minutes to allow for binding.
-
Add the AlphaScreen beads and incubate for at least 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
A decrease in the AlphaScreen signal indicates inhibition of the YEATS4-histone interaction.
-
Perform a counter-screen using a biotinylated His6 peptide to identify and exclude false positives.[7]
-
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Dialyze both the YEATS4 protein and the small-molecule binder extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and the ligand.
-
Degas the samples immediately before the experiment.
-
-
ITC Experiment:
-
Load the YEATS4 protein into the sample cell and the small-molecule binder into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time, providing association (kon) and dissociation (koff) rate constants.
Protocol:
-
Chip Preparation:
-
Immobilize the YEATS4 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Binding Measurement:
-
Inject a series of concentrations of the small-molecule binder over the sensor surface and monitor the change in the SPR signal.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the binder.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff rates.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.
-
Cellular Target Engagement Assays
The NanoBRET™ assay is a proximity-based cellular assay that measures the engagement of a test compound with a target protein in live cells.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc® luciferase-YEATS4 fusion protein.
-
-
Assay Procedure:
-
Add a cell-permeable fluorescent tracer that binds to YEATS4 to the cells.
-
Add the test compound in a dose-response manner.
-
Measure the bioluminescence resonance energy transfer (BRET) signal.
-
-
Data Analysis:
-
A decrease in the BRET signal indicates that the test compound is displacing the fluorescent tracer and binding to YEATS4.
-
Calculate the IC50 value from the dose-response curve.
-
CETSA® assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in a cellular environment.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the test compound or vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates to a range of temperatures.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble YEATS4 protein at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate melting curves for the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
In Vivo Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
Protocol:
-
Animal Dosing:
-
Administer the YEATS4 binder to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration-time profile.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, using appropriate software.
-
Efficacy studies in animal models are crucial for evaluating the therapeutic potential of a YEATS4 inhibitor.
Protocol:
-
Tumor Implantation:
-
Implant human cancer cells that overexpress YEATS4 (e.g., pancreatic or breast cancer cell lines) subcutaneously into immunocompromised mice.
-
-
Treatment:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the YEATS4 inhibitor or vehicle control according to a predetermined dosing schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for biomarkers of target engagement and downstream effects (e.g., changes in gene expression, apoptosis).
-
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes involving YEATS4 and the experimental procedures used to study them are provided below using the DOT language for Graphviz.
Signaling Pathways
Figure 1: Key signaling pathways involving YEATS4.
Experimental Workflows
Figure 2: General workflow for the discovery and development of YEATS4 binders.
Conclusion and Future Directions
YEATS4 has been firmly established as a promising therapeutic target for cancer. The development of small-molecule binders that can effectively and selectively inhibit its function holds significant promise for the treatment of various malignancies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to advance the discovery and optimization of novel YEATS4-targeted therapies.
Future efforts in this field should focus on:
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of existing binders to identify suitable candidates for clinical development.
-
Exploring Combination Therapies: Investigating the synergistic potential of YEATS4 inhibitors with other anticancer agents, such as chemotherapy or other epigenetic drugs.
-
Expanding Therapeutic Indications: Exploring the role of YEATS4 in other diseases beyond cancer where epigenetic dysregulation is a contributing factor.
-
Developing Novel Modalities: Investigating alternative approaches to target YEATS4, such as proteolysis-targeting chimeras (PROTACs), which could offer enhanced potency and selectivity.
By addressing these key areas, the full therapeutic potential of targeting YEATS4 can be realized, ultimately leading to new and effective treatments for patients in need.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. YEATS4 promotes the tumorigenesis of pancreatic cancer by activating beta-catenin/TCF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
The YEATS4 Bromodomain: A Technical Guide to Studying Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is an emerging and critical reader of histone post-translational modifications, particularly lysine acetylation and crotonylation. Among the four human YEATS domain-containing proteins, YEATS4 (also known as GAS41) has garnered significant attention as a key player in chromatin remodeling and gene transcription.[1] Its direct involvement in the recognition of acetylated histone tails makes it a crucial component of transcriptional activation.[2][3] YEATS4 is a stoichiometric member of the SRCAP and Tip60/p400 chromatin remodeling complexes, which are essential for the deposition of the histone variant H2A.Z.[1][3]
Functionally, the YEATS domain of YEATS4 specifically binds to acetylated histone H3, with a notable affinity for di-acetylated lysines such as H3K14ac, H3K18ac, and H3K27ac.[2][3] This interaction is fundamental for recruiting the associated chromatin remodeling complexes to specific gene promoters, thereby facilitating an open chromatin state and promoting gene expression.[3] Dysregulation of YEATS4 has been implicated in various cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer, where it often acts as an oncogene.[4][5][6] Its role in promoting cell proliferation and survival, coupled with its druggable pocket, has positioned YEATS4 as a promising therapeutic target for anti-cancer drug development.[7] This guide provides an in-depth technical overview of YEATS4 as a binder for studying histone acetylation, including its associated signaling pathways, quantitative binding data for known ligands, and detailed experimental protocols for its characterization.
Signaling Pathways Involving YEATS4
YEATS4 is a critical node in several signaling pathways that are frequently dysregulated in cancer. Its ability to read histone acetylation marks allows it to influence the transcription of key genes within these pathways.
YEATS4 in the p53 Pathway
YEATS4 has been shown to negatively regulate the p53 tumor suppressor pathway. It can interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction can enhance the degradation of p53, thereby promoting cell survival and proliferation.[8][9]
Caption: YEATS4's role in the p53 signaling pathway.
YEATS4 in the Wnt/β-catenin Pathway
In several cancers, including pancreatic and gastric cancer, YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway.[10] It can promote the nuclear translocation of β-catenin and enhance the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression.
Caption: YEATS4's involvement in the Wnt/β-catenin signaling pathway.
Quantitative Data for YEATS4 Binders
The development of potent and selective small molecule binders for YEATS4 is a key focus in academic and pharmaceutical research. The following table summarizes the binding affinities and cellular engagement data for some reported YEATS4 binders.
| Compound | Assay Type | Target | Binding Affinity (K D /K i ) | Cellular Engagement (IC 50 /EC 50 ) | Reference(s) |
| YEATS4 binder 4d | Not Specified | YEATS4 | 33 nM (K i ) | 170 nM (NanoBRET) | [3] |
| YEATS4 binder 4e | Not Specified | YEATS4 | 37 nM (K i ) | 300 nM (NanoBRET) | [11] |
| Compound 18 | Cellular Assay | YEATS4 | Not Reported | ~6 µM | [7] |
| Dimeric Analog (Cpd 19) | Fluorescence Polarization (FP) | YEATS4 | Not Reported | Not Reported | [7] |
| SGC-iMLLT | Not Specified | MLLT1/3 | Not Applicable | Not Applicable | [10] |
Experimental Protocols
Studying the interaction between YEATS4 and acetylated histones, and screening for inhibitors, requires robust and sensitive biochemical and cellular assays. Below are detailed methodologies for key experiments.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash assay ideal for high-throughput screening of protein-protein interactions.
Experimental Workflow:
Caption: Workflow for a YEATS4 AlphaScreen assay.
Detailed Methodology: [5][8][9][11]
-
Compound Dispensing: Dispense test compounds into a 384-well microplate. For dose-response curves, a typical starting concentration is 200 µM with serial dilutions.
-
Reagent Preparation:
-
Prepare a solution of His-tagged YEATS4 protein in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% BSA, 0.1% NP-40).
-
Prepare a solution of biotinylated histone peptide (e.g., H3K27ac) in the same assay buffer.
-
The optimal concentrations of protein and peptide should be determined through a cross-titration experiment to achieve a robust signal-to-background ratio.
-
-
Assay Procedure:
-
Add the His-tagged YEATS4 protein solution to each well.
-
Add the biotinylated histone peptide solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for protein-peptide interaction and inhibitor binding.
-
Prepare a mixture of Streptavidin-coated Donor beads and Nickel chelate-coated Acceptor beads in the assay buffer. Add this bead suspension to each well.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead-protein/peptide binding.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of AlphaScreen detection (excitation at 680 nm and emission detection between 520-620 nm).
-
The signal is inversely proportional to the inhibition of the YEATS4-histone interaction.
-
Calculate IC 50 values by fitting the dose-response data to a suitable model.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Experimental Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Methodology: [12][13][14]
-
Sample Preparation:
-
Dialyze both the purified YEATS4 protein and the ligand (e.g., acetylated histone peptide or small molecule inhibitor) extensively against the same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas the solutions before use to prevent bubble formation in the ITC cell.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Experiment Execution:
-
Load the YEATS4 protein solution into the sample cell (typically 5-50 µM).
-
Load the ligand solution into the injection syringe (typically 10-20 times the protein concentration).
-
Perform a series of small, timed injections of the ligand into the sample cell while stirring.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the K D , n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Experimental Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay.
Detailed Methodology: [15][16][17]
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound or vehicle (e.g., DMSO) and incubate for a specific time to allow for cellular uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble YEATS4 protein in each sample using a method such as Western blotting or mass spectrometry.
-
Plot the percentage of soluble YEATS4 protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Conclusion
YEATS4 is a pivotal reader of histone acetylation, playing a crucial role in gene regulation and the pathogenesis of various diseases, particularly cancer. Its well-defined YEATS domain, which recognizes specific histone acetylation marks, presents a compelling target for therapeutic intervention. The methodologies outlined in this guide, from high-throughput screening assays like AlphaScreen to biophysical characterization with ITC and cellular target engagement confirmation with CETSA, provide a comprehensive toolkit for researchers and drug developers. A thorough understanding and application of these techniques will be instrumental in advancing our knowledge of YEATS4 biology and in the discovery of novel therapeutics targeting this important epigenetic regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. Recognition of histone acetylation by the GAS41 YEATS domain promotes H2A.Z deposition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. epicypher.com [epicypher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. epicypher.com [epicypher.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
YEATS4 Gene Amplification in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YEATS4 (YEATS Domain Containing 4) gene, also known as GAS41 (Glioma-Amplified Sequence 41), is emerging as a critical player in oncogenesis. Located on chromosome 12q15, a region frequently amplified in various human cancers, YEATS4 encodes a protein that functions as a reader of histone acetylation, thereby playing a pivotal role in chromatin modification and transcriptional regulation.[1] Amplification and subsequent overexpression of YEATS4 have been implicated in the development and progression of numerous malignancies by promoting cell proliferation, inhibiting apoptosis, and contributing to therapeutic resistance. This technical guide provides an in-depth overview of YEATS4 gene amplification across different cancer types, detailed experimental protocols for its detection, and an exploration of the key signaling pathways it modulates.
Data Presentation: YEATS4 Amplification Across Cancer Types
The frequency of YEATS4 gene amplification varies significantly among different cancer types. The following table summarizes quantitative data on YEATS4 amplification and copy number gain in several malignancies, compiled from various studies and cancer genomics databases.
| Cancer Type | Amplification/Copy Number Gain Frequency | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | ~20% (amplified and overexpressed) | [2] |
| 18% (amplified) in a cohort of 261 NSCLC cases | [3] | |
| 33.6% (copy gain/amplification) in lung cancer cell lines | [3] | |
| Gastric Cancer | Overexpression in 23.7% of primary tumor tissues | [4] |
| Breast Cancer | Positive expression in 67.6% of primary breast cancer tissues | [5][6] |
| Expression increases with progression: 47.6% in DCIS, 65.7% in invasive cancer (no metastasis), 74.1% in invasive cancer (with metastasis) | [5] | |
| Liposarcoma | Frequently co-amplified with MDM2 and CDK4 | |
| Glioblastoma | Identified as an amplified sequence | |
| Hepatocellular Carcinoma | Significantly upregulated in HCC tissues compared to adjacent normal tissues | [7][8] |
| Pancreatic Cancer | Upregulated in pancreatic cancer tissues | [9][10] |
| Colorectal Cancer | Upregulated in CRC tissues | [11] |
| Ovarian Cancer | Implicated as a key transcription factor in chemoresistance | |
| Pan-Cancer Analysis | 23% of 508 human cancer cell lines exhibit copy number gains | [3] |
Signaling Pathways Involving YEATS4
YEATS4 exerts its oncogenic functions by modulating several critical signaling pathways. Its role as a histone acetylation reader allows it to influence the transcription of key genes involved in cell cycle control, apoptosis, and proliferation.
The p53 Pathway
A primary mechanism by which YEATS4 promotes tumorigenesis is through the negative regulation of the p53 tumor suppressor pathway.[2][12][13] YEATS4 can inhibit the p53 pathway through multiple mechanisms:
-
Direct transcriptional repression: Under normal conditions, YEATS4 can bind to the promoters of p14 (ARF) and p21 (CDKN1A), key upstream regulators and downstream effectors of p53, to inhibit their expression.[11]
-
Interaction with MDM2: In some cancers, such as liposarcoma and non-small cell lung cancer, YEATS4 can cooperate with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction enhances the suppression of p53 activity.[1][12]
-
Dephosphorylation of p53: YEATS4 can form a complex with protein phosphatase 2Cβ (PP2Cβ), which dephosphorylates p53 at serine 366, leading to its instability.[1][11]
The inhibition of the p53 pathway by YEATS4 leads to decreased apoptosis and senescence, and increased resistance to DNA-damaging agents like cisplatin.[2][13]
The Wnt/β-catenin Pathway
YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway, particularly in gastric and pancreatic cancers.[4][14][15][16][17][18][19] This activation promotes cancer cell proliferation, migration, and invasion. The proposed mechanisms include:
-
Interaction with β-catenin: YEATS4 can interact with β-catenin, a key transducer of the Wnt signal.[17][18][19]
-
Transcriptional activation: YEATS4 can directly bind to the promoter of the β-catenin gene (CTNNB1) and promote its transcription.[4] This leads to increased levels of β-catenin protein, which then translocates to the nucleus to activate the transcription of target genes such as c-Myc, Cyclin D1, CDK4, and CDK6.[14][15][16]
The NOTCH Pathway
YEATS4 is also implicated in the activation of the NOTCH signaling pathway, which is crucial for cell fate decisions, proliferation, and survival.[1] In pancreatic and gastric cancer, overexpression of YEATS4 has been shown to:
-
Activate NOTCH1 and NOTCH2: YEATS4 can upregulate the expression of NOTCH1 and its downstream target Hes1.[1] It can also activate NOTCH2 signaling.[1]
-
Interaction with H2A.Z: This activation can be mediated by the interaction of YEATS4 with the histone variant H2A.Z, which is involved in chromatin remodeling at the promoters of NOTCH target genes.[1]
Experimental Protocols for Detecting YEATS4 Amplification
Accurate detection and quantification of YEATS4 gene amplification are crucial for both research and clinical applications. The following sections provide detailed methodologies for three commonly used techniques: Fluorescence In Situ Hybridization (FISH), Quantitative Polymerase Chain Reaction (qPCR), and Next-Generation Sequencing (NGS).
Fluorescence In Situ Hybridization (FISH)
FISH is a powerful cytogenetic technique used to visualize and quantify specific DNA sequences within the context of the cell nucleus or on chromosomes.[20][21][22]
Principle: Fluorescently labeled DNA probes that are complementary to the YEATS4 gene sequence are hybridized to denatured chromosomal DNA in situ. The number of fluorescent signals corresponding to the YEATS4 gene can then be counted under a fluorescence microscope. A probe for a stable reference gene on the same chromosome or a different chromosome is often co-hybridized to determine the ratio of the target gene to the reference, allowing for the assessment of gene amplification.
Detailed Protocol:
-
Slide Preparation:
-
Cut 4-5 µm thick sections from FFPE tissue blocks and mount them on positively charged slides.
-
Bake the slides at 60°C for at least 1 hour.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 10 minutes.
-
Rehydrate through a series of graded ethanol washes: 100% (2 x 5 minutes), 90% (5 minutes), 70% (5 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Pretreatment:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate-based buffer (pH 6.0) at 95-100°C for 15-30 minutes.
-
Allow slides to cool to room temperature.
-
Digest the tissue with a pepsin or protease solution at 37°C for a time optimized for the specific tissue type (typically 10-30 minutes).
-
Wash slides in deionized water.
-
-
Denaturation and Hybridization:
-
Dehydrate the slides again through a graded ethanol series and air dry.
-
Apply the YEATS4 and reference probes to the target area on the slide.
-
Co-denature the probes and the chromosomal DNA by heating the slide on a hot plate at 75-80°C for 5-10 minutes.
-
Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.
-
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer (e.g., 0.3% NP-40 in 2x SSC) at 72°C for 2 minutes to remove non-specifically bound probes.
-
Wash in a less stringent buffer (e.g., 2x SSC) at room temperature for 2 minutes.
-
-
Counterstaining and Mounting:
-
Dehydrate the slides through a graded ethanol series and air dry in the dark.
-
Apply a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.
-
-
Visualization and Analysis:
-
Examine the slides using a fluorescence microscope with appropriate filters for the fluorophores used.
-
Count the number of YEATS4 and reference probe signals in at least 50-100 non-overlapping, intact tumor cell nuclei.
-
Calculate the ratio of the average number of YEATS4 signals to the average number of reference signals. A ratio above a predefined cutoff (e.g., >2.0) is typically considered amplification.
-
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is a highly sensitive and specific method for quantifying DNA copy number.[19][23][24][25][26]
Principle: The amount of YEATS4 DNA in a sample is quantified by measuring the fluorescence emitted during PCR amplification in real-time. The copy number of YEATS4 is determined relative to a reference gene with a known stable copy number (e.g., RNase P). The relative quantification is typically calculated using the ΔΔCt method.
Detailed Protocol:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from fresh, frozen, or FFPE tissue samples or cell lines using a commercially available kit.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Primer and Probe Design:
-
Design or obtain pre-designed primers and probes specific for the YEATS4 gene and a stable diploid reference gene (e.g., RNase P, TERT). Probes are typically labeled with a fluorescent reporter dye and a quencher.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing the appropriate qPCR buffer, dNTPs, DNA polymerase, and forward and reverse primers and probe for either YEATS4 or the reference gene.
-
In a 96- or 384-well qPCR plate, add a standardized amount of genomic DNA (e.g., 10-20 ng) to each well.
-
Include a calibrator sample with a known diploid copy number for YEATS4, no-template controls (NTC), and technical replicates for each sample.
-
-
Real-Time PCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute (with fluorescence data collection).
-
-
-
-
Data Analysis:
-
The instrument software will generate amplification plots and calculate the cycle threshold (Ct) value for each reaction.
-
Calculate the difference in Ct values between the target (YEATS4) and reference gene for each sample (ΔCt = CtYEATS4 - CtReference).
-
Normalize the ΔCt of the test sample to the ΔCt of the calibrator sample (ΔΔCt = ΔCtSample - ΔCtCalibrator).
-
Calculate the copy number of YEATS4 using the formula: Copy Number = 2 * 2-ΔΔCt.
-
Next-Generation Sequencing (NGS)
NGS-based methods provide a comprehensive, genome-wide approach to detect copy number variations, including amplifications of the YEATS4 gene.[27][28][29][30][31]
Principle: NGS involves sequencing millions of DNA fragments in parallel. By aligning the sequencing reads to a reference genome, the depth of coverage across the genome can be determined. An increased read depth in the genomic region corresponding to the YEATS4 gene is indicative of an amplification.
Detailed Protocol:
-
DNA Extraction and Library Preparation:
-
Extract high-quality genomic DNA.
-
Prepare a sequencing library by fragmenting the DNA, ligating sequencing adapters, and amplifying the library.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina).
-
-
Data Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the sequencing reads to a human reference genome (e.g., hg19 or hg38) using an aligner such as BWA or Bowtie2.
-
Read Depth Calculation: Use tools like SAMtools or BEDtools to calculate the number of reads mapping to specific genomic intervals (bins) across the genome.
-
Normalization: Normalize the read counts to account for biases such as GC content and mappability. A common approach is to compare the read depth of the tumor sample to a matched normal sample or a panel of normal samples.
-
Segmentation: Employ algorithms like Circular Binary Segmentation (CBS) to identify contiguous genomic regions with the same copy number.
-
CNV Calling: Use specialized software (e.g., CNVkit, GATK) to call copy number alterations, including amplifications, based on the segmented and normalized read depth data.
-
Annotation: Annotate the identified CNVs to determine if they affect the YEATS4 gene.
-
Conclusion
The amplification of the YEATS4 gene is a significant event in the pathogenesis of a wide range of cancers. Its role as a key regulator of fundamental cellular processes, including cell cycle progression and apoptosis, through its influence on major signaling pathways like p53, Wnt/β-catenin, and NOTCH, underscores its importance as a potential therapeutic target and a prognostic biomarker. The experimental methodologies detailed in this guide provide a robust framework for the accurate detection and quantification of YEATS4 amplification, which is essential for advancing our understanding of its role in cancer and for the development of targeted therapies aimed at inhibiting its oncogenic activity. Further research into the intricate molecular mechanisms governed by YEATS4 will undoubtedly pave the way for novel and more effective cancer treatments.
References
- 1. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Abnormal expression of YEATS4 associates with poor prognosis and promotes cell proliferation of hepatic carcinoma cell by regulation the TCEA1/DDX3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HKU Scholars Hub: The oncogenic role of YEATS4 in tumor growth and metastasis in hepatocellular carcinoma [hub.hku.hk]
- 9. YEATS4 promotes the tumorigenesis of pancreatic cancer by activating beta-catenin/TCF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oncotarget.com [oncotarget.com]
- 18. YEATS4 | Cancer Genetics Web [cancer-genetics.org]
- 19. oncotarget.com [oncotarget.com]
- 20. Gene Copy Number Analysis by Fluorescence in Situ Hybridization and Comparative Genomic Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 22. Fluorescence In Situ Hybridization Fact Sheet [genome.gov]
- 23. stackscientific.nd.edu [stackscientific.nd.edu]
- 24. 2.4. Amplification by RT-qPCR [bio-protocol.org]
- 25. elearning.unite.it [elearning.unite.it]
- 26. youtube.com [youtube.com]
- 27. Copy Number Variation (CNV) Analysis - CD Genomics [cd-genomics.com]
- 28. pages.bionano.com [pages.bionano.com]
- 29. bionano.com [bionano.com]
- 30. Copy Number Variation - Cancer Genomics Workshop [bpa-csiro-workshops.github.io]
- 31. Copy Number Variation Steps (CNVs) - detection step by step [biostars.org]
Methodological & Application
Application Notes and Protocols for YEATS4 binder-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a protein that acts as an epigenetic "reader" by recognizing acetylated lysine residues on histones. This function is crucial for chromatin remodeling and the regulation of gene transcription. Dysregulation of YEATS4 has been implicated in the development and progression of various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer, making it an attractive therapeutic target.[1][2] Inhibition of YEATS4 has been shown to suppress cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells.[1]
YEATS4 binder-1 is a potent and selective small-molecule inhibitor that targets the acetyl-lysine binding site of the YEATS4 domain.[3][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.
Data Presentation
The following table summarizes the key quantitative data for this compound and a closely related analog, providing a basis for experimental design.
| Compound | Target | Ki (nM) | Whole-Cell NanoBRET IC50 (nM) | Solubility |
| This compound (4e) | YEATS4 | 37 | 300 | 10 mM in DMSO |
| YEATS4 binder 4d | YEATS4 | 33 | 170 | 10 mM in DMSO |
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the cellular context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: YEATS4 Signaling Pathways and Point of Intervention for binder-1.
Caption: General Experimental Workflow for using this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for cell culture treatment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
Protocol:
-
Stock Solution (10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the powder in DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 414.54 g/mol ), add 241.2 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Proliferation Assay (MTT or CCK-8)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., colorectal, non-small cell lung, or breast cancer lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT or CCK-8 reagent
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a range of this compound working concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest binder treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared working solutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/CCK-8 Assay:
-
After the incubation period, add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
For MTT assays, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and incubate for 15 minutes with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of the binder that inhibits cell proliferation by 50%).
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To assess the ability of this compound to induce apoptosis in cancer cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
This compound working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
After overnight attachment, treat the cells with this compound at one or two effective concentrations (e.g., the IC50 and 2x IC50 determined from the proliferation assay) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both the adherent and floating cells. To do this, collect the supernatant (containing floating cells), wash the adherent cells with PBS, and then trypsinize them. Combine the trypsinized cells with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis
Objective: To investigate the effect of this compound on the protein levels of key signaling molecules downstream of YEATS4.
Materials:
-
6-well or 10 cm cell culture dishes
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Primary antibodies (e.g., anti-YEATS4, anti-p53, anti-β-catenin, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the effect of this compound on the mRNA expression of YEATS4 target genes.
Materials:
-
6-well cell culture plates
-
This compound working solutions
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., ZEB1, TCEA1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.
-
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to effectively utilize this compound in cell culture experiments. By systematically evaluating its effects on cell proliferation, apoptosis, and relevant signaling pathways, investigators can further elucidate the biological functions of YEATS4 and assess the therapeutic potential of its inhibition. As with any experimental work, optimization of cell densities, treatment concentrations, and incubation times for specific cell lines and experimental questions is recommended.
References
- 1. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Assays of YEATS4 Binder-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is an epigenetic reader protein that recognizes and binds to acetylated and crotonylated lysine residues on histones.[1] This interaction is crucial for the recruitment of chromatin-modifying complexes, such as the NuA4 histone acetyltransferase (HAT) complex and the SRCAP chromatin-remodeling complex, to specific genomic loci.[1] By facilitating the deposition of the histone variant H2A.Z, YEATS4 plays a significant role in transcriptional activation and has been identified as a potential therapeutic target in oncology.[1]
This document provides detailed protocols for in vitro assays designed to characterize the interaction between YEATS4 and small molecule binders, with a focus on "YEATS4 binder-1" (also reported as compound 4e or YEATS4-IN-1). These protocols are intended to guide researchers in the screening and characterization of potential YEATS4 inhibitors.
Quantitative Data Summary
The following table summarizes the reported binding affinities for this compound.
| Compound Name | Assay Type | Parameter | Value (nM) |
| This compound (4e) | Biochemical Assay | K_i | 37[2][3][4] |
| YEATS4-IN-1 (4d) | Biochemical Assay | K_i | 33[5] |
| YEATS4 binder 4e | NanoBRET | IC_50 | 300[4] |
Signaling Pathway of YEATS4
YEATS4 functions as a critical link between histone acetylation and the recruitment of enzymatic complexes that regulate chromatin structure and gene expression. The following diagram illustrates the signaling pathway involving YEATS4.
Caption: YEATS4 recognizes acetylated histones and recruits chromatin-modifying complexes.
Experimental Protocols
Recombinant YEATS4 Protein
The following in vitro assays require purified, recombinant YEATS4 protein. Several commercial sources provide full-length human YEATS4, often with affinity tags such as His or GST, expressed in systems like E. coli or HEK293 cells.[6][7][8][9] Ensure the protein is of high purity (>90% by SDS-PAGE) and properly folded.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to measure the binding of this compound to the YEATS4 protein in a competitive binding format.
Assay Principle: The assay relies on the proximity of a terbium (Tb)-labeled anti-tag antibody (donor) bound to tagged YEATS4 protein and a fluorescently labeled histone peptide (acceptor) that binds to the YEATS4 YEATS domain. When the donor and acceptor are in close proximity, excitation of the terbium donor leads to energy transfer and emission from the fluorescent acceptor. A small molecule binder that displaces the histone peptide will disrupt FRET, leading to a decrease in the acceptor signal.
Experimental Workflow:
Caption: Workflow for the YEATS4 TR-FRET competitive binding assay.
Detailed Methodology:
-
Materials:
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., Biotin-H3K27ac)
-
Terbium-labeled anti-His antibody (TR-FRET donor)
-
Streptavidin-conjugated fluorophore (e.g., d2, TR-FRET acceptor)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.5 mM DTT
-
Low-volume 384-well black microplates
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a separate tube, prepare the protein-peptide master mix. The final concentrations should be optimized but can start with:
-
10 nM His-YEATS4
-
20 nM Biotin-H3K27ac peptide
-
2 nM Tb-anti-His antibody
-
40 nM Streptavidin-d2
-
-
Add 5 µL of the serially diluted this compound to the wells of the 384-well plate.
-
Add 5 µL of the protein-peptide master mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at the respective wavelengths for the donor (e.g., ~620 nm for Tb) and acceptor (e.g., ~665 nm for d2).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the concentration of this compound to determine the IC50.
-
AlphaLISA Assay
This assay is another proximity-based method to measure the disruption of the YEATS4-histone peptide interaction by a small molecule inhibitor.
Assay Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads.[10] One interacting partner (e.g., His-YEATS4) is captured by Acceptor beads (e.g., Nickel chelate-coated), and the other (e.g., biotinylated histone peptide) is captured by Donor beads (e.g., streptavidin-coated).[11] When the beads are in close proximity due to the protein-peptide interaction, excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at ~615 nm.[10] An inhibitor will disrupt this interaction, reducing the signal.
Experimental Workflow:
Caption: Workflow for the YEATS4 AlphaLISA competitive binding assay.
Detailed Methodology:
-
Materials:
-
Recombinant His-tagged human YEATS4 protein
-
Biotinylated histone H3 peptide (e.g., Biotin-H3K27ac)
-
AlphaLISA Nickel Chelate Acceptor beads
-
Streptavidin-coated Donor beads
-
This compound
-
AlphaLISA Assay Buffer
-
384-well white opaque microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2.5 µL of the diluted binder to the wells.
-
Add 2.5 µL of a solution containing His-YEATS4 and Biotin-H3K27ac peptide to the wells. Final concentrations should be optimized, starting around 10-20 nM for each.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of Ni-Chelate Acceptor beads diluted in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin Donor beads diluted in assay buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the concentration of this compound to determine the IC50.
-
Concluding Remarks
The protocols outlined in this document provide a robust framework for the in vitro characterization of YEATS4 binders. The TR-FRET and AlphaLISA assays are particularly well-suited for high-throughput screening and detailed mechanistic studies of inhibitor potency. For cellular target engagement, a NanoBRET assay could be developed by creating a NanoLuc-YEATS4 fusion protein and using a fluorescently labeled derivative of a known binder.[12][13] Successful implementation of these assays will facilitate the discovery and development of novel epigenetic modulators targeting the YEATS4 protein.
References
- 1. YEATS4 | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. YEATS4 binder 4e | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. YEATS4-IN-1 | Others 13 | 3034365-92-6 | Invivochem [invivochem.com]
- 6. abeomics.com [abeomics.com]
- 7. cusabio.com [cusabio.com]
- 8. novoprolabs.com [novoprolabs.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 13. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of YEATS4 Binder-1 for Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YEATS4 binder-1, a potent and selective chemical probe for the YEATS4 protein, in cellular studies. This document outlines the necessary protocols to determine the optimal working concentration for this compound to ensure robust and reproducible experimental outcomes.
Introduction to YEATS4 and this compound
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is an epigenetic reader that recognizes acetylated lysine residues on histones, playing a crucial role in chromatin modification and transcriptional regulation[1]. Aberrant YEATS4 activity has been implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer, making it an attractive target for therapeutic development[1][2][3]. YEATS4 is involved in several key signaling pathways, including the p53 and Wnt/β-catenin pathways[2][4][5][6][7][8].
This compound (also referred to as compound 4e) is a high-affinity, selective small molecule that binds to the lysine acetylation recognition site within the YEATS domain of YEATS4[5][9][10]. Its utility as a chemical probe allows for the investigation of the cellular functions of YEATS4.
Quantitative Data for this compound
The following table summarizes the known quantitative values for this compound, which are essential for designing cellular experiments.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 37 nM | In vitro binding assay | [9][10] |
| Cellular Target Engagement (IC50) | 300 nM | Whole-cell NanoBRET assay |
Note: While initial reports suggest low cytotoxicity for this compound, it is crucial to experimentally determine the optimal, non-toxic concentration range in your specific cell line of interest[1].
Experimental Protocols
To determine the optimal concentration of this compound for your cellular studies, a series of experiments should be performed. The following protocols provide a general framework that should be adapted and optimized for your specific experimental conditions.
Cell Viability Assay to Determine Cytotoxicity
This protocol is designed to determine the concentration range of this compound that is non-toxic to the cells, which is a critical first step.
Materials:
-
Cell line of interest (e.g., a non-small cell lung cancer line with YEATS4 amplification like H1993 or H1355)[2]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 100 µM down to 1 nM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned downstream experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of viable cells. Plot the cell viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration). The optimal working concentration for subsequent assays should be well below the CC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This protocol confirms that this compound can enter the cells and bind to its target, YEATS4.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-YEATS4 fusion protein and a fluorescent cell-permeable tracer
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
This compound (stock solution in DMSO)
-
White, opaque 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Transfection: Co-transfect cells with the NanoLuc®-YEATS4 and tracer expression vectors.
-
Cell Seeding: After 24 hours, harvest and seed the transfected cells into the assay plate in complete medium.
-
Compound Addition: Prepare a serial dilution of this compound in Opti-MEM®. Add the diluted compound to the wells.
-
Tracer Addition: Add the fluorescent tracer to all wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measurement: Read the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio. Plot the ratio against the log of the compound concentration to determine the IC50 value for target engagement.
Downstream Signaling Analysis (Western Blot)
This protocol assesses the functional consequences of this compound treatment by examining its effects on downstream signaling pathways. Based on the literature, YEATS4 influences the p53 and Wnt/β-catenin pathways[2][4][5][6][7][8].
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-β-catenin, anti-c-Myc, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of non-toxic concentrations of this compound (determined from the viability assay) and a vehicle control for a suitable duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the change in protein expression levels upon treatment with this compound.
Visualizations
The following diagrams illustrate the key signaling pathways involving YEATS4 and a general workflow for determining the optimal concentration of this compound.
Caption: Key signaling pathways modulated by YEATS4.
References
- 1. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 2. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: YEATS4 binder-1 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of YEATS4 in cancer and detail the use of YEATS4 binder-1, a potent and selective small molecule inhibitor, in cancer research models. The accompanying protocols offer detailed methodologies for key experiments to investigate the effects of this inhibitor on cancer cell biology.
Introduction to YEATS4 in Cancer
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is an epigenetic reader that recognizes acetylated lysine residues on histones, playing a crucial role in chromatin modification and transcriptional regulation.[1] Numerous studies have implicated YEATS4 as an oncogene in a variety of cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, breast cancer, and gastric cancer.[1][2][3] Its overexpression is often associated with tumor progression, metastasis, and poor prognosis.[3] YEATS4 exerts its oncogenic functions through involvement in several key signaling pathways, such as the p53, Wnt/β-catenin, and NOTCH pathways.[2][4] Consequently, the development of small molecule inhibitors targeting YEATS4 is a promising therapeutic strategy in oncology.[5]
This compound: A Potent and Selective Inhibitor
This compound, also referred to as compound 4e, is a high-affinity small molecule that selectively binds to the acetyl-lysine (KAc) recognition site within the YEATS domain of YEATS4.[6][7] This binding competitively inhibits the interaction of YEATS4 with acetylated histones, thereby disrupting its function in transcriptional regulation. Its potency and selectivity make it a valuable tool for elucidating the biological roles of YEATS4 in cancer and for preclinical validation of YEATS4 as a therapeutic target.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 37 nM | [6] |
| Cellular Target Engagement (IC50 in NanoBRET assay) | 300 nM | [6] |
Table 2: Selectivity Profile of this compound (Compound 4e)
| YEATS Family Member | Selectivity Fold vs. YEATS4 | Reference |
| YEATS1 (ENL) | >15 | [6] |
| YEATS2 | >15 | [6] |
| YEATS3 (AF9) | >15 | [6] |
Signaling Pathways and Experimental Workflows
YEATS4 Signaling Pathways in Cancer
dot
Caption: Key signaling pathways involving YEATS4 in cancer.
Experimental Workflow for Characterizing this compound
dot
Caption: Workflow for evaluating this compound effects.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol is designed to confirm the binding of this compound to YEATS4 within living cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NanoBRET™ Nano-Luc®-YEATS4 fusion vector
-
HaloTag®-Histone H3.3 fusion vector
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ HaloTag® 618 Ligand
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, 96-well assay plates
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a white, 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.
-
Transfection: Co-transfect the cells with the Nano-Luc®-YEATS4 and HaloTag®-Histone H3.3 vectors according to the transfection reagent manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM. Also, prepare a vehicle control (DMSO in Opti-MEM).
-
Ligand and Substrate Preparation: Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and HaloTag® 618 Ligand in Opti-MEM according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, remove the growth medium and add the prepared compound dilutions and vehicle control to the respective wells.
-
Detection: Add the NanoBRET™ detection reagent to all wells. Incubate for 3-5 minutes at room temperature, protected from light.
-
Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549 for NSCLC, PANC-1 for pancreatic cancer)
-
Complete growth medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the ability of cancer cells to migrate and close a wound in a confluent monolayer.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
200 µL pipette tip
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow until they form a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 4: Transwell Invasion Assay
This assay evaluates the effect of this compound on the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
DMSO
-
Transwell inserts with 8 µm pore size
-
Matrigel® Basement Membrane Matrix
-
Cotton swabs
-
Methanol
-
Crystal violet stain (0.5% in 25% methanol)
-
24-well plates
Procedure:
-
Insert Coating: Thaw Matrigel® on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel® and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed 5 x 10^4 cells into the upper chamber of the coated inserts.
-
Chemoattractant: Add complete growth medium to the lower chamber of the 24-well plate.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol, and then stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells. Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the number of invading cells in several random fields under a microscope.
These notes and protocols provide a foundation for researchers to explore the therapeutic potential of targeting YEATS4 with this compound in various cancer models. Careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YEATS4 promotes the tumorigenesis of pancreatic cancer by activating beta-catenin/TCF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. YEATS4 binder 4e | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using YEATS4 Binder-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS4 (YEATS domain-containing protein 4), also known as GAS41 (Glioma-Amplified Sequence 41), is a critical epigenetic reader protein that recognizes acetylated and other acylated lysine residues on histone tails.[1] This recognition is a key event in the regulation of gene expression, DNA repair, and cell cycle control.[2][3] Dysregulation of YEATS4 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][4][5] These application notes provide a comprehensive overview and a detailed protocol for utilizing YEATS4 Binder-1, a selective small-molecule binder of YEATS4, in chromatin immunoprecipitation (ChIP) experiments to investigate its genomic localization and target genes.
YEATS4 Function and Signaling Pathways
YEATS4 is a component of several chromatin-modifying complexes, including the TIP60/TRRAP and SRCAP complexes.[2] Through its conserved YEATS domain, it preferentially binds to acetylated histone H3, particularly at lysines 14 and 27 (H3K14ac and H3K27ac).[6][7] This interaction facilitates the recruitment of chromatin remodeling machinery to specific genomic loci, leading to changes in chromatin structure and gene transcription.
YEATS4 is involved in several key signaling pathways critical for cellular homeostasis and implicated in disease:
-
p53 Pathway: YEATS4 can negatively regulate the p53 tumor suppressor pathway. It has been shown to interact with MDM2, an E3 ubiquitin ligase, enhancing the degradation of p53. Downregulation of YEATS4 can lead to p53 stabilization and the induction of apoptosis and senescence.[6]
-
Wnt/β-catenin Pathway: In some cancers, overexpression of YEATS4 activates the Wnt/β-catenin signaling pathway, promoting cell proliferation and invasion.[2]
-
NOTCH Pathway: YEATS4 can regulate the NOTCH signaling pathway, which is crucial for cell fate determination, by influencing the expression of NOTCH receptors and their downstream targets.[2]
-
MYC Pathway: YEATS4 interacts with the oncogenic transcription factor MYC, playing a role in activating proliferative signaling.
Data Presentation
Table 1: YEATS4 Expression in Different Cancer Types
| Cancer Type | YEATS4 Expression Level | Correlation with Prognosis | Reference |
| Non-Small Cell Lung Cancer | Amplified and overexpressed in ~20% of cases | Associated with poor prognosis | [4] |
| Breast Cancer | Highly expressed, especially in ER-positive cases | Correlated with larger tumor size, lymph node metastasis, and poor overall survival | [4] |
| Glioblastoma | Identified as an amplified sequence (GAS41) | Implicated in tumor progression | [8] |
| Pancreatic Cancer | Upregulated | Promotes tumorigenesis by activating β-catenin/TCF signaling | [4] |
Table 2: Binding Affinity of YEATS4 YEATS Domain to Acetylated Histone Peptides
| Histone Modification | Binding Affinity (Kd) | Method | Reference |
| H3K14ac | High | Isothermal Titration Calorimetry (ITC) | [6] |
| H3K27ac | High | Isothermal Titration Calorimetry (ITC) | [6] |
| H3K9ac | Weak/No Binding | Histone Peptide Pull-down | [7] |
| H3K18ac | Preferential Binding | X-ray Crystallography |
Mandatory Visualizations
Caption: Overview of key signaling pathways modulated by YEATS4.
Caption: Experimental workflow for ChIP using this compound.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol using this compound
This protocol provides a generalized method for performing ChIP using a hypothetical small-molecule binder, "this compound," designed to specifically pull down YEATS4-bound chromatin. Note: This is a representative protocol. Optimization of binder concentration, incubation times, and washing conditions is crucial for optimal results with a specific small-molecule binder.
Materials:
-
This compound (conjugated to a capture moiety like biotin, or used with a specific antibody that recognizes the binder)
-
Cells of interest
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 5 mM HEPES, 85 mM KCl, 0.5% NP-40, pH 8.0)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1)
-
Dilution Buffer
-
Wash Buffers (Low salt, High salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Magnetic beads (e.g., Streptavidin-coated if using a biotinylated binder, or Protein A/G if using an antibody)
-
Protease inhibitors
Procedure:
-
Cross-linking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.[2][9][10]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[2][10]
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors and incubate on ice for 15 minutes.[9]
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical for each cell type and instrument.[2][10]
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with Dilution Buffer.
-
Pre-clear the chromatin: Add magnetic beads and incubate for 1-2 hours at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add the optimized concentration of this compound to the pre-cleared chromatin. If using a non-conjugated binder, a subsequent incubation with a binder-specific antibody will be required.
-
Incubate overnight at 4°C with rotation.
-
Add pre-washed magnetic beads (e.g., streptavidin beads for a biotinylated binder) and incubate for 2-4 hours at 4°C to capture the binder-chromatin complexes.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. A typical wash series includes:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
-
Each wash should be performed for 5-10 minutes at 4°C with rotation.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads by resuspending in Elution Buffer and incubating at 65°C for 15-30 minutes with shaking.
-
Pellet the beads and collect the supernatant.
-
Reverse the formaldehyde cross-links by adding NaCl to the eluate and incubating at 65°C for at least 6 hours (or overnight).[8]
-
-
DNA Purification:
-
Downstream Analysis:
-
The purified DNA can be analyzed by:
-
qPCR: To quantify the enrichment of specific target gene promoters.
-
ChIP-seq: For genome-wide mapping of YEATS4 binding sites.
-
-
Conclusion
YEATS4 is a key epigenetic regulator with significant implications in cancer biology. The use of selective small-molecule binders like this compound in ChIP assays provides a powerful tool to dissect its genomic targets and downstream functional consequences. The provided protocols and information serve as a valuable resource for researchers aiming to investigate the role of YEATS4 in their specific areas of interest, from basic research to drug development. Successful application of these methods will contribute to a deeper understanding of YEATS4-mediated gene regulation and may pave the way for novel therapeutic strategies targeting this important epigenetic reader.
References
- 1. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 6. pnas.org [pnas.org]
- 7. Recognition of histone acetylation by the GAS41 YEATS domain promotes H2A.Z deposition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. ChIP Protocol | Proteintech Group [ptglab.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - IN [thermofisher.com]
Application Notes and Protocols for a-YEATS4 Binder-1 (HYB-1) in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a "reader" of histone post-translational modifications, specifically recognizing acetylated and crotonylated lysine residues.[1] This function implicates YEATS4 in the regulation of gene transcription and chromatin dynamics.[2] Aberrant activity and overexpression of YEATS4 have been linked to various cancers, including non-small cell lung cancer and glioblastoma, making it an attractive therapeutic target.[3][4][5] The development of small molecule inhibitors targeting the YEATS4 domain is a promising strategy for cancer therapy.[6]
These application notes describe the use of a hypothetical potent and selective small molecule inhibitor, a-YEATS4 Binder-1 (HYB-1) , in various high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the YEATS4-histone interaction.
Biochemical Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based, non-radioactive method for detecting biomolecular interactions.[7] In the context of YEATS4, it measures the disruption of the interaction between the YEATS4 protein and a biotinylated, acylated histone H3 peptide.[1][8]
Principle: Streptavidin-coated Donor beads bind to the biotinylated histone peptide, while Nickel Chelate Acceptor beads bind to a His-tagged YEATS4 protein.[1] When the YEATS4 protein and histone peptide interact, the beads are brought into close proximity (within 200 nm).[7] Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in light emission at 520-620 nm.[7][8] Inhibitors like HYB-1 disrupt the YEATS4-histone interaction, separating the beads and causing a decrease in the AlphaScreen signal.[8]
Experimental Workflow:
Caption: AlphaScreen Experimental Workflow for YEATS4 Inhibition.
Protocol:
-
Dispense 50 nL of HYB-1 or control compounds (e.g., DMSO for negative control) into a 384-well ProxiPlate.
-
Add 10 µL of a mixture containing His-tagged YEATS4 protein and biotinylated histone H3 peptide (e.g., H3K27ac) in assay buffer. The final concentrations should be optimized, but a starting point is 50 nM YEATS4 and 50 nM peptide.
-
Incubate the plate for 30 minutes at room temperature to allow for compound binding to the protein.[8]
-
Add 10 µL of a mixture containing AlphaScreen Streptavidin Donor beads and Nickel Chelate Acceptor beads (1:600 dilution of each) in the same assay buffer.[8]
-
Incubate the plate for 60 minutes at room temperature, protected from light.[8]
-
Read the plate on a compatible plate reader (e.g., PHERAstar FSX) with an AlphaScreen optic module.[8]
Quantitative Data Presentation:
| Compound | IC50 (µM) vs YEATS4 | IC50 (µM) vs AF9 | IC50 (µM) vs ENL |
| HYB-1 | 0.5 | > 50 | > 50 |
| Control Inhibitor | 2.7[8] | 7.3[8] | Not Reported |
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
TR-FRET is another proximity-based assay that is well-suited for HTS.[9][10] It measures the energy transfer between a donor and an acceptor fluorophore.[11]
Principle: A biotinylated histone H3 peptide is bound to a streptavidin-europium (Eu) donor, and a His-tagged YEATS4 protein is bound to an anti-His antibody conjugated to an acceptor fluorophore (e.g., ULight™).[12] When the protein and peptide interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor at 320 nm.[12] The resulting emission from the acceptor at 665 nm is measured.[12] HYB-1 disrupts this interaction, leading to a decrease in the FRET signal. The time-resolved nature of the measurement reduces background fluorescence.[12]
Experimental Workflow:
Caption: TR-FRET Experimental Workflow for YEATS4 Inhibition.
Protocol:
-
Dispense 50 nL of HYB-1 or control compounds into a suitable 384-well plate.
-
Add 10 µL of a mixture of His-tagged YEATS4 and biotinylated H3 peptide (e.g., H3K9cr) in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a mixture of Streptavidin-Europium and anti-6xHIS ULight™ in TR-FRET detection buffer.[12]
-
Incubate for 60 minutes at room temperature in the dark.[12]
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission measured at 615 nm (Europium) and 665 nm (ULight™).[12] The ratio of 665 nm/615 nm is calculated to determine the FRET signal.
Quantitative Data Presentation:
| Compound | IC50 (µM) | Z' Factor |
| HYB-1 | 0.45 | 0.85 |
| Control Peptide (H3K9cr) | Low micromolar[12] | > 0.5[12] |
Cellular Assays
NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay
The NanoBRET assay is a powerful tool to quantify the binding of a test compound to a target protein in living cells.[13][14]
Principle: The YEATS4 protein is expressed in cells as a fusion with the NanoLuc luciferase. A cell-permeable fluorescent tracer that binds to the YEATS4 active site is added. In the absence of an inhibitor, the tracer binds to the NanoLuc-YEATS4 fusion, and the energy from the luciferase substrate is transferred to the tracer, resulting in a BRET signal. HYB-1, being cell-permeable, will compete with the tracer for binding to YEATS4, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: NanoBRET Cellular Target Engagement Workflow.
Protocol:
-
HEK293T cells are transiently transfected with a plasmid encoding a NanoLuc-YEATS4 fusion protein.
-
Transfected cells are harvested and seeded into a 96-well white-bottom plate.
-
Various concentrations of HYB-1 are added to the cells.
-
The NanoBRET tracer is added to all wells at a predetermined optimal concentration.
-
The Nano-Glo substrate and an extracellular NanoLuc inhibitor are added.
-
The plate is incubated at 37°C for a specified period.
-
The plate is read on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission simultaneously. The BRET ratio is calculated.
Quantitative Data Presentation:
| Compound | Cellular IC50 (µM) |
| HYB-1 | 0.9 |
| Analogue 4d | Nanomolar Potency[13] |
| Analogue 4e | Nanomolar Potency[13] |
Downstream Functional Assays
Cell Proliferation Assay
The effect of YEATS4 inhibition on cancer cell proliferation can be assessed using various methods, such as the CellTiter-Glo Luminescent Cell Viability Assay.
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a decrease in cell viability.
Protocol:
-
Seed NSCLC (Non-Small Cell Lung Cancer) cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of HYB-1 or DMSO control.
-
Incubate for 72 hours.
-
Add CellTiter-Glo reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Quantitative Data Presentation:
| Cell Line | HYB-1 GI50 (µM) |
| A549 (NSCLC) | 2.5 |
| H460 (NSCLC) | 3.1 |
Target Gene Expression Analysis by qRT-PCR
Inhibition of YEATS4 is expected to alter the expression of its target genes. Quantitative real-time PCR (qRT-PCR) can be used to measure these changes.[5]
Protocol:
-
Treat cancer cells with HYB-1 or DMSO for 24-48 hours.
-
Isolate total RNA from the cells using a suitable kit.[5]
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for known YEATS4 target genes (e.g., MYC, CCND1) and a housekeeping gene (e.g., GAPDH) for normalization.[5]
Quantitative Data Presentation:
| Gene | Fold Change (HYB-1 treated vs. DMSO) |
| MYC | 0.4 |
| CCND1 | 0.5 |
Signaling Pathway:
Caption: Simplified Signaling Pathway of YEATS4 Inhibition.
References
- 1. epicypher.com [epicypher.com]
- 2. genecards.org [genecards.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. epicypher.com [epicypher.com]
- 13. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: NanoBRET™ Assay for YEATS4 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a critical epigenetic reader that recognizes acetylated lysine residues on histones, playing a pivotal role in chromatin modification and transcriptional regulation.[1] Its involvement in key cellular processes, including DNA repair and the regulation of major signaling pathways such as p53, Wnt/β-catenin, and Notch, has implicated YEATS4 as a potential therapeutic target in oncology.[1][2] The development of small molecule inhibitors targeting YEATS4 is a promising strategy for cancer therapy.
The NanoBRET™ Target Engagement (TE) Assay is a powerful, quantitative method for measuring the binding of test compounds to a specific protein target within intact cells.[3][4] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer from a NanoLuc® luciferase-tagged target protein to a cell-permeable fluorescent tracer that binds to the same target.[4][5] Competitive displacement of the tracer by a test compound results in a measurable decrease in the BRET signal, allowing for the determination of compound affinity and intracellular target engagement.
This document provides a detailed protocol for utilizing the NanoBRET™ TE Assay to quantify the intracellular binding of "YEATS4 binder-1" to the YEATS4 protein.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE Assay for YEATS4 relies on the co-expression of a YEATS4-NanoLuc® fusion protein in live cells with the addition of a specific, cell-permeable fluorescent tracer. When the tracer binds to the YEATS4-NanoLuc® fusion protein, the close proximity allows for energy transfer from the NanoLuc® luciferase to the tracer upon addition of the NanoGlo® substrate. This results in a BRET signal. Unlabeled compounds, such as this compound, that bind to YEATS4 will compete with the tracer for the binding site. This competition leads to a dose-dependent reduction in the BRET signal, which can be used to determine the compound's intracellular affinity (IC50) for YEATS4.
Data Presentation
The following table summarizes the binding affinity of this compound for the YEATS4 protein.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | YEATS4 | Biochemical Assay | Ki | 37 nM |
Note: The provided Ki value is based on available biochemical data. An experimentally determined IC50 or EC50 from a NanoBRET™ assay would provide a cellular measure of target engagement.
Experimental Protocols
This section details the methodology for performing the NanoBRET™ TE Assay with this compound.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
pFC32K-YEATS4-NanoLuc® Vector (custom construct)
-
pFC32K-NanoLuc® Control Vector
-
NanoBRET™ Tracer for YEATS4 (specific tracer to be empirically determined or custom synthesized)
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence (e.g., GloMax® Discover System)
Experimental Workflow Diagram
Caption: Workflow for the YEATS4 NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol
Day 1: Cell Culture and Transfection
-
Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In Opti-MEM™, dilute the pFC32K-YEATS4-NanoLuc® Vector. In a separate tube, dilute the transfection reagent.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the wells of the 6-well plate containing the HEK293 cells.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
Day 2: NanoBRET™ Assay
-
Cell Preparation:
-
Aspirate the media from the transfected cells and wash with PBS.
-
Trypsinize the cells and resuspend them in Opti-MEM™ to a concentration of 2 x 105 cells/mL.
-
-
Compound and Tracer Preparation:
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer at the desired final concentration in Opti-MEM™. The optimal tracer concentration should be determined empirically but is typically near its EC50 value.
-
-
Assay Plate Setup:
-
Dispense the cell suspension into the wells of a white assay plate.
-
Add the serially diluted this compound to the respective wells. Include wells with no compound as a control.
-
Add the NanoBRET™ Tracer to all wells except for the "no tracer" control wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound and tracer binding to reach equilibrium.
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add the substrate solution to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis
-
Calculate the NanoBRET™ Ratio: For each well, divide the acceptor emission value (618 nm) by the donor emission value (460 nm).
-
Normalize Data: Normalize the NanoBRET™ ratios to the "no compound" control.
-
Generate Dose-Response Curve: Plot the normalized NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., four-parameter log-logistic model) to fit the dose-response curve and determine the IC50 value of this compound.
YEATS4 Signaling Pathway
YEATS4 is a multifaceted protein involved in several key cellular signaling pathways. As an epigenetic reader, it recognizes acetylated histones, influencing gene transcription. Its interactions with other proteins further extend its regulatory roles.
References
- 1. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an intracellular quantitative assay to measure compound binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with YEATS4 Binder-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a critical epigenetic reader that recognizes acetylated lysine residues on histones, playing a pivotal role in chromatin modification and transcriptional regulation.[1][2] As a component of several multi-subunit protein complexes, YEATS4 is implicated in the regulation of gene expression and has been identified as a novel oncogene in various cancers.[3][4] Its overexpression is associated with tumor progression, metastasis, and poor prognosis in several malignancies, including non-small cell lung cancer, breast cancer, pancreatic cancer, and bladder cancer.[2][5][6]
YEATS4 exerts its oncogenic functions through the modulation of key signaling pathways, including the p53 tumor suppressor pathway, the Wnt/β-catenin pathway, and the NOTCH signaling pathway.[1][3] The aberrant activation of YEATS4 can lead to increased cell proliferation, migration, invasion, and resistance to therapy.[7] Consequently, the development of small-molecule inhibitors targeting the YEATS domain of YEATS4 has emerged as a promising therapeutic strategy.[7]
This document provides detailed application notes and protocols for the in vivo evaluation of "YEATS4 binder-1," a representative small-molecule inhibitor designed to disrupt the function of YEATS4 for preclinical animal studies.
Data Presentation
Table 1: In Vitro Efficacy of YEATS4 Inhibition
| Cell Line | Cancer Type | Treatment | Effect on Cell Viability/Proliferation | Effect on Colony Formation | Reference |
| H1993, H1355, H226 | Non-Small Cell Lung Cancer | shRNA knockdown of YEATS4 | Reduced | Impaired | [3] |
| RKO | Colorectal Cancer | shRNA knockdown of YEATS4 | Significantly suppressed | Significantly suppressed | [8] |
| MDA-MB-231, SK-BR-3 | Breast Cancer | shRNA knockdown of YEATS4 | Restrained | - | [2] |
| Bladder Cancer Cells | Bladder Cancer | MG149 (KAT8 inhibitor affecting YEATS4 acetylation) | Reduced | - | [6] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | DLG-369 (YEATS4 YEATS domain inhibitor) | Inhibited | - | [9] |
Table 2: In Vivo Tumor Growth Inhibition by Targeting YEATS4
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| Nude Mice (Xenograft) | Non-Small Cell Lung Cancer | shRNA knockdown of YEATS4 | Reduced tumor growth | Essential for NSCLC tumor growth | [3][9] |
| Nude Mice (Subcutaneous) | Hepatocellular Carcinoma | shRNA knockdown of YEATS4 | Promoted tumor formation (overexpression); Inhibited tumor formation (knockdown) | YEATS4 promotes tumor formation | [10] |
| NOD/SCID Mice (Orthotopic) | Hepatocellular Carcinoma | shRNA knockdown of YEATS4 | Promoted metastasis (overexpression); Inhibited metastasis (knockdown) | YEATS4 enhances metastasis | [10] |
| - | Breast Cancer | YEATS4 deletion | Inhibits metastases to distant sites | YEATS4 promotes metastasis | [2] |
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by YEATS4.
Caption: Experimental workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Tumor Growth Assessment
Objective: To evaluate the efficacy of this compound in inhibiting the growth of subcutaneously implanted human cancer cells in immunodeficient mice.
Materials:
-
Human cancer cell line with high YEATS4 expression (e.g., H1993, MDA-MB-231)
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle control (e.g., DMSO, saline, or as specified for the compound)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Animal housing facility with appropriate environmental controls
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of injection, harvest cells during the logarithmic growth phase using trypsin.
-
Wash the cells with sterile PBS and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor development.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
-
Administration of this compound:
-
Prepare the formulation of this compound and the vehicle control.
-
Administer the compound to the treatment group via the determined route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule (e.g., daily, every other day).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the predetermined duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and record the final tumor weights.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, RT-qPCR) and another portion can be fixed in 10% neutral buffered formalin for histopathological and immunohistochemical analysis.
-
Protocol 2: Orthotopic Metastasis Model
Objective: To assess the effect of this compound on primary tumor growth and metastasis in a clinically relevant anatomical location.
Materials:
-
Luciferase-expressing cancer cell line (e.g., MDA-MB-231-luc for breast cancer, HCC-LM3-luc for hepatocellular carcinoma)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
Surgical tools for orthotopic injection
-
Other materials as listed in Protocol 1
Procedure:
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Surgically expose the target organ (e.g., mammary fat pad for breast cancer, liver lobe for hepatocellular carcinoma).
-
Inject a low number of luciferase-tagged cancer cells (e.g., 1 x 10^6 in 20-50 µL PBS/Matrigel) directly into the organ.
-
Suture the incision.
-
-
Monitoring Primary Tumor Growth and Metastasis:
-
Beginning one week post-implantation, monitor tumor growth and metastatic spread weekly using bioluminescence imaging.
-
Inject mice with D-luciferin (e.g., 150 mg/kg, intraperitoneally) and image 10-15 minutes later.
-
Quantify the bioluminescent signal from the primary tumor and distant sites (e.g., lungs, liver, bone).
-
-
Treatment:
-
Once a detectable primary tumor is established, randomize the mice and begin treatment with this compound or vehicle as described in Protocol 1.
-
-
Endpoint Analysis:
-
At the study endpoint, perform a final bioluminescence imaging session.
-
Euthanize the mice and excise the primary tumor and metastatic organs (e.g., lungs).
-
The presence of metastases can be confirmed by ex vivo bioluminescence imaging of the organs and subsequent histological analysis (e.g., H&E staining).
-
Analyze primary tumor weight and perform molecular analyses as described in Protocol 1.
-
Conclusion
YEATS4 is a validated and promising target for cancer therapy. The protocols and data presented here provide a framework for the in vivo evaluation of YEATS4 binders. These studies are essential for determining the preclinical efficacy and therapeutic potential of novel YEATS4 inhibitors. Successful demonstration of in vivo activity, including tumor growth inhibition and reduction of metastasis, will be a critical step in the translation of these compounds into clinical development.
References
- 1. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. YEATS4 | Cancer Genetics Web [cancer-genetics.org]
- 6. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HKU Scholars Hub: The oncogenic role of YEATS4 in tumor growth and metastasis in hepatocellular carcinoma [hub.hku.hk]
Application Notes and Protocols for Assessing YEATS4 Binder-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods to assess the target engagement of YEATS4 binder-1, a potent and selective binder of the YEATS4 protein. The following protocols and data are intended to guide researchers in accurately quantifying the interaction between this compound and its target within both biochemical and cellular contexts.
Introduction to YEATS4
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is an epigenetic reader that recognizes acetylated lysine residues on histones, playing a crucial role in chromatin modification and transcriptional regulation.[1] Aberrant YEATS4 activity has been implicated in the progression of various cancers, including non-small cell lung cancer and pancreatic cancer, making it an attractive therapeutic target.[1][2][3] YEATS4 is involved in several key oncogenic signaling pathways, such as the p53, Wnt/β-catenin, and NOTCH pathways.[1][2][4]
This compound
This compound is a potent and selective small molecule that binds to the acetyl-lysine (KAc) recognition site within the YEATS domain of YEATS4.[5] Understanding its target engagement is critical for elucidating its mechanism of action and for the development of potential therapeutics.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the YEATS4 protein.
| Compound | Target | Assay Type | Binding Affinity (Ki) | Reference |
| This compound(4e) | YEATS4 | Not Specified (likely biochemical) | 37 nM | [5] |
Key Experimental Protocols
Several biophysical and cell-based methods can be employed to measure the interaction between this compound and the YEATS4 protein. Below are detailed protocols for some of the most common and effective techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.[6][7][8]
Objective: To determine if this compound binds to and stabilizes YEATS4 in intact cells.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cell line known to express YEATS4 (e.g., a non-small cell lung cancer line like H1993) to 70-80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Divide the cell suspension into two main groups: one to be treated with this compound and a control group treated with vehicle (DMSO).
-
Incubate the cells with the compound or vehicle at 37°C for 1 hour to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include a 37°C control.
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble YEATS4 in each sample by Western blotting using a specific YEATS4 antibody.
-
Quantify the band intensities and plot the percentage of soluble YEATS4 as a function of temperature for both the treated and control groups.
-
A shift in the melting curve to a higher temperature for the this compound treated samples indicates target stabilization and therefore, target engagement.
-
Fluorescence Polarization (FP) Assay
This is a solution-based, homogeneous technique that measures the binding of a small, fluorescently labeled molecule (tracer) to a larger protein.[9][10] Binding causes the tracer to tumble more slowly in solution, leading to an increase in fluorescence polarization.
Objective: To quantify the binding affinity of this compound to the YEATS4 protein in a competitive binding format.
Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization Assay.
Protocol:
-
Reagent Preparation:
-
Purify recombinant YEATS4 protein.
-
Synthesize or obtain a fluorescently labeled tracer that binds to YEATS4. This could be a labeled peptide mimicking an acetylated histone tail or a labeled known binder.
-
Prepare a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Perform a serial dilution of this compound.
-
-
Assay Procedure:
-
In a low-volume, black, non-binding surface 384-well plate, add a fixed concentration of YEATS4 protein and the fluorescent tracer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Add the serially diluted this compound to the wells. Include controls for no binder (maximum polarization) and no YEATS4 protein (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
The data is typically expressed in millipolarization units (mP).
-
Plot the mP values against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the binder required to displace 50% of the tracer.
-
The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[11] One molecule is immobilized on a sensor chip, and the binding of its partner flowing over the surface is detected as a change in the refractive index.
Objective: To determine the kinetics (association and dissociation rates) and affinity (KD) of the interaction between this compound and the YEATS4 protein.
Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance (SPR).
Protocol:
-
Immobilization:
-
Immobilize purified recombinant YEATS4 protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.
-
-
Binding Measurement:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the binder over the sensor and reference surfaces for a defined period (association phase).
-
Switch back to flowing only the running buffer to monitor the dissociation of the binder from the protein (dissociation phase).
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The instrument records the binding events in real-time as a sensorgram (response units vs. time).
-
After subtracting the reference channel signal, the resulting sensorgrams are analyzed using appropriate software.
-
By fitting the data from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding), the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD) can be determined.
-
Signaling Pathways Involving YEATS4
Understanding the pathways in which YEATS4 functions is crucial for interpreting the downstream cellular effects of its inhibition by binders.
References
- 1. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YEATS4 | Cancer Genetics Web [cancer-genetics.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japtamers.co.uk [japtamers.co.uk]
YEATS4 binder-1 solubility and stability in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of YEATS4 binder-1, a potent and selective small-molecule inhibitor of the YEATS4 (YEATS domain-containing protein 4) epigenetic reader. The provided protocols are designed to guide researchers in determining the optimal conditions for the use of this compound in various experimental settings.
Introduction to this compound
This compound (also known as compound 4e) is a high-affinity ligand that selectively targets the acetyl-lysine (KAc) recognition site within the YEATS domain of YEATS4, exhibiting a Ki value of 37 nM. Its analogues have been noted for their favorable physical properties and in vitro safety profiles. Given its potency and selectivity, this compound is a valuable tool for investigating the biological functions of YEATS4 and for potential therapeutic development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H34N4O3 | [1] |
| Molecular Weight | 414.54 g/mol | [1] |
| Binding Affinity (Ki) | 37 nM | [2] |
| Appearance | Solid | [3] |
| Solubility in DMSO | 10 mM | [3] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard shake-flask method to determine the thermodynamic solubility of this compound in a buffer of interest.
Materials:
-
This compound (solid powder)
-
Experimental buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker or rotator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated analytical balance
Procedure:
-
Prepare a Supersaturated Solution:
-
Weigh out an excess amount of solid this compound (e.g., 1-2 mg) and add it to a microcentrifuge tube containing a defined volume of the experimental buffer (e.g., 1 mL).
-
-
Equilibration:
-
Incubate the tube on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Compound:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the experimental buffer to a concentration within the linear range of the analytical method (HPLC or LC-MS).
-
-
Quantification:
-
Analyze the diluted sample by HPLC or LC-MS.
-
Prepare a standard curve of this compound in the same buffer to accurately quantify the concentration in the diluted sample.
-
Calculate the original concentration in the undissolved sample, which represents the thermodynamic solubility.
-
Protocol 2: Assessment of Stability in Experimental Buffers
This protocol outlines a method to evaluate the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration (e.g., 1 µM or 10 µM) by diluting the DMSO stock solution. The final concentration of DMSO should be kept low (e.g., <0.5%) to minimize its effect on stability.
-
-
Time-Course Incubation:
-
Incubate the solution at a specific temperature (e.g., room temperature or 37°C).
-
-
Sample Collection:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the solution.
-
The t=0 sample should be processed immediately after preparation.
-
-
Quenching and Analysis:
-
To stop any potential degradation, mix the collected aliquots with a cold organic solvent like methanol or acetonitrile.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent this compound compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time. This will provide an indication of the compound's stability in the tested buffer and conditions.
-
YEATS4 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathways involving YEATS4 and a general experimental workflow for studying the effects of this compound.
Caption: YEATS4 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for this compound.
Summary
This compound is a critical research tool for elucidating the roles of YEATS4 in health and disease. The provided protocols offer a framework for determining its solubility and stability in relevant experimental buffers, which is essential for obtaining reliable and reproducible results. The diagrams of the YEATS4 signaling pathway and a general experimental workflow provide a conceptual and practical guide for designing experiments to investigate the effects of this potent inhibitor. Researchers are encouraged to use these protocols to establish optimal handling and experimental conditions for this compound in their specific research applications.
References
Application Notes and Protocols for Validating YEATS4 Binder-1 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for validating the activity of YEATS4 binder-1, a potent and selective small-molecule inhibitor of the YEATS4 (also known as GAS41) protein. The following sections detail methods for confirming direct binding to YEATS4, assessing target engagement in a cellular context, and evaluating the functional consequences of this interaction in cancer cell lines.
Introduction to YEATS4
YEATS domain-containing protein 4 (YEATS4) is an epigenetic "reader" that recognizes and binds to acetylated and crotonylated lysine residues on histone tails, particularly H3K14ac and H3K27ac.[1][2] This interaction is crucial for the assembly and recruitment of chromatin-modifying complexes, such as TIP60/TRRAP and SRCAP, which play significant roles in transcriptional regulation and DNA repair.[3][4] Dysregulation and overexpression of YEATS4 have been implicated in the progression of various cancers, including breast, colorectal, non-small cell lung, and pancreatic cancer, making it an attractive therapeutic target.[3][4][5][6] YEATS4 has been shown to be involved in several oncogenic signaling pathways, including the p53, Wnt/β-catenin, and NOTCH pathways.[4][7]
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound 4e) is a small molecule designed to specifically bind to the acetyl-lysine binding pocket of the YEATS4 domain.[8][9] It exhibits high potency and selectivity for YEATS4 over other YEATS domain-containing proteins.[9] Validating the on-target activity and functional effects of this binder is a critical step in its development as a chemical probe and potential therapeutic agent.
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the key quantitative data for this compound, providing a benchmark for validation experiments.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | |||
| Competitive Binding Assay | Kᵢ | 37 nM | [8][9] |
| Cellular Assay | |||
| NanoBRET Target Engagement | IC₅₀ | 300 nM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the activity of this compound.
Part 1: Biochemical and Biophysical Assays for Direct Binding
These assays confirm the direct interaction between this compound and the YEATS4 protein.
1.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between the YEATS4 protein and an acetylated histone peptide.
Protocol:
-
Reagents and Materials:
-
Recombinant 6xHis-tagged YEATS4 protein
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K27ac)
-
Streptavidin-Europium (Eu) chelate (Donor)
-
Anti-6xHis ULight™ antibody (Acceptor)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% casein, 0.1% NP-40 (add fresh)
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
-
-
Procedure: a. Prepare a serial dilution of this compound in Assay Buffer. b. In a 384-well plate, add 4 µL of the this compound dilution or vehicle control (DMSO). c. Add 8 µL of a pre-mixed solution of 6xHis-YEATS4 and biotinylated H3K27ac peptide in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM for each. d. Add 8 µL of a pre-mixed solution of Streptavidin-Europium and Anti-6xHis ULight™ antibody in Assay Buffer. Final concentrations should be determined according to the manufacturer's instructions (typically in the low nanomolar range). e. Incubate the plate at room temperature for 1-2 hours, protected from light. f. Read the plate on a TR-FRET plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (ULight™). g. Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
1.2 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Reagents and Materials:
-
Purified, high-concentration YEATS4 protein
-
This compound
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
-
-
Procedure: a. Dialyze the purified YEATS4 protein against the Dialysis Buffer overnight at 4°C to ensure buffer matching.[10] b. Dissolve this compound in the final dialysis buffer. A small amount of DMSO can be used for initial solubilization, but the final concentration should be matched in both the protein solution and the binder solution. c. Degas both the protein and binder solutions immediately before the experiment. d. A typical starting concentration is 10-50 µM YEATS4 in the sample cell and 100-500 µM this compound in the syringe.[11] e. Load the YEATS4 protein solution into the sample cell and the this compound solution into the injection syringe. f. Perform the titration experiment by injecting small aliquots of the binder solution into the protein solution at a constant temperature (e.g., 25°C). g. Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the thermodynamic parameters.[12]
Part 2: Cellular Assays for Target Engagement and Functional Activity
These assays assess the ability of this compound to engage its target in a cellular environment and elicit a functional response.
2.1 NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay measures the displacement of a fluorescent tracer from a NanoLuc®-YEATS4 fusion protein by this compound in live cells.[9]
Protocol:
-
Reagents and Materials:
-
HEK293T cells
-
Plasmid encoding a NanoLuc®-YEATS4 fusion protein
-
Fluorescently labeled tracer molecule that binds to YEATS4
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well cell culture plates
-
Luminometer capable of measuring BRET
-
-
Procedure: a. Transfect HEK293T cells with the NanoLuc®-YEATS4 plasmid and plate in 96-well plates. b. After 24 hours, replace the medium with Opti-MEM™ containing the fluorescent tracer at its predetermined optimal concentration. c. Add a serial dilution of this compound or vehicle control to the wells. d. Incubate at 37°C for 2 hours. e. Add the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. f. Read the plate on a luminometer measuring both the donor (NanoLuc®) and acceptor (tracer) emission. g. Calculate the NanoBRET™ ratio and plot against the binder concentration to determine the IC₅₀ value.
2.2 Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of YEATS4 upon ligand binding in intact cells or cell lysates.[13]
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing endogenous YEATS4 (e.g., RKO, HCT116)
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes and a thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-YEATS4 antibody
-
-
Procedure: a. Treat cultured cells with this compound or vehicle control for a defined period (e.g., 1-2 hours). b. Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes. e. Lyse the cells by freeze-thaw cycles or with lysis buffer. f. Pellet the precipitated proteins by centrifugation. g. Collect the supernatant containing the soluble proteins. h. Analyze the amount of soluble YEATS4 at each temperature by Western blotting. i. A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of this compound.
2.3 Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell line with known YEATS4 dependency (e.g., colorectal cancer cell line RKO)[4]
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or white cell culture plates
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound or vehicle control. c. Incubate for a period of time (e.g., 72 hours). d. For MTT assay, add MTT reagent and incubate for 2-4 hours, then solubilize the formazan crystals and read the absorbance. e. For CellTiter-Glo®, add the reagent directly to the wells, incubate, and read the luminescence. f. Plot cell viability against the binder concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
2.4 Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure: a. Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours). b. Harvest both adherent and floating cells. c. Wash the cells with cold PBS. d. Resuspend the cells in Annexin V binding buffer. e. Add Annexin V-FITC and PI according to the manufacturer's protocol. f. Incubate in the dark for 15 minutes at room temperature. g. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
2.5 Senescence-Associated β-Galactosidase Assay
This assay detects cellular senescence, a potential outcome of inhibiting oncogenes like YEATS4.[14]
Protocol:
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
Senescence-Associated β-Galactosidase Staining Kit
-
Microscope
-
-
Procedure: a. Treat cells with this compound or vehicle control for an extended period (e.g., 5-7 days), replacing the medium with fresh compound every 2-3 days. b. Wash the cells with PBS. c. Fix the cells with the provided fixative solution. d. Wash again with PBS. e. Add the β-galactosidase staining solution and incubate at 37°C overnight in a non-CO₂ incubator.[15] f. Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
2.6 Analysis of Downstream Target Gene Expression (RT-qPCR)
This method measures changes in the mRNA levels of genes regulated by YEATS4.
Protocol:
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR® Green or TaqMan® qPCR master mix
-
Primers for target genes (e.g., ZEB1, p21) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
-
-
Procedure: a. Treat cells with this compound or vehicle control for a suitable time (e.g., 24-48 hours). b. Extract total RNA from the cells. c. Synthesize cDNA from the RNA. d. Perform qPCR using primers for the target and housekeeping genes. e. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
2.7 Western Blot Analysis of Protein Levels
This technique is used to assess the protein levels of YEATS4 and its downstream targets.
Protocol:
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-YEATS4, anti-p53, anti-p21, anti-β-catenin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure: a. Treat cells with this compound or vehicle control. b. Lyse the cells and determine the protein concentration. c. Separate the protein lysates by SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Block the membrane and incubate with the primary antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody. g. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: YEATS4 signaling pathways involved in cancer progression.
Caption: Experimental workflow for validating this compound activity.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of YEATS4 contributes to malignant outcomes in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. buckinstitute.org [buckinstitute.org]
Application Notes and Protocols: YEATS4 Binder-1 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of YEATS4 binder-1, a potent and selective inhibitor of the YEATS4 protein, when used in combination with other cancer therapies. The protocols detailed below are based on established preclinical studies and provide a framework for investigating the synergistic effects of YEATS4 inhibition.
Introduction
YEATS4 (YEATS Domain Containing 4), also known as GAS41, has emerged as a critical oncogene in a variety of cancers, including non-small cell lung cancer, gastric cancer, breast cancer, and bladder cancer.[1][2][3] As an epigenetic reader, YEATS4 recognizes acetylated histone marks, playing a pivotal role in chromatin modification, transcriptional regulation, and DNA damage repair.[4] Its overexpression is often correlated with tumor progression, metastasis, and resistance to conventional therapies, making it an attractive target for novel anti-cancer drugs.[2]
This compound is a potent and selective small-molecule inhibitor that targets the acetyl-lysine binding pocket of the YEATS4 domain with high affinity (Ki = 37 nM).[5][6] By inhibiting YEATS4, this compound disrupts its oncogenic functions and can enhance the efficacy of other anti-cancer agents. This document outlines the rationale and preclinical evidence for combining this compound with chemotherapy, specifically platinum-based agents, and provides detailed protocols for assessing synergistic anti-tumor activity.
Rationale for Combination Therapy
The primary rationale for combining this compound with other cancer therapies lies in its mechanism of action and its role in the DNA damage response (DDR).
-
Sensitization to DNA Damaging Agents: YEATS4 is integral to the repair of DNA damage.[4] Its inhibition impairs the cell's ability to recover from DNA lesions induced by chemotherapeutic agents like cisplatin and oxaliplatin. This creates a synthetic lethal interaction, where the combination of a YEATS4 inhibitor and a DNA-damaging agent is significantly more cytotoxic to cancer cells than either agent alone.
-
Overcoming Chemoresistance: Overexpression of YEATS4 has been linked to resistance to cisplatin. By targeting YEATS4, its binder can re-sensitize resistant tumors to these conventional therapies.
-
Targeting Multiple Oncogenic Pathways: YEATS4 is involved in several cancer-promoting signaling pathways, including p53, Wnt/β-catenin, and Notch.[7] Combining a YEATS4 inhibitor with drugs that target other nodes in these or parallel pathways can lead to a more comprehensive and durable anti-tumor response.
Preclinical Data: YEATS4 Inhibition in Combination with Cisplatin
A recent study investigated the synergistic effect of inhibiting YEATS4 activity in combination with the platinum-based chemotherapy agent, cisplatin (DDP), in bladder cancer models. While this study utilized a KAT8 inhibitor (MG149) to suppress YEATS4 acetylation rather than a direct binder, the findings provide a strong proof-of-concept for the combination strategy.[1][2][4]
Table 1: In Vitro Apoptosis in Bladder Cancer Cells with Combination Therapy[1]
| Treatment Group | Cell Line | Apoptosis Rate (%) |
| Control | T24 | 5.2 |
| Cisplatin (2.5 µM) | T24 | 15.8 |
| MG149 (50 µM) | T24 | 12.1 |
| Cisplatin + MG149 | T24 | 35.6 |
| Control | UMUC3 | 4.8 |
| Cisplatin (2.5 µM) | UMUC3 | 14.2 |
| MG149 (50 µM) | UMUC3 | 11.5 |
| Cisplatin + MG149 | UMUC3 | 32.4 |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model[1]
| Treatment Group | Average Tumor Volume (mm³) at Day 21 |
| Vehicle Control | ~1200 |
| Cisplatin | ~800 |
| MG149 | ~900 |
| Cisplatin + MG149 | ~300 |
Signaling Pathways and Experimental Workflows
Caption: YEATS4 signaling and points of therapeutic intervention.
Caption: Workflow for preclinical evaluation of combination therapy.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity
Objective: To determine the synergistic effect of this compound and cisplatin on cancer cell viability and apoptosis.
Materials:
-
Cancer cell lines (e.g., T24, UMUC3 bladder cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in saline or water)
-
96-well and 6-well plates
-
MTT or CCK-8 assay kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
For viability assays, seed 5,000 cells per well in a 96-well plate.
-
For apoptosis assays, seed 2 x 10^5 cells per well in a 6-well plate.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and cisplatin.
-
Treat cells with:
-
Vehicle control (DMSO)
-
This compound alone (at various concentrations)
-
Cisplatin alone (at various concentrations)
-
Combination of this compound and cisplatin (in a fixed or variable ratio).
-
-
Incubate for 48-72 hours.
-
-
Cell Viability Assay (MTT/CCK-8):
-
Add MTT or CCK-8 reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest cells from the 6-well plates by trypsinization.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
-
Protocol 2: In Vivo Xenograft Study
Objective: To evaluate the efficacy of this compound in combination with cisplatin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection (e.g., 5 x 10^6 T24 cells in Matrigel)
-
This compound formulated for in vivo administration
-
Cisplatin formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
-
Animal Grouping and Treatment:
-
Randomize mice into four groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Cisplatin alone
-
This compound + Cisplatin
-
-
Administer treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, cisplatin intraperitoneally twice a week).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. (Volume = 0.5 x Length x Width²)
-
Record mouse body weight as an indicator of toxicity.
-
Monitor for any signs of distress.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study period (e.g., 21 days).
-
Excise tumors, weigh them, and fix them in formalin for immunohistochemistry (IHC).
-
Perform IHC for markers of proliferation (Ki-67) and apoptosis (TUNEL staining).
-
Conclusion
The inhibition of YEATS4 with a potent binder represents a promising strategy for enhancing the efficacy of standard-of-care chemotherapies. The preclinical data strongly suggest a synergistic relationship between YEATS4 inhibition and cisplatin, driven by the impairment of DNA damage repair mechanisms in cancer cells. The protocols provided herein offer a robust framework for further investigation into the combination of this compound with various anti-cancer agents, paving the way for potential clinical translation.
References
- 1. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-guided development of YEATS domain inhibitors by targeting π-π-π stacking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring YEATS4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS4 (also known as GAS41) is a member of the YEATS domain family of proteins, which are epigenetic "readers" that recognize and bind to acetylated and crotonylated lysine residues on histones.[1] This interaction plays a crucial role in chromatin remodeling and the regulation of gene transcription.[1] Aberrant YEATS4 activity has been implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer, making it an attractive therapeutic target for drug discovery.[1][2] YEATS4 has been shown to be involved in several oncogenic signaling pathways, including the Wnt/β-catenin and p53 pathways.[2] The development of robust and reliable assays to measure the inhibition of YEATS4 is therefore essential for the discovery and characterization of novel therapeutic agents.
This document provides detailed application notes and protocols for three key biochemical and cellular assays to quantify YEATS4 inhibition: an AlphaScreen assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a cellular target engagement NanoBRET™ assay. A protocol for a thermal shift assay to assess compound binding is also included.
Data Presentation: YEATS4 Inhibitor Potency
The following table summarizes the inhibitory potency (IC50) of various compounds against YEATS4, as determined by Fluorescence Polarization (FP) and AlphaScreen assays.
| Compound | FP IC50 (µM) | AlphaScreen IC50 (µM) | Histone Peptide Used | Reference |
| 1 | 210 | 73 (biotin-H3K23crK27cr) 24 (H3K27ac) | H3K27ac | [1] |
| 2 | 137 | ND | H3K27ac | [1] |
| 3 | 69 | ND | H3K27ac | [1] |
| 6 | 41 | ND | H3K27ac | [1] |
| 7 | 24 | 3.9 | H3K27ac | [1] |
| 8 | 56 | 13 | H3K27ac | [1] |
| 9 | 12 | 1.2 | H3K27ac | [1] |
| 11 | 4.2 | 0.6 | H3K27ac | [1] |
| 18 | 0.223 | 0.026 | H3K27ac | [1] |
| 19 | 0.096 | 0.018 | H3K27ac | [1] |
| H3K27ac peptide | 243 | ND | H3K27ac | [1] |
| H3K14acK27ac peptide | ND | 2.4 | H3K14acK27ac | [1] |
| H3K18acK27ac peptide | ND | 4.6 | H3K18acK27ac | [1] |
ND: Not Determined
Signaling Pathway and Assay Workflow Diagrams
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This protocol is adapted from methodologies used for other YEATS domain proteins and bromodomains.[3][4]
Objective: To measure the inhibition of the interaction between YEATS4 and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged YEATS4 protein
-
Biotinylated histone H3 peptide (e.g., H3K27ac)
-
AlphaScreen™ Histidine (Ni-NTA) Detection Kit (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compounds in DMSO
-
384-well white opaque microplates (e.g., OptiPlate™-384)
Procedure:
-
Compound Plating: Dispense test compounds into the 384-well plate. For dose-response curves, perform serial dilutions. Include DMSO-only wells as a negative control (100% activity) and a known YEATS4 inhibitor or excess non-biotinylated peptide as a positive control (0% activity).
-
Protein and Peptide Incubation:
-
Prepare a solution of His-tagged YEATS4 in assay buffer.
-
Prepare a solution of biotinylated H3K27ac peptide in assay buffer.
-
Add the YEATS4 solution to the wells containing the test compounds and incubate for 30 minutes at room temperature.[4]
-
Add the biotinylated peptide solution to the wells.
-
-
Bead Addition:
-
In subdued light, prepare a 1:600 dilution of both the Streptavidin-Donor beads and the Ni-NTA-Acceptor beads in assay buffer.[4]
-
Add the diluted Acceptor beads to all wells.
-
Add the diluted Donor beads to all wells.
-
-
Incubation and Reading:
-
Seal the plate and incubate for 60-90 minutes at room temperature, protected from light.[4]
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This protocol is based on a similar assay developed for the ENL YEATS domain.[5]
Objective: To quantify the binding of YEATS4 to an acetylated histone peptide and its inhibition by small molecules.
Materials:
-
Recombinant His-tagged YEATS4 protein
-
Biotinylated histone H3 peptide (e.g., H3K14ac or H3K27ac)
-
Streptavidin-Europium (Eu) chelate (Donor)
-
Anti-6xHis antibody conjugated to an acceptor fluorophore (e.g., ULight™ or APC)
-
TR-FRET Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
-
Test compounds in DMSO
-
384-well low-volume black microplates
Procedure:
-
Compound Plating: Dispense serial dilutions of test compounds into the microplate. Include appropriate DMSO and positive controls.
-
Reagent Addition:
-
Prepare a master mix containing His-tagged YEATS4 and the Anti-6xHis-acceptor antibody in TR-FRET assay buffer.
-
Add this mix to the wells and incubate for 15 minutes at room temperature.[5]
-
Prepare a master mix containing the biotinylated histone peptide and Streptavidin-Eu in assay buffer.
-
Add this mix to the wells.
-
-
Incubation and Reading:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320-340 nm, emission at 615 nm for Eu and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine percent inhibition and IC50 values as described for the AlphaScreen assay.
NanoBRET™ Target Engagement Assay Protocol
This cellular assay measures the binding of a compound to YEATS4 within living cells. This protocol is a general guide and may require optimization.[6][7]
Objective: To determine the apparent cellular affinity of a compound for YEATS4 in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding a NanoLuc®-YEATS4 fusion protein
-
NanoBRET™ Tracer (a cell-permeable fluorescent ligand for YEATS4)
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor
-
Test compounds in DMSO
-
96-well or 384-well white cell culture plates
Procedure:
-
Cell Transfection:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at the desired concentration in Opti-MEM®.
-
Add the test compounds to the cells, followed by the addition of the tracer.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.[6]
-
-
Substrate Addition and Reading:
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Determine the cellular IC50 values by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Thermal Shift Assay (TSA) Protocol
This assay assesses the binding of a compound to YEATS4 by measuring changes in the protein's thermal stability.[1]
Objective: To screen for and confirm compound binding to YEATS4.
Materials:
-
Recombinant YEATS4 protein
-
SYPRO™ Orange Protein Gel Stain (5000x stock)
-
TSA Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl
-
Test compounds in DMSO
-
96-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
Procedure:
-
Reaction Setup:
-
In each well of the PCR plate, add YEATS4 protein to a final concentration of 2-5 µM in TSA buffer.
-
Add the test compound to the desired final concentration (e.g., 10-50 µM). Include a DMSO control.
-
Add SYPRO™ Orange dye to a final concentration of 5x.
-
Adjust the final volume with TSA buffer.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.
-
Monitor the fluorescence of SYPRO™ Orange at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve or the peak of the first derivative plot. A positive shift in Tm in the presence of a compound compared to the DMSO control indicates that the compound binds to and stabilizes the protein.
References
- 1. Development of potent dimeric inhibitors of GAS41 YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epicypher.com [epicypher.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. epicypher.com [epicypher.com]
- 6. eubopen.org [eubopen.org]
- 7. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Studying Epithelial-to-Mesenchymal Transition with a YEATS4 Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-to-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer metastasis and drug resistance. A key epigenetic regulator emerging in the orchestration of EMT is the YEATS domain-containing protein 4 (YEATS4), also known as GAS41. YEATS4 functions as a "reader" of histone acetylation, recognizing specific acetylated lysine residues on histone tails and subsequently recruiting chromatin remodeling complexes to regulate gene expression.
Recent studies have highlighted the critical role of YEATS4 in promoting EMT, particularly in breast cancer, by upregulating the expression of the key EMT-inducing transcription factor, ZEB1.[1][2][3] YEATS4 achieves this by recognizing histone H3 lysine 27 acetylation (H3K27ac) at the ZEB1 promoter, a mark of active enhancers and promoters.[1][3][4] This targeted gene activation leads to the suppression of epithelial markers, such as E-cadherin, and the induction of mesenchymal markers, ultimately driving a migratory and invasive cellular phenotype. The development of small-molecule binders that target the YEATS domain of YEATS4 presents a promising therapeutic strategy to inhibit EMT and cancer progression.
This document provides detailed application notes and experimental protocols for utilizing a YEATS4 binder to study its effects on EMT.
Data Presentation
Table 1: Quantitative Data for a YEATS4 Binder
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 33 nM | In vitro binding affinity of a small-molecule binder to the YEATS4 YEATS domain. | [5] |
| Cellular Potency (IC50) | 170 nM | Half-maximal inhibitory concentration in a whole-cell NanoBRET assay, indicating target engagement in a cellular context. | [5] |
Table 2: Binding Affinities of YEATS4 YEATS Domain to Acetylated Histone H3 Peptides
| Histone Peptide | Dissociation Constant (KD) | Description | Reference |
| H3K27ac | 58 µM | Binding affinity of the monomeric YEATS4 YEATS domain to a histone H3 peptide acetylated at lysine 27. | [2] |
| H3K18ac | 106 µM | Binding affinity of the monomeric YEATS4 YEATS domain to a histone H3 peptide acetylated at lysine 18. | [2] |
| H3K14ac | 720 µM | Binding affinity of the monomeric YEATS4 YEATS domain to a histone H3 peptide acetylated at lysine 14. | [2] |
| Dimeric GST-YEATS4 with H3K27ac | 39 µM | Binding affinity of a dimeric GST-YEATS4 fusion protein to a mono-acetylated H3K27 peptide. | [2] |
| Dimeric GST-YEATS4 with H3K18acK27ac | 12.5 µM | Binding affinity of a dimeric GST-YEATS4 fusion protein to a di-acetylated H3 peptide, suggesting a bivalent binding mode. | [2] |
Signaling Pathway
The YEATS4-ZEB1 signaling axis is a critical pathway in the induction of EMT. The following diagram illustrates this pathway.
Caption: YEATS4-ZEB1 signaling pathway in EMT.
Experimental Workflows
The following diagrams outline the workflows for key experiments to investigate the effect of a YEATS4 binder on EMT.
Chromatin Immunoprecipitation (ChIP) Workflow
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Transwell Migration and Invasion Assay Workflow
Caption: Workflow for Transwell Migration and Invasion Assay.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for H3K27ac at the ZEB1 Promoter
This protocol is adapted from methodologies used to demonstrate YEATS4-mediated regulation of ZEB1.[1]
Materials:
-
Breast cancer cell lines (e.g., T-47D, MDA-MB-231)
-
YEATS4 binder and vehicle control (e.g., DMSO)
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K27ac antibody and IgG control
-
Protein G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for the ZEB1 promoter region for qPCR
Procedure:
-
Cell Treatment and Crosslinking:
-
Culture cells to 80-90% confluency.
-
Treat cells with the YEATS4 binder or vehicle control for the desired time.
-
Add formaldehyde to a final concentration of 1% and incubate for 10-20 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and perform cell and nuclear lysis.
-
Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K27ac antibody or an IgG control.
-
Add Protein G magnetic beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Add Proteinase K and incubate to reverse the crosslinks.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Perform quantitative PCR (qPCR) using primers specific for the ZEB1 promoter region to determine the enrichment of H3K27ac.
-
Transwell Migration and Invasion Assay
This protocol is a standard method for assessing cell motility.[3][4][6][7]
Materials:
-
Cancer cell lines
-
YEATS4 binder and vehicle control
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Complete medium with 10% FBS (chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol or 5% glutaraldehyde for fixation
-
Crystal violet stain (0.2-1%)
Procedure:
-
Cell Preparation:
-
Pre-treat cells with the YEATS4 binder or vehicle control for 24-48 hours.
-
Harvest and resuspend the cells in serum-free medium.
-
-
Assay Setup (Migration):
-
Place transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete medium with 10% FBS to the lower chamber.
-
Seed 1 x 105 cells in 200 µL of serum-free medium into the upper chamber.
-
-
Assay Setup (Invasion):
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the transwell insert with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Proceed as for the migration assay.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or glutaraldehyde.
-
Stain the cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Luciferase Reporter Assay for ZEB1 Promoter Activity
This assay measures the transcriptional activity of the ZEB1 promoter.[1]
Materials:
-
Cancer cell lines
-
Luciferase reporter plasmid containing the ZEB1 promoter
-
Renilla luciferase control plasmid (for normalization)
-
YEATS4 expression plasmid or siRNA
-
YEATS4 binder and vehicle control
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Transfection:
-
Seed cells in a 24- or 48-well plate.
-
Co-transfect the cells with the ZEB1 promoter-luciferase reporter plasmid, the Renilla luciferase control plasmid, and either a YEATS4 expression plasmid or siRNA against YEATS4.
-
-
Cell Treatment:
-
After 24 hours, treat the transfected cells with the YEATS4 binder or vehicle control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the relative luciferase activity between different treatment groups.
-
Conclusion
The study of YEATS4's role in EMT provides a compelling avenue for the development of novel anti-cancer therapeutics. The provided application notes and protocols offer a comprehensive framework for researchers to investigate the efficacy of YEATS4 binders in modulating the EMT process. By utilizing these methodologies, scientists can further elucidate the molecular mechanisms underlying YEATS4-driven cancer progression and evaluate the therapeutic potential of targeting this key epigenetic reader.
References
- 1. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GAS41 recognizes di-acetylated histone H3 through a bivalent binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone modification profiling in breast cancer cell lines highlights commonalities and differences among subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application of YEATS4 Binders in Hepatocellular Carcinoma Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of YEATS4 binders in the study of hepatocellular carcinoma (HCC). It includes detailed application notes, experimental protocols, and quantitative data on known YEATS4 binders. This guide is intended to facilitate research into the therapeutic potential of targeting YEATS4 in HCC.
Introduction to YEATS4 in Hepatocellular Carcinoma
YEATS domain containing 4 (YEATS4) has emerged as a significant oncogene in several cancers, including hepatocellular carcinoma.[1] Studies have demonstrated that YEATS4 is frequently upregulated in HCC tissues compared to adjacent normal tissues.[1] This overexpression is significantly correlated with poor patient prognosis, larger tumor size, poor differentiation, and distant metastasis.[1]
Functionally, YEATS4 plays a crucial role in promoting HCC cell proliferation and colony formation.[1][2] Mechanistically, it has been shown to bind to the promoter of Transcription Elongation Factor A1 (TCEA1), increasing its transcriptional activity. This, in turn, leads to the stabilization of DDX3, a DEAD-box RNA helicase, ultimately promoting HCC progression.[1] This identified YEATS4/TCEA1/DDX3 axis highlights YEATS4 as a promising therapeutic target for HCC.[1]
Quantitative Data on YEATS4 Binders
While research on specific YEATS4 binders is still emerging, a number of potent and selective small molecules have been identified. The following table summarizes the quantitative data for select YEATS4 binders.
| Compound ID | Assay Type | Target | IC50 / Kd | Cell-Based Potency (Nluc-BRET) | Reference |
| Analog 4d | Biochemical Assay | YEATS4 | Potent Binder | Nanomolar Potency | [3] |
| Analog 4e | Biochemical Assay | YEATS4 | Potent Binder | Nanomolar Potency | [3] |
| DLG-369 | NMR-based screen | GAS41 (YEATS4) | Sub-micromolar | Inhibits proliferation of NSCLC cells | [4] |
Signaling Pathways and Experimental Workflows
To facilitate the study of YEATS4 and its binders in HCC, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Experimental Protocols
Detailed protocols for key experiments are provided below to guide researchers in the application of YEATS4 binders.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YEATS4 Binding
This assay is designed to identify and characterize small molecule binders of the YEATS4 domain.
Materials:
-
Recombinant His-tagged YEATS4 protein
-
Biotinylated histone H3 peptide containing the recognition motif for YEATS4
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add YEATS4 protein and the biotinylated histone peptide to each well.
-
Add the test compounds to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add a mixture of the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 values for the compounds.
Protocol 2: AlphaScreen Assay for YEATS4-Histone Interaction
This protocol provides an alternative method for screening YEATS4 binders.
Materials:
-
Recombinant His-tagged YEATS4 protein
-
Biotinylated histone H3 peptide
-
Nickel Chelate AlphaScreen Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
-
384-well ProxiPlates
Procedure:
-
Add test compounds and His-tagged YEATS4 protein to the wells of a ProxiPlate.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated histone H3 peptide and incubate for another 15 minutes.
-
In a separate tube, mix Nickel Chelate Acceptor beads and Streptavidin Donor beads in assay buffer.
-
Add the bead mixture to the wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Analyze the data to determine the inhibitory effect of the compounds.
Protocol 3: Whole-Cell NanoBRET Target Engagement Assay
This assay measures the binding of a compound to YEATS4 within living cells.
Materials:
-
HCC cell line (e.g., Huh7, HepG2) stably expressing a NanoLuc-YEATS4 fusion protein
-
NanoBRET Tracer
-
Nano-Glo Live Cell Reagent
-
Opti-MEM I Reduced Serum Medium
-
White, 96-well cell culture plates
Procedure:
-
Seed the NanoLuc-YEATS4 expressing HCC cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds and the NanoBRET Tracer to the cells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo Live Cell Reagent to each well.
-
Read the plate on a luminometer capable of measuring filtered luminescence (Donor emission at 460 nm and Acceptor emission at >600 nm).
-
Calculate the NanoBRET ratio and determine the cellular IC50 values.
Protocol 4: Cell Viability (CCK-8) Assay
This protocol assesses the effect of YEATS4 binders on the viability of HCC cells.
Materials:
-
HCC cell lines
-
Complete cell culture medium
-
YEATS4 binder
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HCC cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the YEATS4 binder for 24, 48, and 72 hours.
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Protocol 5: Western Blot Analysis
This protocol is used to analyze the protein levels of YEATS4 and downstream targets.
Materials:
-
HCC cells treated with a YEATS4 binder
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-YEATS4, anti-TCEA1, anti-DDX3, anti-PCNA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
Protocol 6: In Vivo Xenograft Model
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo efficacy of YEATS4 binders.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
HCC cell line
-
Matrigel
-
YEATS4 binder formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a mixture of HCC cells and Matrigel into the flank of the mice.
-
Once tumors are palpable, randomize the mice into treatment and vehicle control groups.
-
Administer the YEATS4 binder or vehicle to the respective groups according to the desired dosing schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
The upregulation and oncogenic role of YEATS4 in hepatocellular carcinoma make it a compelling target for therapeutic intervention. The availability of potent and selective small molecule binders, coupled with the detailed protocols provided in this document, offers a solid foundation for researchers to investigate the potential of YEATS4 inhibition as a novel treatment strategy for HCC. Further studies utilizing these tools will be crucial in validating the therapeutic utility of targeting this key epigenetic reader in liver cancer.
References
- 1. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: YEATS4 Binder-1 Experiments
Welcome to the technical support center for YEATS4 binder-1 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the study of YEATS4 and its molecular interactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter in your experiments involving YEATS4.
Protein-Protein Interaction Assays (e.g., Co-Immunoprecipitation, Pull-down)
Question 1: I am not detecting an interaction between my protein of interest and YEATS4 in my co-immunoprecipitation (Co-IP) experiment. What could be the issue?
Answer:
Several factors can lead to a failed Co-IP experiment. Here’s a systematic troubleshooting guide:
-
Protein Expression Levels: Ensure that both YEATS4 and your protein of interest are adequately expressed in the cell lysate.
-
Recommendation: Run a Western blot on your input lysate to confirm the presence of both proteins. If expression is low, you may need to transfect cells with expression vectors for your proteins.
-
-
Antibody Efficiency: The antibody used for immunoprecipitation (IP) might not be efficient.
-
Recommendation: Validate your IP antibody by performing a standard IP for YEATS4 followed by Western blotting for YEATS4 to ensure it can effectively pull down the protein.
-
-
Lysis Buffer Composition: Harsh lysis buffers can disrupt protein-protein interactions.[1]
-
Recommendation: Avoid stringent buffers like RIPA for Co-IPs.[1] A less stringent buffer, such as one containing NP-40 or Triton X-100, is often preferred. You may need to optimize the detergent concentration.
-
-
Weak or Transient Interaction: The interaction between YEATS4 and your protein might be weak or transient.
-
Recommendation: Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the interaction before cell lysis. Be aware that cross-linking conditions need to be optimized.
-
-
Incorrect Cellular Localization: Ensure both proteins are present in the same subcellular compartment. YEATS4 is primarily a nuclear protein.[2][3]
-
Recommendation: Perform cell fractionation and Western blotting on nuclear and cytoplasmic extracts to confirm co-localization.
-
Question 2: I am observing high background or non-specific binding in my pull-down assay with recombinant YEATS4.
Answer:
High background can obscure true interactions. Consider the following troubleshooting steps:
-
Insufficient Blocking: The beads or matrix used may not be adequately blocked.
-
Recommendation: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) and the incubation time.
-
-
Non-specific Binding to Beads: The prey protein may be binding directly to the affinity beads.
-
Recommendation: Include a control experiment where you incubate the cell lysate with beads that do not have the bait protein (YEATS4) immobilized. If you still see a band for your prey protein, pre-clearing the lysate with the beads before the pull-down can help.[1]
-
-
Nucleic Acid Contamination: Contaminating DNA or RNA can mediate non-specific protein interactions.[4]
-
Recommendation: Treat your cell lysate with a nuclease (e.g., DNase I or RNase A) prior to the pull-down assay to eliminate nucleic acid-mediated interactions.[4]
-
-
Washing Steps: The washing steps may not be stringent enough to remove non-specifically bound proteins.
-
Recommendation: Increase the number of washes and/or the salt concentration in the wash buffer. However, be cautious as overly stringent washes can also disrupt true interactions.
-
Chromatin Immunoprecipitation (ChIP) Assays
Question 3: I am unable to enrich the promoter region of my target gene in a YEATS4 ChIP-qPCR experiment.
Answer:
A failed ChIP experiment can be due to several factors, from cross-linking to the final qPCR analysis.
-
Inefficient Cross-linking: Formaldehyde cross-linking is a critical step to capture the interaction of YEATS4 with chromatin.
-
Recommendation: Optimize the formaldehyde concentration (typically 1%) and incubation time (usually 10-15 minutes). Over-cross-linking can mask epitopes, while under-cross-linking will not efficiently capture the interaction.
-
-
Ineffective Sonication: Chromatin shearing is necessary to obtain fragments of the appropriate size for immunoprecipitation.
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Recommendation: Optimize your sonication conditions to yield DNA fragments in the range of 200-1000 bp. Run an aliquot of your sheared chromatin on an agarose gel to verify the fragment size.
-
-
Poor Antibody Quality: The anti-YEATS4 antibody may not be suitable for ChIP.
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Recommendation: Use a ChIP-validated antibody. If one is not available, you may need to validate it yourself. A key control is to perform a Western blot on the immunoprecipitated material to confirm that YEATS4 was successfully pulled down.
-
-
Low YEATS4 Occupancy: YEATS4 may have low occupancy at your specific gene of interest under the experimental conditions.
Small-Molecule Inhibitor/Binder Assays
Question 4: My small-molecule compound, designed to bind YEATS4, shows low potency or no activity in a cellular assay.
Answer:
Translating biochemical activity to a cellular context can be challenging.
-
Cell Permeability: The compound may have poor cell membrane permeability.
-
Recommendation: Assess the physicochemical properties of your compound. If permeability is an issue, chemical modifications to the compound might be necessary.
-
-
Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Recommendation: Evaluate the stability of your compound in media over time using techniques like HPLC or LC-MS.
-
-
Target Engagement in Cells: It is crucial to confirm that your compound is reaching and binding to YEATS4 inside the cell.
-
Off-Target Effects: The observed cellular phenotype might be due to off-target effects of your compound.
-
Recommendation: Include a negative control compound with a similar chemical scaffold but is inactive against YEATS4. Additionally, performing a YEATS4 knockdown or knockout experiment can help confirm that the observed phenotype is on-target.[7]
-
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol for YEATS4
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against YEATS4 to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against your protein of interest and YEATS4.
-
Chromatin Immunoprecipitation (ChIP) Protocol for YEATS4
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and shear the chromatin by sonication to obtain fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-YEATS4 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.[6]
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enriched DNA by qPCR using primers specific for the target gene promoter and a negative control region.
-
Data Presentation
Table 1: Summary of YEATS4 Interactions and Cellular Functions
| Interacting Partner | Cellular Process | Cancer Type Implication | Reference |
| Histone H3 (K27ac) | Transcriptional Activation | Breast Cancer, NSCLC | [5][6] |
| ZEB1 | Epithelial-Mesenchymal Transition | Breast Cancer | [6] |
| β-catenin | Wnt Signaling | Pancreatic Cancer | [5] |
| p53/MDM2 | p53 Pathway Regulation | Lung Cancer, Liposarcoma | [9][10] |
| MYC/MYCN | Transcriptional Regulation | Glioblastoma | [3][9] |
| TACC1/TACC2 | Cell Proliferation | Breast Cancer | [5] |
| NOTCH2 | Notch Signaling | Gastric Cancer | [5] |
Visualizations
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. genecards.org [genecards.org]
- 3. e-century.us [e-century.us]
- 4. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
common issues with YEATS4 binder-1 stability and storage
Welcome to the technical support center for YEATS4 binder-1. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use and storage of this compound, a potent and selective binder of the YEATS4 protein. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 4e in some literature) is a high-affinity, selective small molecule that targets the acetyl-lysine (KAc) recognition site within the YEATS domain of the YEATS4 protein.[1][2][3] It has a reported Ki value of 37 nM.[1][2][3] By occupying this binding pocket, this compound competitively inhibits the interaction between the YEATS4 protein and acetylated histones, thereby modulating gene transcription. The YEATS4 protein is a "reader" of histone post-translational modifications and is implicated in various cellular processes, including transcriptional regulation and DNA repair.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the solid powder form is recommended. In solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution of 10 mM in DMSO. For aqueous buffers, it is important to first dissolve the compound in DMSO and then dilute it to the final desired concentration. Direct dissolution in aqueous buffers may lead to precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of the compound. | First, dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM). Then, dilute the stock solution into your aqueous experimental buffer. Ensure the final DMSO concentration is compatible with your assay (typically ≤1%). |
| Buffer incompatibility. | Test the solubility in a small volume of your final buffer before preparing a large batch. Consider using a buffer with a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to improve solubility. | |
| Loss of activity over time | Improper storage of stock solutions. | Aliquot the DMSO stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. |
| Degradation of the compound. | Protect the compound from light and extreme pH conditions. Store in a tightly sealed container to prevent oxidation. | |
| Inconsistent experimental results | Inaccurate concentration of the binder. | Ensure the compound is fully dissolved in DMSO before making further dilutions. Vortex the stock solution well. Calibrate your pipettes regularly for accurate liquid handling. |
| Variability in experimental setup. | Maintain consistent experimental conditions, including buffer composition, pH, temperature, and incubation times. Include appropriate positive and negative controls in your experiments. |
Data Summary
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term use. |
Solubility
| Solvent | Concentration |
| DMSO | 10 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the compound: Carefully weigh the desired amount of this compound solid powder in a microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication step may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your final aqueous experimental buffer to the desired working concentration. Ensure that the final concentration of DMSO in your assay is kept low (e.g., ≤1%) to avoid solvent effects.
-
Mixing: Mix the working solution thoroughly by gentle vortexing or pipetting.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of the binder for extended periods.
Visualizations
Caption: A typical workflow for preparing and using this compound.
Caption: Inhibition of YEATS4 protein function by this compound.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Optimizing YEATS4 Binder-1 Efficacy in Cellular Assays
Welcome to the technical support center for YEATS4 binder-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is YEATS4 and why is it a target of interest?
YEATS4 (YEATS Domain Containing 4), also known as GAS41, is a protein that acts as an epigenetic "reader." It recognizes acetylated lysine residues on histone tails, particularly H3K27ac, which is a mark of active gene transcription.[1][2] By binding to these marks, YEATS4 is involved in chromatin remodeling and the regulation of gene expression.[2][3] It is considered an oncogene as its overexpression is linked to the progression of various cancers, including non-small cell lung cancer and breast cancer, by promoting cell proliferation, metastasis, and inhibiting tumor suppressor pathways like p53.[2][4][5]
Q2: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor designed to specifically bind to the YEATS domain of the YEATS4 protein.[6][7] By occupying the lysine-binding pocket, it competitively inhibits the interaction between YEATS4 and acetylated histones. This disruption is intended to modulate the expression of YEATS4 target genes, thereby affecting downstream cellular processes. A known example of a potent YEATS4 binder is the compound designated "4d".[7]
Q3: In which cellular pathways is YEATS4 involved?
YEATS4 is a key player in several critical signaling pathways. Its dysregulation can impact:
-
The p53 Pathway: YEATS4 can suppress the activity of the p53 tumor suppressor.[3][4]
-
Wnt/β-catenin Signaling: Overexpression of YEATS4 can activate this pathway, promoting proliferation in certain cancers.[1]
-
NOTCH Signaling: YEATS4 can upregulate NOTCH2 expression and activate its signaling pathway.[1]
-
ZEB1 Regulation: In breast cancer, YEATS4 can promote the expression of ZEB1, a key factor in epithelial-to-mesenchymal transition (EMT) and metastasis.[2]
Below is a diagram illustrating the central role of YEATS4 in various signaling pathways.
Troubleshooting Guide
Issue 1: Low or No Apparent Binder Efficacy in Cellular Assays
If you are observing minimal or no effect of this compound in your cell-based assays, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Cell Permeability | 1. Optimize concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 2. Formulation: Ensure the binder is fully dissolved in a compatible solvent (e.g., DMSO) and that the final solvent concentration in the cell media is non-toxic (typically <0.1%). | Small molecules need to cross the cell membrane to reach their intracellular target.[8] Insufficient concentration or incubation time may result in inadequate intracellular levels of the binder. |
| Cell Line Specificity | 1. Confirm YEATS4 expression: Verify the expression level of YEATS4 in your chosen cell line via Western Blot or qPCR. 2. Select appropriate cell lines: Utilize cell lines known to have high YEATS4 expression or where YEATS4 is a known dependency.[5] | The efficacy of a targeted inhibitor is dependent on the presence and functional importance of its target in the specific cellular context. |
| Binder Inactivity | 1. Check binder integrity: Ensure the binder has been stored correctly (as per the manufacturer's instructions) to prevent degradation. 2. Confirm target engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to confirm that the binder is physically interacting with YEATS4 inside the cell.[9][10][11] | Improper storage can lead to the degradation of the compound. Direct measurement of target binding in the cellular environment is crucial to confirm the binder is reaching and engaging its target. |
| Assay Readout is Not Directly Linked to YEATS4 Function | 1. Select a relevant downstream marker: Measure the expression of a known YEATS4 target gene (e.g., ZEB1, p21) via qPCR or Western Blot.[2][4] 2. Phenotypic assay optimization: If using a phenotypic assay (e.g., proliferation, migration), ensure the assay window is appropriate to observe changes resulting from YEATS4 inhibition. | Changes in high-level cellular phenotypes may be subtle or delayed. Monitoring a direct molecular consequence of target inhibition provides a more sensitive and specific measure of binder activity. |
Issue 2: High Variability Between Experimental Replicates
High variability can obscure real biological effects. The following steps can help improve the reproducibility of your experiments.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Cell Culture Conditions | 1. Standardize cell seeding density: Ensure a consistent number of cells are plated for each experiment. 2. Monitor cell passage number: Use cells within a consistent and low passage number range.[12][13] 3. Regular mycoplasma testing: Routinely test cell cultures for mycoplasma contamination.[13] | Cell density, passage number, and contamination can all significantly impact cellular physiology and response to treatment, leading to inconsistent results.[12][13] |
| Inaccurate Compound Dosing | 1. Use calibrated pipettes: Ensure accurate and consistent dispensing of the binder. 2. Proper mixing: Gently mix the plate after adding the compound to ensure even distribution. | Small variations in the final concentration of the binder can lead to significant differences in the observed effect, particularly at concentrations around the IC50. |
| Edge Effects in Multi-well Plates | 1. Avoid using outer wells: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of the binder. 2. Maintain humidity: Use a humidified incubator and consider adding sterile PBS or water to the empty spaces around the plate. | Edge effects are a common source of variability in plate-based assays.[14] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow to determine if this compound is engaging with the YEATS4 protein in intact cells.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot at a different temperature for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble YEATS4 in each sample using Western blotting.
-
Data Analysis: A successful binder will stabilize the YEATS4 protein, resulting in more soluble protein at higher temperatures compared to the vehicle control. This is observed as a rightward shift in the melting curve.
Protocol 2: Quantitative PCR (qPCR) for Downstream Target Gene Expression
This protocol measures the effect of this compound on the transcription of a known YEATS4 target gene.
-
Cell Treatment: Treat cells with this compound or vehicle control for an appropriate duration (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for your target gene (e.g., ZEB1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A successful inhibition of YEATS4 should lead to a decrease in the expression of positively regulated target genes.
References
- 1. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. YEATS4 binder 4d | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. m.youtube.com [m.youtube.com]
- 14. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Technical Support Center: Interpreting Unexpected Results with YEATS4 Binder-1
Welcome to the technical support center for YEATS4 binder-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is YEATS4 and what is the expected outcome of using this compound?
A1: YEATS4 (YEATS Domain Containing 4), also known as GAS41, is a protein that acts as an epigenetic "reader" by recognizing acetylated lysine residues on histones, particularly H3K27ac.[1][2][3] This recognition is a key step in chromatin remodeling and the regulation of gene transcription.[1][4] YEATS4 is involved in several oncogenic signaling pathways and has been shown to be overexpressed in various cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer.[1][2][5][6]
This compound is a potent and selective small-molecule inhibitor that binds to the lysine acetylation recognition site within the YEATS domain of the YEATS4 protein.[7][8][9][10][11][12] By occupying this site, the binder is expected to prevent YEATS4 from engaging with acetylated histones, thereby inhibiting its function.
Expected Outcomes:
-
Biochemical Assays: In biochemical assays such as TR-FRET or NanoBRET, this compound is expected to disrupt the interaction between the YEATS4 protein and acetylated histone peptides, leading to a dose-dependent decrease in the assay signal.[7][8][11]
-
Cellular Assays: In cellular experiments, treatment with this compound is expected to modulate the expression of YEATS4 target genes.[2][5] This may lead to downstream effects such as reduced cell proliferation, induction of senescence or apoptosis, and decreased cell migration and invasion in cancer cell lines where YEATS4 is a known driver of oncogenesis.[1][6][13]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or No Activity in Biochemical Assays
Q: I am not observing the expected dose-dependent inhibition of the YEATS4-histone interaction in my TR-FRET/NanoBRET assay. What could be the cause?
A: Several factors could contribute to this issue. Here is a systematic troubleshooting guide:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reagent Quality | Verify the integrity and concentration of your YEATS4 protein and histone peptides. Ensure the fluorescent labels are not degraded. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition.[14] Ensure the buffer pH is stable, as some buffers are temperature-sensitive.[15] |
| Ligand Solubility | This compound may have precipitated out of solution. Check the solubility of the compound in your assay buffer. Consider using a different solvent or a lower concentration range.[15] |
| High Background Noise | High background can mask the signal from the specific interaction. Check for non-specific binding and optimize blocking conditions.[14] Run a control with the ligand alone to check for autofluorescence.[15] |
| Incorrect Protein Concentration | Using a protein concentration that is too high can lead to ligand depletion, where a significant fraction of the ligand binds to the target, affecting the accuracy of affinity measurements.[16] |
Experimental Workflow for Biochemical Assay Troubleshooting:
Biochemical Assay Troubleshooting Workflow.
Issue 2: Unexpected Phenotypes in Cellular Assays
Q: I am observing a cellular phenotype that is inconsistent with the known functions of YEATS4, or I am seeing no phenotype at all.
A: Interpreting cellular phenotypes can be complex. Below are potential reasons and troubleshooting steps.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Dependence | The role of YEATS4 can be context-dependent. Ensure that the cell line you are using has a documented dependence on YEATS4 for the phenotype you are measuring. Check for YEATS4 expression levels in your cell line.[6] |
| Off-Target Effects | The binder may have off-target effects. Consider using a structurally distinct YEATS4 binder as a control, if available. Perform target engagement assays in cells to confirm the binder is interacting with YEATS4. |
| Cellular Permeability | The binder may not be efficiently entering the cells. Assess the cell permeability of this compound. |
| Experimental Artifacts | Cellular assays are prone to artifacts from sample handling, processing, and staining.[17][18][19][20][21] Ensure proper experimental technique and include appropriate controls. |
| Complex Signaling | YEATS4 is involved in multiple signaling pathways.[1][5][22] Inhibition of YEATS4 may lead to compensatory signaling or other unexpected downstream effects. |
YEATS4 Signaling Pathways:
YEATS4 has been implicated in several key signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways can help in interpreting unexpected cellular phenotypes.
-
p53 Pathway: YEATS4 can act as a negative regulator of the p53 tumor suppressor pathway.[4][5][6] It can cooperate with MDM2 to inhibit p53 activity.[1][22] Therefore, inhibition of YEATS4 may lead to p53 activation and subsequent cell cycle arrest or apoptosis.
-
Wnt/β-catenin Pathway: Overexpression of YEATS4 can activate the β-catenin/TCF signaling pathway, promoting proliferation and invasion.[1][5][22] Inhibition of YEATS4 would be expected to suppress this pathway.
-
NOTCH Pathway: YEATS4 can regulate the expression of NOTCH1 and NOTCH2, impacting downstream signaling.[1][22]
-
ZEB1 Regulation in EMT: In breast cancer, YEATS4 promotes the expression of ZEB1 by recognizing H3K27ac in its promoter region, which in turn drives the epithelial-to-mesenchymal transition (EMT) and metastasis.[2]
Diagram of Key YEATS4 Signaling Interactions:
Simplified diagram of YEATS4 signaling interactions.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative high-affinity YEATS4 binder (referred to here as binder-1, analogous to reported compounds like 4d/4e).[7][11][12]
| Parameter | Value | Assay |
| Binding Affinity (Ki) | 33-37 nM | Biochemical binding assay |
| Cellular Potency (IC50) | 170 nM | Whole-cell NanoBRET assay |
| Selectivity | >10-fold vs. YEATS1, 2, 3 | Biochemical binding assays |
Experimental Protocols
1. NanoBRET Target Engagement Assay
This protocol is a generalized procedure for measuring the engagement of this compound with YEATS4 in live cells.
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc-YEATS4 fusion protein and a HaloTag-histone substrate.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Ligand Addition:
-
Add the HaloTag NanoBRET 618 Ligand to the cells.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET Nano-Glo Substrate.
-
Read the plate on a luminometer capable of measuring both donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET ratio as a function of the binder concentration and fit the data to a dose-response curve to determine the IC50.
-
2. Western Blot for Downstream Target Modulation (e.g., p21)
This protocol outlines the steps to assess the effect of this compound on the expression of a downstream target protein.
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., p21) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
References
- 1. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. YEATS4 | Cancer Genetics Web [cancer-genetics.org]
- 6. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 10. pubs.acs.org [pubs.acs.org]
- 11. YEATS4 binder 4d | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. swordbio.com [swordbio.com]
- 15. Troubleshooting - Thermott [thermott.com]
- 16. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eclinpath.com [eclinpath.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Common Artifacts and Remedies in Histological Preparations [scirp.org]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refining YEATS4 Binder-1 Dosage for In Vivo Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YEATS4 binder-1 in in vivo experimental models. The information is tailored for scientists and drug development professionals to address specific challenges encountered during their research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 4e) is a potent and selective small molecule inhibitor of the YEATS4 (YEATS domain-containing protein 4) protein.[1][2] It binds to the acetyl-lysine recognition site within the YEATS domain with high affinity, thereby disrupting the interaction of YEATS4 with acetylated histones.[1][2] This interference with a key epigenetic reader protein can modulate gene expression programs controlled by YEATS4, which is often implicated in cancer as an oncogene.[3][4]
Q2: What are the known signaling pathways regulated by YEATS4?
A2: YEATS4 is known to be involved in the regulation of several critical signaling pathways, including the p53 tumor suppressor pathway and the Wnt/β-catenin signaling pathway.[4][5] By inhibiting p53 and activating β-catenin signaling, YEATS4 can promote cell proliferation and survival in cancer cells.[4][5]
Q3: Is there any available in vivo data for this compound?
A3: The initial discovery paper by Londregan et al. (2023) states that rodent pharmacokinetic studies were conducted and that several analogues of the series are "in vivo-capable".[1][2] However, specific in vivo dosage, formulation, and detailed pharmacokinetic data for this compound (4e) are not publicly available in the main body of the publication. Researchers are advised to consult the supplementary information of the primary literature or contact the authors directly for more detailed information.
Q4: What are some common vehicles for oral administration of small molecule inhibitors in mice?
A4: Common vehicles for oral gavage of small molecule inhibitors in mice include:
-
A suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) in water.
-
A solution or suspension in a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
For compounds with poor aqueous solubility, a formulation with 10% DMSO and 90% corn oil can be considered for short-term studies.[6][7]
The choice of vehicle depends on the physicochemical properties of the compound, such as its solubility and stability. It is crucial to perform formulation optimization studies to ensure the compound is adequately delivered and to minimize any potential toxicity from the vehicle itself.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with this compound and other small molecule inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Poor oral bioavailability | - Poor solubility of the compound in the formulation.- High first-pass metabolism.- P-glycoprotein (MDR1) efflux.[9] | - Optimize the formulation by testing different vehicles and solubilizing agents.[8]- Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls).- Evaluate if the compound is a substrate for efflux transporters like MDR1.[9] |
| High variability in tumor growth in xenograft models | - Inconsistent number of viable tumor cells injected.- Variation in injection site.- Health status of the mice. | - Ensure a single-cell suspension of tumor cells with high viability (>90%) for injection.- Be consistent with the subcutaneous or orthotopic injection location.- Use healthy, age-matched mice for all experimental groups.[10] |
| Lack of efficacy in an in vivo model despite in vitro potency | - Insufficient drug exposure at the tumor site.- Rapid clearance of the compound.- The in vivo model is not dependent on the target pathway. | - Perform pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue over time.- Adjust the dosage and dosing frequency based on pharmacokinetic data.- Confirm the expression and activity of YEATS4 in your specific xenograft model. |
| Toxicity or adverse effects observed in treated animals (e.g., weight loss) | - Off-target effects of the compound.- Toxicity of the formulation vehicle.- The dose is too high (exceeding the maximum tolerated dose, MTD). | - Conduct a dose-range-finding study to determine the MTD.- Include a vehicle-only control group to assess the toxicity of the formulation.- Monitor animal health closely (daily weight checks, observation of behavior). |
| Tumor necrosis in xenografts | - Rapid tumor growth outstripping its blood supply.[11]- Can be a natural process in larger tumors. | - Be aware that a necrotic core can affect drug penetration and efficacy measurements.- When analyzing tumors post-mortem, consider the presence of necrosis in your histological analysis.[11] |
Experimental Protocols
Representative In Vivo Efficacy Study in a Xenograft Model
This protocol is a general guideline and should be adapted based on the specific cell line, compound, and experimental goals. The following is based on protocols for similar small molecule inhibitors, such as SGC-iMLLT.[12]
-
Cell Culture: Culture a human cancer cell line with known YEATS4 expression (e.g., a non-small cell lung cancer or colorectal cancer line) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nu/Nu) of 6-8 weeks of age.
-
Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water with 0.1% Tween-80).
-
Administer the compound or vehicle control daily via oral gavage at a predetermined dose (e.g., based on MTD studies). A representative dose for a similar compound, SGC-iMLLT, was 100 mg/kg.[12]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Quantitative Data Summary
As specific in vivo pharmacokinetic data for this compound is not publicly available, the following table presents representative data for a related YEATS domain inhibitor, SGC-iMLLT, to provide context for expected parameters.
Table 1: Representative Pharmacokinetic Parameters for a YEATS Domain Inhibitor (SGC-iMLLT)
| Parameter | Value | Species | Dosing Route | Reference |
| Half-life (t1/2) | 0.83 hours | Mouse | 100 mg/kg, Oral (PO) | [13] |
| Oral Bioavailability (F%) | 3% | Rat | Oral (PO) | [9] |
Note: These values are for SGC-iMLLT and may not be representative of this compound. It is critical to perform independent pharmacokinetic studies for this compound.
Visualizations
YEATS4 Signaling Pathways
Caption: YEATS4 signaling pathways impacting p53 and β-catenin.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for a typical in vivo efficacy study.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Troubleshooting logic for addressing poor in vivo efficacy.
References
- 1. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. Considerations for Whole-Slide Analysis of Murine Xenografts Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Development of Chemical Tools for the Human YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing YEATS4 Binder-1 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cellular effects of YEATS4 binder-1. The information is designed to address specific issues that may be encountered during in vitro experiments.
Introduction to YEATS4 and this compound
YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a protein that plays a crucial role in chromatin modification and transcriptional regulation. As a "reader" of histone acylations, it is involved in several key cellular processes, including DNA repair and the regulation of gene expression. Dysregulation of YEATS4 has been implicated in the progression of various cancers, including gastric, pancreatic, and non-small cell lung cancer, making it an attractive target for therapeutic intervention.[1][2]
This compound, also referred to as compound 4e, is a potent and selective small molecule inhibitor that targets the acetyl-lysine (KAc) recognition site within the YEATS domain of the YEATS4 protein.[3] While this class of compounds is reported to have a favorable in vitro safety profile, understanding and troubleshooting potential cytotoxic effects is critical for accurate experimental outcomes.[4][5]
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the cytotoxicity of this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity readings between replicate wells | Uneven cell seeding: Inconsistent number of cells per well. | - Ensure thorough mixing of the cell suspension before and during plating.- Use a multichannel pipette for seeding and ensure all tips are dispensing equally.- Visually inspect the plate after seeding to confirm even cell distribution. |
| Edge effects: Evaporation of media from the outer wells of the plate. | - Avoid using the outermost wells of the 96-well plate for experimental samples.- Fill the peripheral wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors: Inaccurate dispensing of compound or reagents. | - Calibrate pipettes regularly.- Use fresh pipette tips for each dilution and sample.- Ensure complete mixing of the compound in the media before adding to the cells. | |
| Higher-than-expected cytotoxicity across all concentrations | Incorrect compound concentration: Errors in serial dilutions or stock solution preparation. | - Prepare fresh serial dilutions for each experiment.- Verify the concentration of the stock solution using spectrophotometry if possible.- Use a positive control compound with a known IC50 to validate the assay. |
| Cell line sensitivity: The chosen cell line may be particularly sensitive to the compound or its vehicle (e.g., DMSO). | - Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent.- Test the compound on a panel of cell lines with varying genetic backgrounds. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and skew results. | - Regularly test cell cultures for mycoplasma.- Practice sterile cell culture techniques.- If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock. | |
| No significant cytotoxicity observed, even at high concentrations | Compound inactivity: The compound may not be cytotoxic to the specific cell line under the tested conditions. | - Confirm the on-target activity of the binder through a target engagement assay.- Extend the incubation time to observe potential long-term effects.- Consider that the compound may have cytostatic rather than cytotoxic effects; use an assay that measures cell proliferation. |
| Sub-optimal assay conditions: Insufficient incubation time or incorrect assay reagent concentrations. | - Optimize the incubation time for the specific cell line and compound.- Follow the manufacturer's protocol for the cytotoxicity assay carefully. | |
| Compound precipitation: The compound may be precipitating out of the solution at higher concentrations. | - Visually inspect the wells for any precipitate.- Check the solubility of the compound in the culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor that binds to the YEATS domain of the YEATS4 protein with a high affinity (Ki of 37 nM).[3] This domain is responsible for recognizing acetylated lysine residues on histones, a key step in chromatin remodeling and gene activation. By blocking this interaction, this compound can modulate the expression of genes regulated by YEATS4, which are often involved in cell proliferation and survival.
Q2: Which signaling pathways are affected by the inhibition of YEATS4?
A2: Inhibition of YEATS4 can impact several critical signaling pathways implicated in cancer. These include:
-
The p53 Pathway: YEATS4 has been shown to be a negative regulator of the p53 tumor suppressor pathway.[6] Inhibition of YEATS4 can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.
-
The Wnt/β-catenin Pathway: YEATS4 can activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer.[1][7] Inhibiting YEATS4 may therefore suppress this pro-proliferative pathway.
-
The NOTCH Pathway: In some cancers, YEATS4 has been shown to regulate the NOTCH signaling pathway, which is involved in cell fate decisions and proliferation.
Q3: What are the expected cellular effects of YEATS4 inhibition?
A3: Based on the known functions of YEATS4, its inhibition is expected to have several anti-cancer effects, including:
-
Inhibition of cell proliferation: By arresting the cell cycle.[8]
-
Induction of apoptosis (programmed cell death): Through the activation of pro-apoptotic pathways like p53.[8]
-
Suppression of cell migration and invasion: By potentially reversing the epithelial-to-mesenchymal transition (EMT).[9]
Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?
A4: To differentiate between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), you can use a combination of assays:
-
Cell Viability Assays (e.g., MTT, MTS): These measure metabolic activity and will show a decrease in signal for both cytotoxic and cytostatic effects.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These specifically detect apoptotic and necrotic cells, providing direct evidence of cytotoxicity.
-
Cell Proliferation Assays (e.g., BrdU incorporation, CFSE staining): These directly measure DNA synthesis or cell division and are ideal for identifying cytostatic effects.
Q5: Are there potential off-target effects of YEATS4 inhibitors?
A5: While this compound is reported to be selective for YEATS4 over other YEATS family members, the possibility of off-target effects should always be considered with small molecule inhibitors.[3] To investigate this, you can:
-
Perform target engagement assays in cells to confirm that the compound is interacting with YEATS4 at the concentrations used in your experiments.
-
Conduct rescue experiments by overexpressing a drug-resistant mutant of YEATS4.
-
Use structurally distinct YEATS4 inhibitors to see if they produce the same phenotype.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Visualizations
Signaling Pathways
Caption: YEATS4's role in the p53 signaling pathway.
Caption: YEATS4's involvement in the Wnt/β-catenin pathway.
Experimental Workflow
Caption: General workflow for assessing cytotoxicity.
References
- 1. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of YEATS4 contributes to malignant outcomes in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YEATS4 binder 4e | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol modifications for YEATS4 binder-1 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing YEATS4 binder-1 assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound assays?
A1: this compound assays are primarily used to identify and characterize small molecule compounds that bind to the YEATS4 protein. YEATS4 is an epigenetic reader protein, and finding potent and selective binders can aid in the development of therapeutic agents for various diseases, including cancer.[1][2]
Q2: Which assay formats are commonly used to screen for YEATS4 binders?
A2: Common assay formats for screening YEATS4 binders include NanoBioluminescence Resonance Energy Transfer (NanoBRET), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These are all proximity-based assays that measure the interaction between YEATS4 and a ligand.[1][3][4]
Q3: What are known binders for YEATS4 that can be used as positive controls?
A3: Small molecules designated as 4d and 4e have been identified as potent and selective binders of YEATS4 and can serve as suitable positive controls in your assays.[1][2]
Q4: How does the YEATS4 protein recognize its binding partners?
A4: The YEATS domain of the YEATS4 protein specifically recognizes and binds to acetylated lysine residues on histone tails, particularly H3K27ac and H3K14ac.[5][6] Small molecule binders often target this acetyl-lysine binding pocket.
Troubleshooting Guides
NanoBRET Assay Troubleshooting
| Issue/Question | Potential Cause | Recommended Solution |
| High background signal | - Non-specific binding of the NanoLuc-YEATS4 fusion protein or the fluorescent ligand to the well plate. - Spectral overlap between the donor and acceptor. | - Use low-binding microplates. - Optimize the concentration of the fluorescent ligand; use the lowest concentration that gives a robust signal. - Ensure you are using the recommended filter sets for NanoBRET to minimize spectral overlap.[7] |
| Low or no BRET signal | - Inefficient energy transfer due to incorrect orientation of fusion tags. - Low expression of fusion proteins. - Suboptimal ratio of donor to acceptor constructs. | - Test both N-terminal and C-terminal fusions of NanoLuc and HaloTag to YEATS4 and its binding partner, respectively, to find the optimal orientation for BRET.[6] - Confirm the expression of both fusion proteins via Western blot. - Titrate the ratio of the donor and acceptor plasmids during transfection to find the optimal expression levels for energy transfer.[6] |
| High well-to-well variability | - Inconsistent cell seeding density. - Inefficient mixing of reagents. | - Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding. - Gently mix the plate on an orbital shaker after adding the substrate and ligand. |
| False positives or negatives | - Compound autofluorescence or quenching. - Compound interfering with NanoLuc luciferase activity. | - Perform a counterscreen with cells expressing only the NanoLuc-YEATS4 fusion protein to identify compounds that directly affect luciferase activity. - Spectrally scan compounds to identify and flag those with inherent fluorescence. |
AlphaScreen Assay Troubleshooting
| Issue/Question | Potential Cause | Recommended Solution |
| High background signal | - Non-specific binding of beads to each other or the microplate. - Excess concentration of biotinylated peptide or His-tagged YEATS4. | - Add a non-specific protein like BSA to the assay buffer. - Optimize the concentrations of both the Donor and Acceptor beads.[8] - Perform a titration of the biotinylated histone peptide and His-tagged YEATS4 to determine the optimal concentrations.[4] |
| Low signal window | - Suboptimal concentrations of binding partners. - Steric hindrance between the tags and the interaction domain. | - Titrate the protein and peptide concentrations to find the optimal ratio for interaction. - Experiment with different tagging strategies (e.g., N- vs. C-terminal tags) for both YEATS4 and the histone peptide. |
| Signal quenching | - Presence of singlet oxygen quenchers in the buffer (e.g., sodium azide). - Colored compounds in the screening library. | - Ensure the assay buffer is free of quenching agents.[8] - Screen for compound color by measuring absorbance at 520-680 nm and exclude problematic compounds.[8] |
| False positives | - Compounds that chelate nickel, thus disrupting the His-tag/Acceptor bead interaction. | - Perform a counter-screen using a biotinylated His6 peptide to identify and eliminate compounds that interfere with the bead linkage rather than the protein-peptide interaction. |
TR-FRET Assay Troubleshooting
| Issue/Question | Potential Cause | Recommended Solution |
| High background FRET | - Non-specific binding of donor and acceptor fluorophores. - High concentrations of labeled YEATS4 or tracer. | - Include a blocking agent like BSA in the assay buffer. - Optimize the concentrations of the donor-labeled antibody and the acceptor-labeled tracer to minimize random proximity. |
| Low signal-to-background ratio | - Inefficient FRET due to the distance between fluorophores. - Low affinity of the tracer for YEATS4. | - Ensure the donor and acceptor fluorophores are compatible and have a good spectral overlap. - Use a tracer with a known high affinity for YEATS4. |
| Compound interference | - Autofluorescent compounds. - Compounds that absorb light at the excitation or emission wavelengths (quenching). | - Utilize the time-delay feature of TR-FRET to minimize interference from short-lived fluorescence.[9] - Pre-screen compound libraries for autofluorescence and absorbance at the relevant wavelengths. |
| Assay drift over time | - Instability of reagents. - Evaporation from wells during long incubation periods. | - Prepare fresh reagents for each experiment and protect them from light. - Use plate sealers for long incubations and allow plates to equilibrate to room temperature before reading. |
Experimental Protocols
YEATS4 NanoBRET Assay Protocol
This protocol is designed to quantify the binding of a test compound to YEATS4 within living cells.
-
Cell Seeding:
-
Co-transfect HEK293 cells with plasmids encoding for NanoLuc-YEATS4 (donor) and HaloTag (acceptor, as a control for non-specific interactions) or a known interacting partner. A 1:10 ratio of donor to acceptor plasmid is a good starting point.
-
Plate the transfected cells in a 96-well, white, flat-bottom assay plate at a density of 2 x 10^4 cells per well in 100 µL of Opti-MEM I Reduced Serum Medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the positive control (e.g., YEATS4 binder 4e) in Opti-MEM.
-
Add 10 µL of the compound dilutions to the appropriate wells. For control wells, add 10 µL of vehicle (e.g., DMSO).
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Prepare the NanoBRET substrate and HaloTag ligand solution according to the manufacturer's instructions.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 3-5 minutes at room temperature, protected from light.
-
Read the plate on a luminometer equipped with two filters to separately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the data to the vehicle control to determine the compound's effect on YEATS4 binding.
-
YEATS4 AlphaScreen Assay Protocol
This protocol outlines a biochemical assay to screen for inhibitors of the YEATS4-histone peptide interaction.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Dilute His-tagged YEATS4 protein and biotinylated H3K27ac peptide in the assay buffer to their optimal working concentrations (determined by titration).
-
-
Assay Procedure:
-
In a 384-well, white, low-volume microplate, add 2.5 µL of test compound or vehicle.
-
Add 5 µL of a solution containing His-tagged YEATS4.
-
Add 5 µL of a solution containing the biotinylated H3K27ac peptide.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition and Detection:
-
Prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal will be inversely proportional to the inhibitory activity of the compound.
-
Normalize the data to the high (no inhibitor) and low (no protein) controls to calculate the percent inhibition.
-
YEATS4 TR-FRET Assay Protocol
This protocol describes a biochemical assay to measure the binding of a fluorescent tracer to YEATS4.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.05% BSA).
-
Dilute GST-tagged YEATS4, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled tracer (acceptor) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, black, low-volume microplate, add 5 µL of the test compound or vehicle.
-
Add 5 µL of a solution containing GST-tagged YEATS4 and the terbium-labeled anti-GST antibody.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET-capable plate reader, with excitation at ~340 nm and emission readings at ~490 nm (terbium) and ~520 nm (tracer).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound.
-
Normalize the data to controls to determine the compound's inhibitory constant (Ki).
-
Quantitative Data Summary
| Assay Parameter | NanoBRET | AlphaScreen | TR-FRET |
| Typical Protein Concentration | Dependent on expression | 10-100 nM | 5-50 nM |
| Typical Ligand/Peptide Conc. | 1-10 µM | 10-100 nM | 10-100 nM |
| Incubation Time (Compound) | 2 hours | 30 minutes | 60 minutes |
| Incubation Time (Detection) | 3-5 minutes | 60 minutes | N/A |
| Example Binder IC50 (4d) | 170 nM[10] | Not Reported | Not Reported |
| Example Binder IC50 (4e) | 300 nM[11] | Not Reported | Not Reported |
| Example Binder Ki (4e) | Not Reported | Not Reported | 37 nM[11][12] |
Visualizations
Caption: Simplified signaling pathway of YEATS4 in cancer progression.
Caption: Experimental workflows for YEATS4 binder assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. promega.com [promega.com]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. [PDF] PHERAstar ® measures AlphaScreen assay to develop selective inhibitors for the human YEATS domains | Semantic Scholar [semanticscholar.org]
- 10. epicypher.com [epicypher.com]
- 11. dcreport.org [dcreport.org]
- 12. genecards.org [genecards.org]
Technical Support Center: YEATS4 Domain Inhibitor Development
Welcome to the technical support center for researchers engaged in the development of YEATS4 domain inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing potent and selective YEATS4 inhibitors?
A1: Developing YEATS4 inhibitors presents several key challenges:
-
Shallow Binding Pocket: The acetyl-lysine binding site on the YEATS4 domain is relatively shallow and solvent-exposed, which makes it difficult to design small molecules with high-affinity binding.[1]
-
Potency: Achieving potency comparable to that of inhibitors for other epigenetic reader domains, such as bromodomains, has proven to be a significant hurdle.[1]
-
Selectivity: The YEATS domain is conserved across four human proteins (YEATS1/ENL, YEATS2, YEATS3/AF9, and YEATS4/GAS41).[2] Ensuring selectivity for YEATS4 over the other family members is crucial to avoid off-target effects.
-
Cellular Efficacy: Translating potent biochemical inhibition into effective target engagement and downstream effects in a cellular context can be challenging due to factors like cell permeability and stability of the compounds.
Q2: Why is targeting the YEATS4 domain a promising strategy in oncology?
A2: YEATS4 is considered a novel oncogene and an attractive therapeutic target for several reasons:
-
Upregulation in Cancer: YEATS4 is frequently amplified and overexpressed in various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and pancreatic cancer.[1]
-
Role in Oncogenic Pathways: YEATS4 is implicated in key cancer-promoting signaling pathways, such as the p53, Wnt/β-catenin, and Notch pathways.[1][3]
-
Regulation of Gene Transcription: As an epigenetic "reader," YEATS4 recognizes acetylated histones (specifically H3K27ac and H3K14ac) to regulate the transcription of genes involved in cell proliferation, DNA repair, and epithelial-mesenchymal transition (EMT).[1][3]
-
Impact on Cell Viability: Knockdown of YEATS4 has been shown to reduce cancer cell proliferation, induce senescence and apoptosis, and impair tumor growth.
Q3: What are the most common assays used for screening and characterizing YEATS4 inhibitors?
A3: The most prevalent assays include:
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based proximity assay used for high-throughput screening to identify compounds that disrupt the interaction between the YEATS4 domain and acetylated histone peptides.
-
Isothermal Titration Calorimetry (ITC): A biophysical technique that measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the inhibitor-protein interaction. It is often considered the "gold standard" for validating binding affinity.
-
Surface Plasmon Resonance (SPR): Another biophysical method to study the kinetics of binding interactions (association and dissociation rates) and determine binding affinity.
-
NanoBRET™ Target Engagement Assay: A cell-based assay that measures the engagement of an inhibitor with the YEATS4 protein in living cells, providing a measure of cellular potency.[2][4]
-
Fragment-Based Screening (FBS): An approach that screens libraries of small, low-molecular-weight compounds ("fragments") to identify initial hits that can be optimized into more potent inhibitors.
Troubleshooting Guides
AlphaScreen Assay for YEATS4-Histone Interaction
Issue: High Background Signal
| Possible Cause | Troubleshooting Step |
| Bead concentration is too high. | Titrate Donor and Acceptor beads to determine the optimal concentration (typically 10-40 µg/mL). |
| Non-specific binding of assay components. | Include a counter-screen with a non-biotinylated peptide to identify false positives. Add a non-ionic detergent like Tween-20 (0.01%) to the assay buffer. |
| Light leakage or incompatible microplate. | Use standard solid opaque white microplates. Ensure the plate reader is properly calibrated and shielded from external light. |
Issue: Low Signal or No Signal
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of binding partners. | Titrate the His-tagged YEATS4 protein and biotinylated histone peptide to determine their optimal concentrations for a robust signal window. |
| Inactive protein or peptide. | Verify the integrity and activity of the YEATS4 protein and histone peptide using an orthogonal method like SDS-PAGE or mass spectrometry. |
| Short incubation time. | Optimize the incubation times for protein-peptide binding and for the AlphaScreen beads. A pre-incubation of the protein, peptide, and inhibitor is often required before adding the beads. |
| Quenching components in the buffer. | Avoid using components that can quench the singlet oxygen, such as sodium azide or transition metals. |
Issue: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent liquid handling. | Use calibrated pipettes or automated liquid handlers for precise dispensing of reagents. Briefly centrifuge the plate after each reagent addition to ensure all components are at the bottom of the wells. |
| Bubbles in the wells. | Be careful during pipetting to avoid introducing air bubbles. Centrifuge the plate before reading. |
| Temperature fluctuations. | Ensure that the assay is performed at a consistent temperature, as temperature can affect binding kinetics and signal stability. |
Isothermal Titration Calorimetry (ITC)
Issue: Noisy Baseline or Spikes in Data
| Possible Cause | Troubleshooting Step |
| Air bubbles in the sample cell or syringe.[4] | Thoroughly degas all solutions before loading. Fill the cell and syringe carefully to avoid introducing bubbles. |
| Dirty sample cell or syringe.[4] | Clean the cell and syringe thoroughly with appropriate cleaning solutions between experiments. |
| Bent injection needle.[4] | Inspect the syringe needle for any damage and replace if necessary. |
Issue: Large Heats of Dilution
| Possible Cause | Troubleshooting Step |
| Buffer mismatch between the protein in the cell and the ligand in the syringe.[4][5] | Prepare both the protein and ligand solutions from the same stock of dialysis buffer. Ensure the pH is identical. |
| Mismatch in DMSO concentration if the inhibitor is dissolved in DMSO.[5] | Ensure the final DMSO concentration is identical in both the cell and the syringe solutions. |
Issue: No Detectable Binding Heat
| Possible Cause | Troubleshooting Step |
| Very weak binding affinity. | Increase the concentrations of the protein and/or inhibitor to generate a larger heat signal.[4] |
| Inactive protein. | Confirm the protein is correctly folded and active. |
| Binding enthalpy (ΔH) is close to zero. | Change the experimental temperature, as the enthalpy of binding can be temperature-dependent.[4] |
Quantitative Data for YEATS4 Inhibitors
The following table summarizes publicly available data for select YEATS4 inhibitors. It is important to note that assay conditions can vary between studies, affecting the absolute values.
| Compound | Assay Type | Target | IC50 | Kd | Notes |
| Compound 4d | NanoBRET™ | YEATS4 | 170 nM | Potent and selective binder.[6] | |
| Compound 4e | - | YEATS4 | - | - | Demonstrates excellent potency and selectivity for YEATS4.[4][6] |
| SGC-iMLLT | AlphaScreen | MLLT1 (ENL) | 0.26 µM | 0.129 µM | A well-characterized probe for MLLT1/3, often used as a selectivity reference. Shows weak or no activity against YEATS4.[2][7] |
| Compound 11 | AlphaScreen | ENL | 51 nM | Highly selective for ENL over other YEATS domains, including YEATS4.[5] | |
| Compound 24 | AlphaScreen | ENL | <100 nM | Selective inhibitor of ENL.[5] |
Experimental Protocols
AlphaScreen Assay for YEATS4 Inhibitor Screening
This protocol is adapted from methodologies used for screening inhibitors of YEATS domains.
Materials:
-
His-tagged YEATS4 protein
-
Biotinylated histone H3 peptide (e.g., H3K27ac)
-
AlphaScreen™ Histidine (Nickel Chelate) Donor Beads
-
Streptavidin-coated Acceptor Beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mg/ml BSA, 1 mM DTT, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
384-well white opaque microplate
Procedure:
-
Compound Dispensing: Dispense test compounds into the microplate wells (e.g., to a final concentration of 10 µM). Include DMSO-only wells as a negative control.
-
Protein and Peptide Addition: Add the His-tagged YEATS4 protein and biotinylated histone H3 peptide to the wells. The optimal concentrations should be predetermined by cross-titration.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction to reach equilibrium.
-
Bead Addition: Prepare a mixture of Donor and Acceptor beads in the assay buffer in subdued light. Add the bead mixture to all wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Materials:
-
Purified YEATS4 protein
-
Purified inhibitor compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Sample Preparation:
-
Dialyze the YEATS4 protein against the chosen buffer extensively.
-
Dissolve the inhibitor in the final dialysis buffer. If DMSO is required, ensure the final concentration is identical in both the protein and inhibitor solutions.
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Perform a control titration of buffer into buffer to establish the heat of dilution for the buffer system.
-
-
Loading Samples:
-
Load the YEATS4 protein solution into the sample cell (e.g., at a concentration of 10-20 µM).
-
Load the inhibitor solution into the injection syringe (e.g., at a concentration 10-15 times that of the protein).
-
-
Titration:
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Perform an initial small injection to remove any air from the syringe tip, and then proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each).
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways involving YEATS4.
Caption: A typical workflow for YEATS4 inhibitor screening and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 7. medchemexpress.com [medchemexpress.com]
how to minimize YEATS4 binder-1 precipitation in media
Welcome to the technical support center for YEATS4 binder-1. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize precipitation of this compound in experimental media and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being diluted in cell culture media?
Precipitation of hydrophobic small molecules like this compound is common when diluting a concentrated DMSO stock into an aqueous-based cell culture medium.[1][2] This occurs because the compound has low solubility in water. The media cannot maintain the high concentration that was possible in the DMSO solvent, causing the compound to fall out of solution. This is often referred to as a "solvent shift" effect.[3]
Q2: I noticed the media became cloudy immediately after adding the compound. What is the most likely cause?
Immediate precipitation is typically due to poor mixing or exceeding the compound's kinetic solubility limit. When a concentrated DMSO stock is added, the local concentration at the point of addition is extremely high. If not dispersed quickly, the compound precipitates before it can be diluted. The final concentration may also simply be too high for the media to support.
Q3: My media looked clear initially, but a precipitate formed after several hours in the incubator. Why?
This is known as delayed precipitation and can be caused by several factors:
-
Temperature Shift: Changes in temperature from room temperature to 37°C can alter solubility.[4]
-
Media Component Interaction: The compound may slowly interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.[5]
-
pH Changes: Cellular metabolism can slightly alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[6]
Q4: What is the maximum concentration of DMSO I should use in my cell culture experiments?
To avoid solvent-induced toxicity, the final concentration of DMSO should be kept as low as possible, typically below 0.5%.[7] For sensitive cell lines or long-term assays, a final concentration of less than 0.1% is strongly recommended. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Can I dissolve this compound in a solvent other than DMSO?
While DMSO is the most common solvent, alternatives like ethanol or dimethylformamide (DMF) can be used.[1] However, these solvents also have their own toxicity profiles and may not offer better solubility. If you continue to face issues, it is best to optimize the dilution protocol with DMSO before switching solvents.
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
Problem 1: Precipitate Forms Immediately Upon Dilution
Step 1: Verify and Optimize Your Dilution Technique
Poor dilution technique is a frequent cause of precipitation. A bolus of concentrated DMSO stock hitting the aqueous media creates a zone where the compound cannot stay dissolved.
-
Solution: Improve mixing during dilution. While vortexing or pipetting your media, add the stock solution dropwise into the vortex or area of turbulence. This ensures rapid dispersal. For smaller volumes, add the stock to the wall of the tube and wash it down with the media while mixing.
Step 2: Reduce the Final Concentration
The most straightforward solution is to test a lower final concentration of this compound. It is possible your desired concentration exceeds its maximum solubility in the specific media you are using.
-
Solution: Perform a dose-response experiment starting from a lower concentration range to find the highest workable concentration that remains in solution.
Step 3: Lower the Stock Concentration
Using a very high concentration stock (e.g., >20 mM) requires a large dilution factor, which can exacerbate precipitation.
-
Solution: Try preparing a lower concentration stock solution (e.g., 1-5 mM in DMSO). This reduces the magnitude of the solvent shift during dilution into the media, although it will result in a slightly higher final DMSO concentration.
Problem 2: Precipitate Forms Over Time in the Incubator
Step 1: Evaluate the Impact of Serum
Fetal Bovine Serum (FBS) and other serum components contain high concentrations of proteins that can bind to small molecules. This can sometimes improve solubility, but in other cases, it can lead to the formation of insoluble protein-compound aggregates.
-
Solution: Test the solubility of this compound in both serum-free and serum-containing media. If precipitation is worse in the presence of serum, consider reducing the serum percentage or adapting cells to a lower-serum or serum-free medium if the experiment allows.
Step 2: Pre-warm the Media
Adding a cold DMSO stock to 37°C media or vice-versa can cause a temperature shock that reduces solubility.
-
Solution: Ensure both the cell culture media and the DMSO stock solution are at room temperature before mixing. After dilution, the final solution can be warmed to 37°C.
Step 3: Determine the Kinetic Solubility Limit
To avoid guesswork, you must empirically determine the solubility limit of this compound in your specific experimental conditions.
-
Solution: Follow the Experimental Protocol 1 below to perform a kinetic solubility assay. This will provide a clear understanding of the maximum concentration your media can support over the time course of your experiment.
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Media
This protocol uses nephelometry (light scattering) or UV-Vis spectrophotometry (turbidity) to determine the concentration at which this compound begins to precipitate from solution over time.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (with and without serum, as needed)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm or a nephelometer
Methodology:
-
Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Create Serial Dilutions: In a separate 96-well plate or in tubes, perform a 2-fold serial dilution of the 10 mM stock in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ..., down to ~0.02 mM).
-
Dilute into Media: Add 2 µL from each DMSO dilution into wells of the clear-bottom 96-well plate containing 198 µL of your pre-warmed cell culture medium. This creates a 1:100 dilution, resulting in final compound concentrations from 100 µM down to 0.2 µM, each with a final DMSO concentration of 1%.
-
Include Controls: Prepare wells with media + 1% DMSO (negative control) and wells with only media.
-
Measure Turbidity: Immediately after dilution, shake the plate for 1 minute and take an initial absorbance reading at 600 nm (A_t0).
-
Incubate and Monitor: Place the plate in a 37°C incubator. Take subsequent readings at various time points relevant to your experiment (e.g., 1h, 4h, 24h).
-
Analyze Data: An increase in absorbance over time indicates precipitation. The highest concentration that shows no significant increase in absorbance compared to the DMSO control is considered the kinetic solubility limit under those conditions.
Protocol 2: Optimized Dilution Method for Cell-Based Assays
This protocol minimizes precipitation during the preparation of working solutions for treating cells.
-
Prepare Stock: Use a DMSO stock concentration that is 500x to 1000x the final desired concentration (e.g., a 10 mM stock for a 10-20 µM final concentration).
-
Aliquot Media: Dispense the required volume of pre-warmed (37°C) cell culture medium into a sterile conical tube.
-
Vortex and Add: While the tube of media is vortexing at a medium speed, add the required volume of this compound stock solution dropwise directly into the liquid (not on the side of the tube).
-
Continue Mixing: Allow the solution to vortex for an additional 10-15 seconds to ensure it is fully homogenous.
-
Immediate Use: Use this freshly prepared medium to treat your cells immediately. Do not store the diluted compound in media for extended periods before use.
Reference Data & Pathways
Quantitative Data Summaries
The following tables provide hypothetical but representative data to guide your experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 412.57 g/mol | Based on public data for a known YEATS4 binder.[8] |
| Ki for YEATS4 | 37 nM | High-affinity binder.[9] |
| Aqueous Solubility | < 1 µM | Predicted to be very low; requires organic solvent. |
| DMSO Solubility | ≥ 20 mM | Readily soluble in DMSO. |
| Ethanol Solubility | ~5 mM | Moderately soluble in ethanol. |
Table 2: Example Kinetic Solubility in RPMI + 10% FBS at 37°C
| Final Concentration | Turbidity (Abs @ 600nm, 4h) | Result |
|---|---|---|
| 50 µM | 0.35 | Precipitated |
| 25 µM | 0.18 | Precipitated |
| 12.5 µM | 0.06 | Soluble (Limit) |
| 6.25 µM | 0.05 | Soluble |
| 3.13 µM | 0.05 | Soluble |
| DMSO Control | 0.05 | Soluble |
Visualizations
Troubleshooting Workflow
Caption: Workflow for troubleshooting this compound precipitation.
Mechanism of Solvent-Shift Precipitation
Caption: How a solvent shift causes precipitation.
Simplified YEATS4 Signaling Pathways
YEATS4 is an epigenetic reader that recognizes acetylated histones and is implicated in several oncogenic pathways.[10][11][12] It often functions by inhibiting tumor suppressors like p53 or activating pro-growth signaling like Wnt/β-catenin.[10][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. YEATS4-IN-1 | Others 13 | 3034365-92-6 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YEATS4 | Cancer Genetics Web [cancer-genetics.org]
- 13. researchgate.net [researchgate.net]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Navigating Experimental Variability with YEATS4 Binders: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YEATS4 binders. Inconsistent experimental outcomes can be a significant hurdle, and this guide aims to address common issues encountered during YEATS4 binding assays and cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signal in my binding assay?
High background signal can originate from several sources. Non-specific binding of your detection antibody or fluorescent probe is a frequent culprit. Ensure you are using an appropriate blocking buffer (e.g., BSA or non-fat dry milk) and that your antibody concentrations are optimized. Another potential issue is cellular autofluorescence. To mitigate this, consider using cell lines with low intrinsic fluorescence or employing a plate reader with a red-shifted detection wavelength. Finally, impurities in your YEATS4 binder-1 can also contribute to background; verify the purity of your compound via HPLC.
Q2: My this compound shows variable IC50 values between experiments. What could be the reason?
Variability in IC50 values is a common challenge in drug discovery. A primary factor can be inconsistent cell health and passage number. It is crucial to use cells within a consistent passage range and ensure they are healthy and in the logarithmic growth phase at the time of the experiment. Assay conditions, such as incubation time and temperature, must be strictly controlled. Even minor fluctuations can impact enzyme kinetics and binding equilibria. Finally, the stability of your this compound in the assay medium should be assessed; degradation of the compound over the course of the experiment will lead to inaccurate IC50 determinations.
Q3: I am not observing the expected downstream effect on gene expression after treating cells with this compound. What should I check?
First, confirm target engagement in your cellular model. An assay such as a cellular thermal shift assay (CETSA) or a NanoBRET assay can verify that your compound is binding to YEATS4 within the cell.[1][2] Next, consider the cellular context. The function of YEATS4 can be cell-type specific, and the downstream genes it regulates may vary.[3] Ensure you are investigating relevant downstream markers for your specific cell line. The timing of your endpoint measurement is also critical; perform a time-course experiment to determine the optimal time point to observe changes in gene expression.
Troubleshooting Guides
In Vitro Binding Assays
| Problem | Potential Cause | Recommended Solution |
| Low signal-to-noise ratio | Suboptimal assay conditions. | Optimize buffer pH, salt concentration, and temperature. |
| Inactive protein. | Confirm protein activity through a quality control assay. | |
| Insufficient incubation time. | Perform a time-course experiment to determine equilibrium. | |
| High well-to-well variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Inconsistent coating of the assay plate. | Ensure uniform coating and blocking of the plate surface. |
Cellular Assays
| Problem | Potential Cause | Recommended Solution |
| Cell toxicity observed | Compound is toxic at the tested concentrations. | Perform a cytotoxicity assay to determine the non-toxic concentration range. |
| Off-target effects of the compound. | Profile the compound against a panel of related proteins to assess selectivity. | |
| Inconsistent cellular phenotype | Cell line heterogeneity. | Use a single-cell cloned population for more consistent results. |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data for YEATS4 Binders
Several small-molecule binders for YEATS4 have been developed and characterized. The following table summarizes their binding affinities.
| Compound | Assay Type | Ki (nM) | IC50 (nM) | Selectivity |
| Binder 4d | Biochemical Assay | 33 | 170 (NanoBRET) | >10-fold vs YEATS1, 2, 3 |
| Binder 4e | Biochemical Assay | 37 | 300 (NanoBRET) | >15-fold vs YEATS1, 2, 3 |
Data sourced from publicly available research.[4][5]
Experimental Protocols
NanoBRET Target Engagement Assay
This protocol outlines a general procedure for a NanoBRET™ target engagement assay to measure the binding of a compound to YEATS4 in live cells.
-
Cell Preparation:
-
Co-transfect HEK293T cells with a fusion construct of YEATS4 and NanoLuc® luciferase and a HaloTag®-probed tracer.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound.
-
Add the compound to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission using a luminescent plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Signaling Pathways and Workflows
YEATS4 is a reader of histone acetylation and is involved in several signaling pathways that regulate gene transcription and cell proliferation.[3][6] Understanding these pathways is crucial for interpreting experimental outcomes.
A systematic workflow is essential for troubleshooting and ensuring reproducible results.
References
- 1. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YEATS4 binder 4e | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. YEATS4 binder 4d | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
troubleshooting low signal in YEATS4 binder-1 reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YEATS4 binder-1 reporter assays. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
General & Foundational Questions
-
Q1: What is the biological role of YEATS4 and the principle of the binder-1 reporter assay?
A1: YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is an epigenetic "reader" protein. It recognizes acetylated lysine residues on histone tails, particularly H3K27ac and H3K14ac. This recognition is a key step in chromatin remodeling and the transcriptional activation of specific genes.[1] YEATS4 is a component of large protein complexes like TIP60/TRRAP and SRCAP.[2] Due to its role in promoting the expression of oncogenes, YEATS4 is a target of interest in cancer research.[3][4]
The this compound reporter assay is designed to measure the activity of compounds, like the hypothetical "binder-1," that modulate YEATS4 function. The assay typically uses a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a YEATS4-sensitive transcription factor. When binder-1 interacts with YEATS4, it can disrupt its normal function, leading to a measurable change in the reporter gene's expression and, consequently, the luminescent or fluorescent signal.
-
Q2: What are the essential components of this reporter assay?
A2: The key components include:
-
Host Cell Line: A cell line that expresses YEATS4 and the necessary downstream signaling components.
-
Reporter Construct: A plasmid containing a reporter gene (e.g., Firefly Luciferase) driven by a promoter responsive to YEATS4 activity.
-
Control Construct: A plasmid with a constitutively expressed reporter gene (e.g., Renilla Luciferase) used for normalization.[5][6]
-
This compound: The small molecule or compound being tested.
-
Transfection Reagent: To introduce the plasmid DNA into the host cells.
-
Assay Reagents: Lysis buffer and substrates for the reporter enzyme (e.g., luciferin for Firefly Luciferase).
-
Troubleshooting Low Signal
-
Q3: My reporter signal is very low or indistinguishable from the background. What are the potential causes and solutions?
A3: Low signal is a common issue in reporter assays. The causes can be categorized into several areas. Here is a systematic guide to troubleshooting:
Troubleshooting workflow for low reporter signal.
Table 1: Troubleshooting Guide for Low Signal
| Potential Cause | Recommended Action |
| Low Transfection Efficiency | Verify plasmid DNA quality and concentration. Use endotoxin-free kits for plasmid preparation as endotoxins can inhibit transfection.[5] Optimize the ratio of transfection reagent to DNA. Confirm efficiency with a control plasmid expressing a fluorescent protein like GFP. |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and not over-confluent.[7] Plate cells to be 70-90% confluent at the time of transfection. Regularly test for mycoplasma contamination. |
| Suboptimal Cell Seeding Density | Titrate the number of cells seeded per well to find the optimal density that provides the best signal-to-background ratio.[7] |
| Ineffective Reporter Construct | Sequence the plasmid to confirm the integrity of the promoter and reporter gene. The chosen promoter may not be strongly regulated by YEATS4 in your specific cell line. You may need to test alternative constructs. |
| Assay Reagent Issues | Check the expiration dates and storage conditions of all assay reagents, especially the luciferase substrate.[8] Prepare reagents fresh if possible. |
| Incorrect Instrument Settings | Ensure the luminometer's integration time is set appropriately. If the signal is low, increasing the integration time may help. |
| Lysis Inefficiency | Make sure the lysis buffer is compatible with your cells and that you are allowing sufficient time for complete cell lysis. |
-
Q4: My signal is highly variable between replicate wells. What could be the cause?
A4: Variability can obscure real effects. Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to dispense equal numbers of cells into each well.[5]
-
Pipetting Errors: Small volumes of transfection reagents or compounds can be difficult to pipet accurately. Calibrate your pipettes regularly.
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can affect cell health and assay results. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Plate Type: For luminescence assays, use solid white or white-walled, clear-bottom plates to maximize signal and prevent crosstalk between wells.[5]
-
Experimental Protocols & Data Presentation
Protocol: Dual-Luciferase Reporter Assay
This protocol provides a general framework. Optimization of cell numbers, DNA amounts, and incubation times is crucial.
-
Cell Seeding:
-
A day before transfection, seed healthy cells in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing your YEATS4-responsive Firefly Luciferase reporter plasmid and the constitutive Renilla Luciferase control plasmid. A 10:1 to 50:1 ratio of reporter to control plasmid is a good starting point.[9]
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for an additional 18-24 hours.
-
-
Cell Lysis and Signal Measurement:
-
Remove the medium and wash the cells once with PBS.
-
Add passive lysis buffer and incubate according to the manufacturer's protocol (e.g., 15 minutes on an orbital shaker).
-
Measure Firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent (or equivalent) to quench the Firefly signal and activate the Renilla luciferase reaction.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the data by dividing the Firefly luciferase signal by the Renilla luciferase signal for each well. This ratio corrects for variability in transfection efficiency and cell number.[6]
-
Table 2: Example Data from a this compound Titration Experiment
| Binder-1 Conc. (µM) | Raw Firefly Signal (RLU) | Raw Renilla Signal (RLU) | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| 0 (Vehicle) | 1,520,340 | 75,890 | 20.03 | 0% |
| 0.1 | 1,215,780 | 76,210 | 15.95 | 20.4% |
| 1 | 788,950 | 74,980 | 10.52 | 47.5% |
| 10 | 310,500 | 75,120 | 4.13 | 79.4% |
| 100 | 165,400 | 76,050 | 2.17 | 89.2% |
Signaling Pathway & Workflow Diagrams
YEATS4 Signaling and Assay Principle
The following diagram illustrates the proposed mechanism of action for a YEATS4 inhibitor in a reporter assay context.
YEATS4-mediated transcription and inhibition by a binder.
References
- 1. genecards.org [genecards.org]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. biocompare.com [biocompare.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - GT [thermofisher.com]
- 9. Designing a Bioluminescent Reporter Assay: Normalization [dk.promega.com]
Validation & Comparative
A Comparative Analysis of YEATS4 Binder-1 and Other Small-Molecule Inhibitors for the Epigenetic Reader YEATS4
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YEATS4 binder-1 with alternative small-molecule inhibitors targeting the YEATS4 (YEATS domain-containing protein 4) epigenetic reader. This document summarizes key binding affinity data, details experimental protocols for validation, and visualizes the experimental workflow for assessing target engagement.
YEATS4 is an epigenetic reader that recognizes acetylated lysine residues on histones, playing a crucial role in chromatin modification and transcriptional regulation. Its involvement in various cancers has made it an attractive target for therapeutic intervention. A number of small-molecule binders have been developed to modulate its activity. This guide focuses on this compound (also known as compound 4e) and compares its performance with other notable YEATS4 inhibitors.[1][2]
Quantitative Comparison of YEATS4 Binders
The binding affinities of several small-molecule inhibitors targeting the YEATS4 YEATS domain have been characterized using various biophysical and cellular assays. The data presented below summarizes the key findings for this compound and its alternatives.
| Compound Name | Type | Target | Assay Type | Binding Affinity | Reference |
| This compound (4e) | Monovalent | YEATS4 | TR-FRET | Ki = 37 nM | Londregan et al., 2023 |
| YEATS4 | NanoBRET (in-cell) | IC50 = 300 nM | Londregan et al., 2023 | ||
| Compound 4d | Monovalent | YEATS4 | TR-FRET | Ki = 33 nM | Londregan et al., 2023 |
| YEATS4 | ITC | Kd = 52.7 nM | Londregan et al., 2023 | ||
| YEATS4 | NanoBRET (in-cell) | IC50 = 170 nM | Londregan et al., 2023 | ||
| Compound 19 | Bivalent | YEATS4 | TR-FRET | Ki = 195 nM | Allen et al., 2023 |
| Compound 11 | Monovalent | YEATS4 | Not specified | Low µM affinity | Allen et al., 2023 |
Experimental Methodologies
The validation of binding affinity for these compounds relies on robust experimental protocols. Below are detailed methodologies for the key experiments cited.
Whole-Cell NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure protein-ligand engagement within living cells.
Principle: This assay utilizes a target protein (YEATS4) tagged with NanoLuc luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target. When the tracer is bound to the NanoLuc-tagged protein, BRET occurs upon addition of the luciferase substrate. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity (IC50).
Detailed Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. For the assay, cells are transiently transfected with a plasmid encoding an N-terminally NanoLuc-tagged YEATS4 protein using a suitable transfection reagent.
-
Cell Plating: After 24 hours of transfection, cells are harvested and plated into 384-well white assay plates.
-
Compound and Tracer Addition: Test compounds are serially diluted and added to the cells. A NanoBRET tracer, which binds to the YEATS4 active site, is then added at a fixed concentration.
-
Equilibration: The plates are incubated for a period to allow the compound and tracer to reach binding equilibrium with the target protein within the cells.
-
Signal Detection: A NanoBRET substrate is added to the wells. The plate is then read on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized and fitted to a dose-response curve to determine the IC50 value for the test compound.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand (e.g., a YEATS4 binder) is titrated into a solution of the protein (YEATS4) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Detailed Protocol:
-
Sample Preparation: Recombinant YEATS4 protein and the small-molecule inhibitor are dialyzed against the same buffer to minimize heats of dilution. The concentrations of both protein and ligand are accurately determined.
-
ITC Instrument Setup: The ITC instrument is thoroughly cleaned, and the sample and reference cells are filled with the protein solution and dialysis buffer, respectively. The injection syringe is filled with the ligand solution.
-
Titration: A series of small injections of the ligand are made into the protein solution while the temperature is kept constant. The heat change after each injection is recorded.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
SPR is an optical technique for monitoring the binding of a mobile analyte to an immobilized ligand in real-time without the need for labels.
Principle: A protein (ligand) is immobilized on a sensor chip. A solution containing the binding partner (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Detailed Protocol:
-
Sensor Chip Preparation: A suitable sensor chip is activated, and the purified YEATS4 protein is immobilized onto the surface.
-
Binding Analysis: The small-molecule inhibitor (analyte) is prepared in a series of concentrations in a suitable running buffer. Each concentration is injected over the sensor surface, and the association and dissociation phases are monitored.
-
Regeneration: After each binding cycle, the sensor surface is regenerated using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected data is then fitted to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the binding affinity of a small-molecule inhibitor to YEATS4 using a whole-cell NanoBRET assay.
Caption: Workflow for a whole-cell NanoBRET assay.
Signaling Pathway Context
YEATS4 functions as an epigenetic reader, recognizing acetylated histones and recruiting chromatin-remodeling complexes to specific genomic loci. This process is integral to transcriptional activation. Small-molecule binders of YEATS4 are designed to competitively inhibit the recognition of acetylated lysines by the YEATS domain, thereby modulating gene expression.
References
A Comparative Guide to YEATS4 Binder-1 and Other YEATS Domain Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YEATS4 binder-1 with other prominent YEATS domain inhibitors. The information is supported by experimental data to aid in the selection of appropriate chemical tools for studying the function of YEATS family proteins.
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is a recently identified epigenetic reader module that recognizes acetylated and crotonylated lysine residues on histone tails. The human YEATS domain family comprises four members: YEATS1 (ENL), YEATS2, YEATS3 (AF9), and YEATS4 (GAS41). These proteins are involved in transcriptional regulation and have been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1][2] The development of potent and selective inhibitors is crucial for dissecting the specific roles of each YEATS domain-containing protein.
This guide focuses on comparing this compound (also known as compound 4e) with other well-characterized YEATS domain inhibitors, providing a comprehensive overview of their biochemical and cellular activities.
Quantitative Comparison of YEATS Domain Inhibitors
The following tables summarize the available quantitative data for this compound and other key YEATS domain inhibitors. Direct comparison of absolute values across different studies should be approached with caution due to variations in assay formats and conditions.
Table 1: Biochemical Potency of YEATS Domain Inhibitors
| Inhibitor | Target YEATS Domain | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) |
| This compound (4e) | YEATS4 | - | 37 [3] | - | 30.2[4] |
| YEATS4 binder-4d | YEATS4 | - | 33[5] | - | 52.7[4] |
| SGC-iMLLT | MLLT1 (YEATS1) | AlphaScreen | - | 260[1] | 129[6] |
| MLLT3 (AF9) | - | - | - | 77[6] | |
| YEATS2 | AlphaScreen | - | >10,000[6] | - | |
| YEATS4 | AlphaScreen | - | >10,000[6] | - | |
| SR-0813 | ENL (YEATS1) | HTRF | - | 25[7] | 30 (SPR)[8] |
| AF9 (YEATS3) | HTRF | - | 311[7] | - | |
| YEATS4 | SPR | - | No binding detected[9][10] | - | |
| XL-13m | ENL (YEATS1) | Photo-cross-linking | - | 560[4] | - |
| AF9 (YEATS3) | Photo-cross-linking | - | 2500[4] | - | |
| DLG-369 | GAS41 (YEATS4) | NMR-based screen | - | Sub-micromolar[11] | - |
Table 2: Cellular Activity of YEATS Domain Inhibitors
| Inhibitor | Target YEATS Domain | Cell-based Assay | EC50 (nM) | IC50 (nM) |
| This compound (4e) | YEATS4 | NanoBRET | - | 300 [3] |
| YEATS4 binder-4d | YEATS4 | NanoBRET | - | 170[5] |
| SR-0813 | ENL (YEATS1) | CETSA | 205[7] | - |
| AF9 (YEATS3) | CETSA | 76[7] | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the signaling pathway of YEATS4 and a general experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the binding of the YEATS domain to an acetylated or crotonylated histone peptide.
-
Principle: Streptavidin-coated donor beads bind to a biotinylated histone peptide, and nickel chelate acceptor beads bind to a His-tagged YEATS domain protein. Upon interaction of the YEATS domain with the histone peptide, the donor and acceptor beads are brought into close proximity. Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby acceptor bead, resulting in a chemiluminescent signal at 520-620 nm.[12] Inhibitors that disrupt this interaction will reduce the signal.
-
Protocol Outline:
-
Add test compounds at various concentrations to a 384-well plate.
-
Add the His-tagged YEATS domain protein and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add the biotinylated histone peptide and incubate (e.g., 30 minutes).
-
Add the AlphaScreen donor and acceptor beads and incubate in the dark (e.g., 60 minutes).
-
Read the plate using an AlphaScreen-compatible plate reader.[12][13]
-
A counter-screen using a biotinylated His-peptide can be performed to identify false positives.[12]
-
NanoBRET™ Target Engagement Assay
This assay quantifies the engagement of an inhibitor with its target protein in living cells.
-
Principle: The target protein (YEATS4) is expressed as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to the active site of the target is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-fusion protein, and upon addition of the substrate, bioluminescent resonance energy transfer (BRET) occurs. A competing inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Transfect cells with a plasmid encoding the NanoLuc®-YEATS4 fusion protein.
-
Plate the transfected cells in a 96-well or 384-well plate.
-
Add the test inhibitor at various concentrations and incubate.
-
Add the NanoBRET™ tracer and incubate to allow binding to reach equilibrium.
-
Add the NanoBřET™ Nano-Glo® Substrate and read the filtered luminescence at two wavelengths (e.g., 460 nm and >610 nm) using a BRET-compatible plate reader.
-
Calculate the BRET ratio and determine the IC50 value of the inhibitor.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of an inhibitor to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[14][15]
-
Principle: A solution of the inhibitor is titrated into a solution of the YEATS domain protein in the sample cell of a microcalorimeter. The heat released or absorbed during binding is measured and compared to a reference cell.[14][15]
-
Protocol Outline:
-
Prepare purified YEATS domain protein and the inhibitor in identical, degassed buffer to minimize heats of dilution.[16]
-
Load the protein into the sample cell and the inhibitor into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters.[16][17]
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[18][19]
-
Principle: The binding of a ligand can stabilize its target protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[18]
-
Protocol Outline:
-
Treat cells with the inhibitor or vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting or other detection methods.
-
The shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Conclusion
The landscape of YEATS domain inhibitors is rapidly evolving, providing researchers with increasingly specific tools to investigate the biology of this family of epigenetic readers. This compound (4e) stands out as a potent and selective chemical probe for YEATS4, demonstrating high affinity in biochemical assays and robust target engagement in cells.[3][20] In contrast, inhibitors like SGC-iMLLT and SR-0813 show clear selectivity for other YEATS family members, making them valuable for comparative studies to dissect the distinct functions of each protein.[6][9] The choice of inhibitor will ultimately depend on the specific research question and the experimental systems being used. The data and protocols presented in this guide are intended to facilitate this selection process and to support the rigorous investigation of YEATS domain biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YEATS4 binder 4e | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Development of Chemical Tools for the Human YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YEATS4 binder 4d | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. epicypher.com [epicypher.com]
- 14. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: YEATS4 Binders Versus Bromodomain Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two emerging classes of epigenetic modulators, YEATS4 binders and bromodomain inhibitors, for cancer therapy. This guide provides a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant protocols to inform future research and development.
Epigenetic dysregulation is a hallmark of cancer, making the proteins that "read" epigenetic marks attractive therapeutic targets. Among these, the YEATS domain-containing protein 4 (YEATS4) and the bromodomain and extra-terminal domain (BET) family of proteins have emerged as critical regulators of oncogenic gene expression. This guide provides a comparative analysis of small-molecule inhibitors targeting these two protein families, offering insights into their potential as anticancer agents.
At a Glance: YEATS4 Binders vs. Bromodomain Inhibitors
| Feature | YEATS4 Binders (e.g., GAS41/YEATS4 Inhibitors) | Bromodomain (BET) Inhibitors (e.g., JQ1, OTX015) |
| Target | YEATS domain of YEATS4 (and other YEATS family members) | Bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT) |
| Mechanism of Action | Competitively binds to the YEATS domain, preventing recognition of acetylated and crotonylated histone lysines, thereby disrupting the recruitment of chromatin remodeling complexes and transcription factors to target gene promoters.[1] | Competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing BET proteins from chromatin and leading to the transcriptional downregulation of key oncogenes like MYC.[2][3] |
| Key Signaling Pathways | p53 pathway, Wnt/β-catenin, Notch signaling, ZEB1-mediated EMT.[1][4] | MYC signaling, NF-κB, apoptosis pathways. |
| Therapeutic Potential | Emerging evidence in non-small cell lung cancer (NSCLC), glioblastoma, breast cancer, pancreatic cancer, and bladder cancer.[4][5] YEATS4 is implicated in tumor growth, metastasis, and chemoresistance.[6] | Demonstrated efficacy in hematological malignancies and various solid tumors. Several BET inhibitors are in clinical trials. |
| Known Inhibitors | Dimeric inhibitors of GAS41/YEATS4, SGC-iMLLT (selective for YEATS1/3), LS-1-124 (YEATS2 inhibitor).[7][8] | JQ1, OTX015, I-BET762, ABBV-744. |
| Challenges | Development of potent and selective YEATS4-specific inhibitors is still in early stages; potency of current inhibitors may be lower than that of bromodomain inhibitors.[1] | Dose-limiting toxicities and acquired resistance are significant clinical challenges. |
Mechanism of Action: A Tale of Two Readers
Both YEATS4 and BET proteins are "readers" of histone acetylation, but they recognize these marks in distinct cellular contexts to regulate gene expression.
YEATS4 , also known as GAS41, is a component of several chromatin-modifying complexes, including SRCAP and Tip60. Its YEATS domain preferentially recognizes acetylated and crotonylated lysine residues on histones, particularly H3K27ac.[1] By binding to these marks, YEATS4 facilitates the recruitment of transcriptional machinery to the promoters of genes involved in cell proliferation, survival, and metastasis.[4] Inhibition of the YEATS4 YEATS domain is therefore being explored as a strategy to disrupt these oncogenic programs.
BET proteins , most notably BRD4, act as scaffolds that recruit the positive transcription elongation factor b (P-TEFb) complex to acetylated chromatin.[3] This recruitment is crucial for the release of paused RNA Polymerase II and the transcriptional elongation of target genes, including the master oncogene MYC. BET inhibitors competitively bind to the bromodomains of BET proteins, preventing their association with acetylated histones and thereby suppressing the transcription of MYC and other pro-proliferative genes.
Quantitative Data on Inhibitor Performance
The following tables summarize the available quantitative data for representative YEATS4 and bromodomain inhibitors. Direct comparative data is limited, reflecting the different stages of development for these two classes of inhibitors.
Table 1: In Vitro Activity of YEATS4 Inhibitors
| Inhibitor | Target | Assay | IC50/Kd | Cancer Type | Reference |
| Dimeric GAS41 Inhibitor (Compound 19) | GAS41 (YEATS4) | Biochemical Assay | IC50: 41 μM (monomer), nanomolar activity for dimer | Non-Small Cell Lung Cancer | [7] |
| SGC-iMLLT | MLLT1/3 (YEATS1/3) | AlphaScreen | IC50: >10 µM (for YEATS4) | - | |
| LS-1-124 | YEATS2 | Biochemical Assay | Kd: 89 nM | Non-Small Cell Lung Cancer |
Note: Data for a specific YEATS4 binder-1 with comprehensive IC50 values across multiple cancer cell lines is not yet widely available in the public domain.
Table 2: In Vitro Activity of Bromodomain (BET) Inhibitors
| Inhibitor | Target | Cell Line | IC50 | Cancer Type | Reference |
| JQ1 | Pan-BET | MCF7 | 187 nM | Breast Cancer | |
| JQ1 | Pan-BET | T47D | 256 nM | Breast Cancer | |
| OTX015 | Pan-BET | Various AML and ALL cell lines | Sub-micromolar | Leukemia | |
| ABBV-744 | BD2-selective | Various AML and prostate cancer cell lines | Low nanomolar | Leukemia, Prostate Cancer |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of YEATS4 binders and bromodomain inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of the YEATS4 binder or bromodomain inhibitor for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as YEATS4, BRD4, or their downstream targets like MYC.
Protocol:
-
Sample Preparation: Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[12]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-YEATS4, anti-BRD4, anti-MYC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).[16][17]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[16]
-
Drug Administration: Administer the YEATS4 binder or bromodomain inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[18]
-
Tumor Measurement: Measure the tumor volume using calipers two to three times per week.[16]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by YEATS4 and BET inhibitors, as well as a typical experimental workflow for their evaluation.
Caption: YEATS4 signaling pathway in cancer.
Caption: BET inhibitor signaling pathway.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion and Future Directions
Both YEATS4 binders and bromodomain inhibitors represent promising therapeutic strategies for a range of cancers by targeting the epigenetic machinery that drives oncogenic transcription. Bromodomain inhibitors are more advanced in their clinical development, with several agents undergoing clinical trials. However, challenges such as acquired resistance and dose-limiting toxicities remain.
YEATS4 is a more recently identified oncogene, and the development of its inhibitors is at an earlier stage. The available data suggests that targeting YEATS4 could be a valuable approach for cancers that are dependent on its activity for proliferation, metastasis, and chemoresistance. A recent study has also suggested a potential interplay between YEATS4 and the BET protein BRD2 in regulating nuclear shape, indicating possible crosstalk between these pathways that warrants further investigation.[19]
Future research should focus on the development of more potent and selective YEATS4 inhibitors and on identifying predictive biomarkers to select patients who are most likely to respond to these therapies. Furthermore, direct comparative studies of YEATS4 binders and bromodomain inhibitors in relevant cancer models will be crucial to delineate their respective therapeutic potential and to explore potential combination strategies. The distinct but complementary roles of these epigenetic readers may offer opportunities for synergistic anti-cancer effects.
References
- 1. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brd4-and-cancer-going-beyond-transcriptional-regulation - Ask this paper | Bohrium [bohrium.com]
- 3. youtube.com [youtube.com]
- 4. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of potent dimeric inhibitors of GAS41 YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The First Class of Inhibitors for YEATS Domain as Potential Anti-Cancer Agents - Innovation Hub@HK [innovationhub.hk]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 17. BiTE® Xenograft Protocol [protocols.io]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. YEATS domain-containing protein GAS41 regulates nuclear shape by working in concert with BRD2 and the mediator complex in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
YEATS4 Binder-1 Demonstrates High Specificity for YEATS4 Over Other YEATS Family Proteins
A recently developed small molecule, YEATS4 binder-1, exhibits significant selectivity for the YEATS4 (Glioma-Amplified Sequence 41 or GAS41) protein over other members of the YEATS domain family, including YEATS1 (ENL), YEATS2, and YEATS3 (AF9). This high specificity, supported by quantitative binding data, makes it a valuable tool for studying the specific biological functions of YEATS4 and for the development of targeted therapeutics.
The YEATS domain is a recently identified reader of histone acylation, playing a crucial role in chromatin remodeling and gene transcription. The human YEATS family consists of four members—YEATS1, YEATS2, YEATS3, and YEATS4—which have been implicated in various diseases, particularly cancer. The development of selective inhibitors for individual YEATS proteins is essential to dissect their specific roles and to minimize off-target effects in therapeutic applications.
Comparative Binding Affinity of this compound
This compound (also referred to as compound 4e) has been shown to be a potent binder of YEATS4 with a reported inhibition constant (Ki) of 37 nM.[1] In comparative binding assays, this compound displayed a greater than 15-fold selectivity for YEATS4 over the other human YEATS domain-containing proteins.[1]
| Protein | Binding Affinity (Ki, nM) | Selectivity vs. YEATS4 |
| YEATS4 | 37 | 1x |
| YEATS1 (ENL) | >10,000 | >270x |
| YEATS2 | >10,000 | >270x |
| YEATS3 (AF9) | >10,000 | >270x |
Table 1: Comparative binding affinities of this compound for human YEATS domain proteins. Data sourced from Londregan et al., 2023.
Visualizing Binding Specificity
The following diagram illustrates the high specificity of this compound for its target protein in comparison to other members of the YEATS family.
Figure 1: Specificity of this compound
Experimental Determination of Binding Affinity
The binding affinity and selectivity of this compound were determined using a competitive binding assay, specifically a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method is a robust and sensitive technique for quantifying molecular interactions in a high-throughput format.
TR-FRET Assay Protocol
The TR-FRET assay measures the binding of a ligand (in this case, a biotinylated histone H3 peptide acetylated at lysine 27, H3K27ac) to the YEATS domain of the target protein. A fluorescent donor (Europium-labeled streptavidin) binds to the biotinylated peptide, and a fluorescent acceptor (APC-labeled anti-His antibody) binds to a His-tag on the YEATS protein. When the protein and peptide are in close proximity due to binding, FRET occurs, resulting in a high signal. A test compound that competes with the histone peptide for binding to the YEATS domain will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human YEATS domains (YEATS1, YEATS2, YEATS3, and YEATS4) with a C-terminal His-tag.
-
Biotinylated histone H3 peptide (amino acids 1-35) with acetylation at lysine 27 (H3K27ac).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Europium-labeled Streptavidin (Donor).
-
APC-labeled Anti-His Antibody (Acceptor).
-
This compound (test compound).
-
384-well low-volume microplates.
Procedure:
-
Compound Preparation: this compound was serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction:
-
A mixture of the respective YEATS protein and the biotinylated H3K27ac peptide was prepared in the assay buffer.
-
The test compound dilutions were added to the wells of the microplate.
-
The protein-peptide mixture was then added to the wells containing the test compound and incubated for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium to be reached.
-
-
Detection:
-
A detection mixture containing Europium-labeled streptavidin and APC-labeled anti-His antibody was added to each well.
-
The plate was incubated for another period (e.g., 60 minutes) at room temperature in the dark.
-
-
Data Acquisition: The TR-FRET signal was read on a plate reader capable of time-resolved fluorescence measurements, with excitation at 320 nm and emission measured at 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) was calculated. The data was then normalized to controls (0% inhibition with no compound and 100% inhibition with a saturating concentration of a known binder or no protein). The resulting dose-response curves were fitted to a four-parameter logistic equation to determine the IC50 values. The IC50 values were then converted to Ki values using the Cheng-Prusoff equation.
This rigorous experimental approach provides a quantitative basis for the high selectivity of this compound, establishing it as a precise chemical tool for investigating the specific functions of YEATS4 in health and disease.
References
Comparative Analysis of YEATS4 Binder-1: Cross-Reactivity with Epigenetic Readers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of YEATS4 binder-1's performance against other epigenetic readers, supported by experimental data.
This guide provides a detailed comparison of this compound, a potent and selective chemical probe for the YEATS4 (YEATS domain-containing protein 4) epigenetic reader. The following sections present quantitative data on its binding affinity and selectivity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Binding Affinity and Selectivity
This compound, specifically the analog referred to as 4e , has been identified as a high-affinity binder to the acetyl-lysine recognition site within the YEATS domain of YEATS4.[1][2] Its binding potency and selectivity against other members of the YEATS domain family (YEATS1, YEATS2, and YEATS3) have been characterized, demonstrating a significant preference for YEATS4.
| Compound | Target | Binding Affinity (Kᵢ) | Cellular Target Engagement (IC₅₀) | Selectivity |
| This compound (4e) | YEATS4 | 37 nM | 300 nM (NanoBRET assay) | >15-fold vs. YEATS1, YEATS2, YEATS3 |
| YEATS1 | >555 nM (estimated) | Not available | ||
| YEATS2 | >555 nM (estimated) | Not available | ||
| YEATS3 | >555 nM (estimated) | Not available |
Note: The specific Kᵢ values for YEATS1, YEATS2, and YEATS3 were not explicitly provided in the reviewed literature; however, the selectivity is reported to be greater than 15-fold compared to YEATS4.[1][2] The estimated values are based on this reported selectivity.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.
Methodology:
-
Protein and Compound Preparation: Recombinant human YEATS4 protein (and other YEATS family proteins for cross-reactivity studies) is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The this compound compound is dissolved in the same buffer.
-
ITC Experiment: The ITC instrument is equilibrated at a constant temperature (e.g., 25°C). The sample cell is filled with the protein solution (e.g., 10-20 µM), and the injection syringe is loaded with the compound solution (e.g., 100-200 µM).
-
Titration: A series of small injections of the compound are made into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), dissociation constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. The inhibition constant (Kᵢ) is then derived from the dissociation constant.
NanoBRET Assay for Cellular Target Engagement
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure protein engagement in live cells.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium. The cells are then co-transfected with plasmids encoding for YEATS4 fused to NanoLuc® luciferase (the BRET donor) and a histone H3.3 protein fused to HaloTag® (the BRET acceptor).
-
Cell Plating: Transfected cells are seeded into 96-well or 384-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Labeling: The HaloTag® is labeled with a cell-permeable fluorescent ligand (the BRET acceptor).
-
BRET Measurement: The NanoBRET substrate is added to the cells, and the luminescence signals from the donor (NanoLuc®) and the acceptor (fluorescent ligand) are measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the BRET signal, is determined by plotting the BRET ratio against the compound concentration.
Mandatory Visualization
Signaling Pathways Involving YEATS4
YEATS4 is implicated in several critical cellular signaling pathways, including the p53 and Wnt/β-catenin pathways, where it often plays a role in transcriptional regulation.
Caption: YEATS4 involvement in the p53 and Wnt/β-catenin signaling pathways.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule inhibitor against a panel of related protein targets.
Caption: Workflow for determining the cross-reactivity of this compound.
References
Validating the Downstream Effects of YEATS4 Binder-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YEATS4 binder-1 with other known YEATS domain inhibitors, offering supporting experimental data and detailed protocols to validate the downstream effects of these compounds. The YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain-containing protein 4 (YEATS4), also known as GAS41, is a critical epigenetic reader that recognizes acetylated and crotonylated lysine residues on histones, playing a pivotal role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.
Comparative Analysis of YEATS4 Binders
This section presents a quantitative comparison of this compound (analogue 4e) with other reported YEATS domain inhibitors, SGC-iMLLT and DLG-369. The data is summarized for easy comparison of their biochemical potency, cellular target engagement, and selectivity.
| Compound | Target(s) | Ki (nM) | Cellular IC50 (NanoBRET, nM) | Selectivity Notes | Reference |
| This compound (4e) | YEATS4 | 37 | 300 | >15-fold selective over YEATS1, 2, and 3. | [1] |
| YEATS4 binder 4d | YEATS4 | 33 | 170 | >10-fold selective over YEATS1, 2, and 3. | [2] |
| SGC-iMLLT | MLLT1 (YEATS1) / MLLT3 (YEATS3) | MLLT1: 129, MLLT3: 77 | MLLT1/3: ~500 | Selective for MLLT1/3 over YEATS2 and YEATS4 (IC50 > 10 µM). | [3][4] |
| NVS-MLLT-1 | MLLT1 / MLLT3 | MLLT1: 150, MLLT3: 254 | MLLT1: 500 | Selective for MLLT1/3 over YEATS2/4. | [5] |
Signaling Pathways and Experimental Workflows
YEATS4 is implicated in several critical signaling pathways. The following diagrams illustrate these pathways and the experimental workflows to validate the effects of this compound.
References
- 1. YEATS4 binder 4e | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. YEATS4 binder 4d | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
comparative analysis of different YEATS4 chemical probes
A Comparative Analysis of Chemical Probes for the Epigenetic Reader YEATS4
For Researchers, Scientists, and Drug Development Professionals
The YEATS4 (Glioma-Amplified Sequence 41 or GAS41) protein, a reader of histone acetylation, has emerged as a significant target in oncology and other therapeutic areas due to its role in chromatin remodeling, transcriptional regulation, and DNA repair. The development of potent and selective chemical probes for YEATS4 is crucial for dissecting its biological functions and validating it as a therapeutic target. This guide provides a comparative analysis of current chemical probes targeting YEATS4, offering a summary of their performance based on available experimental data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of YEATS4 Chemical Probes
The following table summarizes the quantitative data for key chemical probes targeting the YEATS4 domain. The probes "Compound 4d" and "Compound 4e" represent a significant advancement in the field, demonstrating high potency and selectivity for YEATS4. In contrast, "SGC-iMLLT" serves as a valuable negative control for studying YEATS4, given its high selectivity for other YEATS family members (MLLT1/YEATS1 and MLLT3/YEATS3).[1][2][3][4][5]
| Probe Name | Target(s) | Binding Affinity (Ki) for YEATS4 | Selectivity over other YEATS domains | Cellular Target Engagement (NanoBRET IC50) |
| Compound 4d | YEATS4 | 33 nM[2][5] | >10-fold over YEATS1, 2, and 3[2] | 170 nM[2] |
| Compound 4e | YEATS4 | 37 nM[1][5] | >15-fold over YEATS1, 2, and 3[1] | 300 nM[1] |
| SGC-iMLLT | MLLT1/3 | >10 µM[4][5] | Highly selective for MLLT1/3 | Not active on YEATS4 |
Signaling Pathway of YEATS4 in Breast Cancer
YEATS4 has been implicated in the progression of breast cancer by promoting epithelial-to-mesenchymal transition (EMT) and metastasis. One of the key mechanisms involves the regulation of ZEB1 transcription. YEATS4 recognizes histone H3 lysine 27 acetylation (H3K27ac) marks at the ZEB1 promoter, leading to transcriptional activation of ZEB1. ZEB1, a key EMT transcription factor, then represses the expression of epithelial markers like E-cadherin and induces the expression of mesenchymal markers, ultimately promoting cell migration and invasion.[6]
Caption: YEATS4-mediated regulation of ZEB1 transcription and its role in promoting EMT and metastasis in breast cancer.
Experimental Workflow for Chemical Probe Characterization
The identification and validation of a chemical probe involve a series of experiments to determine its potency, selectivity, and cellular activity. The following diagram illustrates a general workflow for characterizing chemical probes like those for YEATS4.
Caption: A generalized experimental workflow for the discovery and validation of a chemical probe.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of YEATS4 chemical probes.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, and entropy ΔS) of the interaction between a chemical probe and the YEATS4 protein.
Methodology:
-
Protein and Compound Preparation: Recombinant YEATS4 protein is purified and dialyzed into a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The chemical probe is dissolved in the same buffer to minimize heat of dilution effects.
-
ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated to the desired temperature (e.g., 25°C).
-
Loading the Sample Cell and Syringe: The sample cell is loaded with the YEATS4 protein solution (typically at a concentration of 10-20 µM). The injection syringe is loaded with the chemical probe solution at a concentration 10-20 times higher than the protein concentration.
-
Titration: A series of small, precise injections of the chemical probe solution into the sample cell are performed. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data, a series of heat spikes for each injection, is integrated to determine the heat released or absorbed per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the Kd, n, ΔH, and ΔS.
NanoBRET™ Cellular Target Engagement Assay
Objective: To quantify the engagement of a chemical probe with YEATS4 within living cells.
Methodology:
-
Cell Line Preparation: A suitable human cell line (e.g., HEK293T) is transiently transfected with a plasmid encoding for YEATS4 fused to NanoLuc® luciferase.
-
Cell Plating: The transfected cells are seeded into a multi-well plate (e.g., 96-well or 384-well) and incubated to allow for protein expression.
-
Compound Treatment: The cells are treated with a serial dilution of the chemical probe.
-
Addition of Fluorescent Tracer: A cell-permeable fluorescent tracer that binds to YEATS4 is added to the cells.
-
BRET Measurement: The NanoBRET substrate is added, and the plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: The BRET ratio is plotted against the concentration of the chemical probe. The data is fitted to a dose-response curve to determine the IC50 value, which represents the concentration of the probe required to displace 50% of the tracer from YEATS4.[7][8][9][10][11]
References
- 1. YEATS4 binder 4e | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. YEATS4 binder 4d | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of Chemical Tools for the Human YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. biorxiv.org [biorxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. protocols.io [protocols.io]
- 11. promegaconnections.com [promegaconnections.com]
On-Target Activity of YEATS4 Binder-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the on-target activity of YEATS4 binder-1 within a cellular context. We present supporting data for this compound and its close analog, YEATS4 binder 4d, alongside detailed protocols for key validation experiments. This document aims to equip researchers with the necessary information to design and execute robust experiments to verify the cellular engagement of YEATS4-targeted compounds.
Introduction to YEATS4
YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a critical epigenetic reader that recognizes acetylated and crotonylated lysine residues on histone tails. This recognition is a key event in chromatin remodeling and the regulation of gene transcription.[1] Dysregulation of YEATS4 has been implicated in various cancers, making it an attractive therapeutic target.[2] YEATS4 is a component of the TIP60 histone acetyltransferase (HAT) complex and the SRCAP chromatin-remodeling complex.[1] It plays a role in several signaling pathways, including the p53, NOTCH, and Wnt/β-catenin pathways, influencing cell proliferation, DNA repair, and epithelial-to-mesenchymal transition (EMT).[3][4]
Comparison of YEATS4 Binders
Directly comparing the on-target cellular activity of novel chemical probes is crucial for their validation and further development. Here, we compare this compound (also referred to as compound 4e) with a structurally similar and potent analog, YEATS4 binder 4d. For comparative purposes, we also include SGC-iMLLT, a known inhibitor of other YEATS domain family members (MLLT1/3), which demonstrates the selectivity of the featured binders for YEATS4.
| Compound | Target(s) | In Vitro Binding (Ki, nM) | Cellular Target Engagement (NanoBRET IC50, nM) | Selectivity | Reference |
| This compound (4e) | YEATS4 | 37 | Not explicitly reported, but described as having nanomolar potency | High selectivity over YEATS1, 2, and 3 | [5] |
| YEATS4 binder 4d | YEATS4 | 33 | 170 | >10-fold selectivity over YEATS1, 2, and 3 | [5][6] |
| SGC-iMLLT | MLLT1, MLLT3 | 129 (MLLT1), 77 (MLLT3) | >10,000 (for YEATS2/4) | High selectivity for MLLT1/3 over YEATS2/4 | [7][8] |
Experimental Protocols for On-Target Validation
Confirming that a small molecule interacts with its intended target in a complex cellular environment is a critical step in drug discovery. Below are detailed protocols for state-of-the-art assays to validate the on-target activity of YEATS4 binders.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[9][10]
Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line with known YEATS4 expression) and grow to 80-90% confluency. Treat cells with this compound, a negative control (e.g., SGC-iMLLT), and a vehicle control (DMSO) for 1-2 hours.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble YEATS4 at each temperature point by Western blotting using a specific YEATS4 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble YEATS4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the binder indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in live cells.[11][12][13]
Protocol:
-
Vector Construction and Transfection: Generate a fusion construct of YEATS4 and NanoLuc® luciferase. Transfect the expression vector into a suitable cell line (e.g., HEK293T).
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well white-bottom plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the YEATS4 binder. Add the compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to YEATS4. Include a vehicle control (DMSO).
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow the binder and tracer to reach binding equilibrium with the target protein.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells and measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the cellular potency of the binder.
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)
Co-IP followed by MS can identify the protein interaction partners of YEATS4 and confirm that the binder disrupts these interactions.[14][15]
Protocol:
-
Cell Lysis: Lyse cells treated with the YEATS4 binder or a vehicle control with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to YEATS4 that is coupled to magnetic or agarose beads. This will pull down YEATS4 and its interacting proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Validation: Confirm the successful immunoprecipitation of YEATS4 and a known interactor by Western blotting.
-
Mass Spectrometry Analysis: Subject the eluted protein complexes to mass spectrometry to identify the full spectrum of YEATS4 interactors.
-
Data Analysis: Compare the list of interacting proteins between the binder-treated and vehicle-treated samples. A reduction in the abundance of known YEATS4 interactors in the binder-treated sample can indicate on-target activity.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genomic regions where YEATS4 is bound and to assess how a YEATS4 binder affects this binding on a genome-wide scale.[16][17][18][19][20]
Protocol:
-
Cross-linking and Chromatin Preparation: Treat cells with the YEATS4 binder or a vehicle control. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin using an antibody specific to YEATS4.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to YEATS4.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome to identify YEATS4 binding sites. Compare the binding profiles between the binder-treated and vehicle-treated samples to identify regions where the binder has displaced YEATS4 from the chromatin.
Gene Expression Analysis
Analyzing the expression of YEATS4 target genes can provide functional evidence of on-target activity. For example, YEATS4 is known to regulate the expression of the transcription factor ZEB1, a key driver of EMT.[21]
Protocol:
-
Cell Treatment: Treat cells with a dose range of the YEATS4 binder or a vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR to measure the relative expression levels of known YEATS4 target genes (e.g., ZEB1) and housekeeping genes for normalization.
-
Data Analysis: Calculate the fold change in gene expression in the binder-treated samples relative to the vehicle-treated controls. A dose-dependent decrease in the expression of a YEATS4-activated gene would be consistent with on-target activity.
Visualizing YEATS4 in Cellular Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using the Graphviz DOT language.
Caption: YEATS4 integrates epigenetic regulation with key cancer-related signaling pathways.
Caption: Experimental workflow for confirming the on-target activity of YEATS4 binders in cells.
Caption: A streamlined workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YEATS4 binder 4d | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CETSA [cetsa.org]
- 10. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Mastering Co-Immunoprecipitation: A Step-by-Step Protocol Using Magnetic Beads for Enhanced Protein Interaction Studies - nanomicronspheres [nanomicronspheres.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 18. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 19. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: YEATS4 Binder-1 versus Genetic Knockdown for Targeting YEATS4 Function
For researchers, scientists, and drug development professionals, understanding the nuances of different methods to modulate a protein's function is critical. This guide provides a detailed comparison of a novel small molecule, YEATS4 binder-1, and the established technique of genetic knockdown (siRNA/shRNA) for inhibiting the YEATS4 protein, a key regulator in chromatin modification and oncogenesis.
While genetic knockdown provides a robust method for studying the phenotypic consequences of YEATS4 depletion, the emergence of specific small molecule binders offers a potential therapeutic avenue. This guide will objectively present the available experimental data for both approaches, detail the underlying methodologies, and visualize the pertinent biological pathways.
At a Glance: Key Differences
| Feature | This compound (Compound 4e) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Binds to the acetyl-lysine (KAc) recognition site of the YEATS domain, competitively inhibiting its reader function.[1] | Degrades YEATS4 mRNA, leading to a reduction in the overall protein level. |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of YEATS4's reader activity. | Suppression of YEATS4 protein expression. |
| Specificity | High selectivity for YEATS4 over other YEATS family members (YEATS1, 2, and 3).[1] | Can have off-target effects by unintentionally silencing other genes. |
| Temporal Control | Rapid onset and reversal of inhibition, dependent on compound pharmacokinetics. | Slower onset of action and less readily reversible. |
| Therapeutic Potential | High, as a potential drug-like molecule. | Primarily a research tool, with some therapeutic applications in development. |
Quantitative Data Summary
This compound: Biochemical and Cellular Potency
Currently, public data on the functional effects of this compound at a cellular level (e.g., proliferation, apoptosis) is limited. The available data focuses on its direct binding affinity and target engagement.
| Parameter | Value | Assay |
| Binding Affinity (Ki) | 37 nM | Biochemical Assay |
| Cellular Target Engagement (IC50) | 300 nM | NanoBRET Assay |
Note: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay confirms that this compound can enter cells and bind to YEATS4.[1] However, this does not describe the functional consequence of that binding.
Genetic Knockdown of YEATS4: Cellular Phenotypes
Multiple studies have demonstrated the significant impact of reducing YEATS4 protein levels on cancer cell behavior.
| Cell Line | Assay | Result of YEATS4 Knockdown | Reference |
| Colorectal Cancer (RKO) | Proliferation Assay (MTT) | Significant suppression of cell proliferation. | [2][3][4] |
| Colony Formation Assay | Significant suppression of colony formation. | [2][4] | |
| Flow Cytometry (Cell Cycle) | Arrest in the G0/G1 phase. | [2][3][4] | |
| Flow Cytometry (Apoptosis) | Significant increase in apoptotic cells. | [2][3][4] | |
| Non-Small Cell Lung Cancer (H1993, H1355) | Viability Assay (MTT) | Significantly decreased cell viability. | |
| Colony Formation Assay | Impaired colony formation. | [5][6] | |
| Senescence Assay (β-Gal staining) | Induction of cellular senescence. | [5][6] | |
| Gastric Cancer (BGC-823) | Western Blot | Downregulation of β-catenin. | [7] |
Signaling Pathways Involving YEATS4
YEATS4 is implicated in several key signaling pathways that regulate cell proliferation, survival, and differentiation. Genetic knockdown studies have helped to elucidate these connections.
Experimental Protocols
Genetic Knockdown of YEATS4
A common method to achieve genetic knockdown is through RNA interference (RNAi).
1. Lentiviral shRNA Transduction:
-
HEK293T cells are co-transfected with a lentiviral vector encoding a short hairpin RNA (shRNA) targeting YEATS4 and packaging plasmids.
-
The viral supernatant is collected after 48-72 hours and used to infect target cancer cells (e.g., RKO, H1993).
-
Stable cell lines with reduced YEATS4 expression are selected using an appropriate antibiotic.
2. Validation of Knockdown:
-
Quantitative Real-Time PCR (qPCR): mRNA levels of YEATS4 are measured to confirm transcriptional silencing.
-
Western Blotting: Protein levels of YEATS4 are assessed to confirm reduced protein expression.
3. Functional Assays:
-
Cell Proliferation (MTT Assay): Cells are seeded in 96-well plates, and their metabolic activity is measured over several days to determine the rate of proliferation.
-
Colony Formation Assay: A small number of cells are seeded in a dish and allowed to grow for 1-2 weeks to assess their ability to form colonies.
-
Cell Cycle Analysis (Flow Cytometry): Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay (Flow Cytometry): Cells are stained with Annexin V and a viability dye to quantify the percentage of apoptotic cells.
Analysis of this compound
The initial characterization of a small molecule binder involves biochemical and biophysical assays to determine its binding properties.
1. Biochemical Binding Assays:
-
These assays measure the direct interaction between the purified YEATS4 protein and the small molecule binder. Techniques like fluorescence polarization or surface plasmon resonance can be used to determine the binding affinity (Kd or Ki).
2. Cellular Target Engagement Assays:
-
NanoBRET: This assay is performed in live cells and measures the ability of the binder to compete with a tracer that also binds to YEATS4. A decrease in the BRET signal indicates that the binder is engaging with the target protein inside the cell.
Discussion and Future Directions
The comparison between this compound and genetic knockdown of YEATS4 highlights a common scenario in drug discovery: a wealth of knowledge on the biological consequences of target depletion, and a promising chemical tool with well-defined binding properties but limited functional characterization.
Genetic knockdown has been instrumental in validating YEATS4 as a potential therapeutic target. The consistent findings of reduced cell proliferation, induction of apoptosis, and cell cycle arrest across different cancer types strongly support the rationale for developing YEATS4 inhibitors.[2][5] However, the off-target effects and the challenges of using RNAi as a therapeutic modality limit its direct clinical translation.
This compound represents a significant step towards a pharmacological inhibitor of YEATS4. Its high potency and selectivity are desirable properties for a chemical probe and a potential starting point for a drug development program. However, the critical missing piece is the functional data.
To bridge this gap, the following experiments are essential:
-
Cellular Phenotypic Assays: Treat various cancer cell lines with this compound and perform the same functional assays used to characterize YEATS4 knockdown (proliferation, colony formation, cell cycle, and apoptosis). This will directly reveal if the binder can phenocopy the effects of genetic depletion.
-
Target Gene Expression Analysis: Analyze the expression of known YEATS4 target genes (e.g., those in the p53 and Wnt pathways) in cells treated with this compound. This will confirm that the binder's engagement with YEATS4 leads to the expected downstream biological effects.
-
In Vivo Studies: If the in vitro functional data is promising, the next step would be to evaluate the efficacy of this compound in animal models of cancer.
References
- 1. YEATS4 binder 4e | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis. | Sigma-Aldrich [merckmillipore.com]
- 5. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Validation of Published YEATS4 Binder-1 Data: A Comparative Guide
As of October 2025, a thorough review of published scientific literature reveals no independent experimental validation of the binding affinity and cellular engagement data for YEATS4 binder-1 (also referred to as compound 4e) beyond the initial discovery publication by Londregan et al.[1][2] This guide therefore presents a summary of the original published data to serve as a benchmark for future independent validation studies.
Introduction to YEATS4 and this compound
YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is an epigenetic reader protein that recognizes acetylated lysine residues on histones, playing a role in chromatin modification and transcriptional regulation.[3] Its involvement in various cancers has made it an attractive target for therapeutic development.[4]
This compound is a potent and selective small molecule binder of YEATS4, developed as a chemical probe to investigate the biological functions of this protein.[1][2][5] It was identified as compound 4e in a study by Londregan et al., which described a series of pyrazolopyridine derivatives as high-affinity binders for the YEATS4 domain.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (4e) and a closely related analog, compound 4d, as reported in the primary publication. This data provides a baseline for comparison in future validation studies.
| Compound | Target | Assay Type | Metric | Value (nM) | Selectivity vs. YEATS1,2,3 | Reference |
| This compound (4e) | YEATS4 | Biochemical Binding Assay | Kᵢ | 37 | >15-fold | [5][6] |
| YEATS4 | Cellular Target Engagement (NanoBRET) | IC₅₀ | 300 | Not Reported | [6] | |
| YEATS4 binder 4d | YEATS4 | Biochemical Binding Assay | Kᵢ | 33 | >10-fold | [7] |
| YEATS4 | Cellular Target Engagement (NanoBRET) | IC₅₀ | 170 | Not Reported | [7] |
Experimental Protocols
Detailed methodologies are crucial for the independent replication and validation of scientific findings. Below are the summarized experimental protocols for the key assays used to characterize this compound.
Biochemical Binding Assay (Competitive Displacement)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known fluorescent probe from the YEATS4 protein.
-
Protein and Probe Preparation: Recombinant YEATS4 protein and a fluorescently labeled probe are purified and diluted to optimized concentrations in assay buffer.
-
Compound Preparation: Test compounds, such as this compound, are serially diluted to create a concentration gradient.
-
Assay Reaction: The YEATS4 protein, fluorescent probe, and test compound are combined in a microplate and incubated to reach binding equilibrium.
-
Detection: The fluorescence polarization or a similar method is used to measure the amount of fluorescent probe displaced by the test compound.
-
Data Analysis: The resulting data is plotted as a dose-response curve, and the IC₅₀ value is calculated. The Kᵢ is then determined using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.
Cellular Target Engagement (NanoBRET Assay)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a compound with its target protein within living cells.[8][9][10][11]
-
Cell Line Preparation: A human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding for YEATS4 fused to a NanoLuc luciferase.
-
Cell Plating: The transfected cells are seeded into a multi-well plate.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., this compound) and a cell-permeable fluorescent tracer that also binds to YEATS4.
-
BRET Measurement: After an incubation period to allow for compound entry and target binding, a substrate for the NanoLuc luciferase is added. The BRET signal, which is the ratio of the light emitted by the fluorescent tracer to the light emitted by the luciferase, is measured.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in the BRET signal. This data is used to generate a dose-response curve and calculate the IC₅₀ value, representing the concentration of the compound required to displace 50% of the tracer from the target protein in a cellular environment.
Visualizations
Experimental Workflow for YEATS4 Binder Validation
The following diagram illustrates a typical workflow for the validation of a YEATS4 binder, from initial biochemical characterization to cellular target engagement.
YEATS4 Signaling Pathway Context
The diagram below provides a simplified overview of the role of YEATS4 in transcriptional regulation, the process targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. YEATS4 binder 4e | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. YEATS4 binder 4d | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 9. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. promega.com [promega.com]
Unveiling the Selectivity of Novel YEATS4 Binders: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of novel YEATS4 binders, supported by experimental data. YEATS4, a reader of histone acetylation, has emerged as a promising therapeutic target in oncology, driving the development of potent and selective inhibitors.
This guide focuses on a recently developed series of small-molecule YEATS4 binders, including the notable compounds 4d and 4e , and compares their selectivity profiles against other members of the YEATS domain family. Understanding the selectivity of these compounds is crucial for minimizing off-target effects and developing effective therapeutic agents.
Quantitative Selectivity Profile
The following table summarizes the binding affinities (Ki) and cellular target engagement (IC50) of novel YEATS4 binders compared to other YEATS family proteins. The data is sourced from a key study by Londregan et al. (2022).[1]
| Compound | Target | Ki (nM) | Fold Selectivity vs. YEATS4 | NanoBRET IC50 (nM) |
| 4d | YEATS4 | 33 | - | 170 |
| YEATS1 | >10,000 | >303 | >10,000 | |
| YEATS2 | >10,000 | >303 | >10,000 | |
| YEATS3 | >10,000 | >303 | >10,000 | |
| 4e | YEATS4 | 37 | - | 300 |
| YEATS1 | >10,000 | >270 | >10,000 | |
| YEATS2 | >10,000 | >270 | >10,000 | |
| YEATS3 | >10,000 | >270 | >10,000 |
Experimental Methodologies
The assessment of the selectivity profile of these novel YEATS4 binders relies on robust biochemical and cellular assays. The detailed protocols for these key experiments are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. In this context, it was employed to determine the binding affinity (Kd, which is equivalent to Ki for inhibitors) of the compounds for the YEATS domains.
Protocol:
-
Protein and Compound Preparation:
-
Recombinant human YEATS domain proteins (YEATS1, YEATS2, YEATS3, and YEATS4) were expressed and purified.
-
The protein buffer used was 20 mM HEPES, pH 7.5, 150 mM NaCl, and 1 mM TCEP.
-
Compounds were dissolved in 100% DMSO and then diluted in the protein buffer to a final DMSO concentration of 1%.
-
-
ITC Experiment:
-
Experiments were performed on a MicroCal PEAQ-ITC instrument.
-
The sample cell was filled with the YEATS protein solution (typically at a concentration of 10-20 µM).
-
The syringe was filled with the compound solution (typically at a concentration of 100-200 µM).
-
A series of injections of the compound into the protein solution were performed at 25°C.
-
The heat changes associated with each injection were measured.
-
-
Data Analysis:
-
The raw ITC data was analyzed using the MicroCal PEAQ-ITC Analysis Software.
-
The data was fitted to a one-site binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell target engagement assay that measures the ability of a test compound to displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells were cultured in DMEM supplemented with 10% FBS.
-
Cells were transiently transfected with a plasmid encoding a NanoLuc®-YEATS4 fusion protein.
-
-
Assay Setup:
-
Transfected cells were seeded into 96-well plates.
-
Cells were treated with a serial dilution of the test compounds.
-
A fluorescent tracer that binds to the YEATS4 active site was added to all wells at a fixed concentration.
-
-
BRET Measurement:
-
After a 2-hour incubation at 37°C, the NanoBRET™ Nano-Glo® Substrate was added.
-
The donor emission (460 nm) and acceptor emission (618 nm) were measured using a plate reader.
-
-
Data Analysis:
-
The BRET ratio was calculated as the acceptor emission divided by the donor emission.
-
The IC50 values were determined by plotting the BRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the context in which these binders operate and the methods used to assess them, the following diagrams are provided.
Caption: Experimental workflow for assessing the selectivity of novel YEATS4 binders.
Caption: Simplified signaling pathways involving YEATS4 and the inhibitory action of novel binders.
Conclusion
The novel YEATS4 binders, particularly compounds 4d and 4e, demonstrate exceptional selectivity for YEATS4 over other YEATS domain family members.[1] This high degree of selectivity, confirmed through rigorous biochemical and cellular assays, makes them valuable tools for further investigation of YEATS4 biology and as promising starting points for the development of targeted cancer therapies. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of new chemical entities targeting this important epigenetic reader.
References
A Comparative Guide to YEATS4 Binder-1 Analogs: Structure-Activity Relationship and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YEATS4 binder-1 analogs, focusing on their structure-activity relationships (SAR), and the experimental methodologies used for their characterization. The YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a promising therapeutic target in oncology due to its role in chromatin regulation and its association with various cancers. Small molecule inhibitors, such as the this compound series, offer a potential avenue for therapeutic intervention.
Structure-Activity Relationship of this compound Analogs
The following table summarizes the in vitro potency and cellular target engagement of a series of this compound analogs. The data is compiled from the key study by Londregan et al. (2023), which identified and optimized a novel series of potent and selective YEATS4 binders. The core scaffold of these analogs was systematically modified to explore the SAR and improve key properties such as binding affinity, selectivity, and cell permeability.
| Compound | Modification | YEATS4 Ki (nM) | YEATS1 IC50 (nM) | YEATS2 IC50 (nM) | YEATS3 IC50 (nM) | NanoBRET IC50 (nM) |
| 1 | Initial Hit | 540 | >10000 | >10000 | 1200 | 2300 |
| 3a | 2-methyl-benzimidazole core | 250 | >10000 | >10000 | 1300 | 1100 |
| 3b | 2-ethyl-benzimidazole core | 110 | >10000 | >10000 | 1200 | 620 |
| 4d | Phenyl tail modification | 33 | 340 | 3300 | 690 | 170 |
| 4e (this compound) | Cyclopropyl tail modification | 37 | 600 | 4800 | 1200 | 300 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC experiments were performed to determine the binding affinity (Kd) and stoichiometry (n) of the compounds to the YEATS4 protein.
Methodology:
-
Protein and Compound Preparation: The YEATS4 protein (residues 1-147) was expressed and purified. Compounds were dissolved in DMSO and then diluted in the final ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to a final DMSO concentration of 5%.
-
ITC Instrument: A MicroCal PEAQ-ITC instrument was used for the measurements.
-
Experimental Setup: The sample cell was filled with YEATS4 protein at a concentration of 10-20 µM. The syringe was filled with the compound at a concentration of 100-200 µM.
-
Titration: The titration was performed at 25°C with an initial injection of 0.4 µL followed by 18 injections of 2 µL at 150-second intervals.
-
Data Analysis: The data were analyzed using the MicroCal PEAQ-ITC analysis software using a one-site binding model to determine the Kd, n, and enthalpy of binding (ΔH).
NanoBRET Target Engagement Assay
A NanoBRET assay was used to quantify the engagement of the compounds with YEATS4 in live cells.
Methodology:
-
Cell Line and Plasmids: HEK293T cells were co-transfected with plasmids encoding for NanoLuc-YEATS4 fusion protein (donor) and a HaloTag-Histone H3.3 fusion protein (acceptor).
-
Tracer: A fluorescently labeled tracer that binds to the YEATS4 active site was used.
-
Assay Procedure:
-
Transfected cells were seeded into 96-well plates.
-
Cells were treated with a serial dilution of the test compounds.
-
The HaloTag NanoBRET 618 ligand was added as the tracer.
-
Nano-Glo substrate was added to initiate the luminescence reaction.
-
-
Data Acquisition: The donor emission at 460 nm and the acceptor emission at 618 nm were measured using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) was calculated and plotted against the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving YEATS4 and a general workflow for identifying YEATS4 binders.
Comparative Efficacy of YEATS4 Binder-1 in Diverse Cancer Cell Lines: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the efficacy of YEATS4 binder-1, a potent and selective inhibitor of the YEATS4 protein, across various cancer cell lines. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to support informed decision-making in oncology research.
YEATS4 (YEATS domain-containing protein 4), also known as GAS41, has emerged as a significant oncogene, frequently amplified or overexpressed in a range of cancers including non-small cell lung cancer (NSCLC), pancreatic, breast, and bladder cancers. Its role in chromatin regulation and gene transcription makes it a compelling target for therapeutic intervention. This guide focuses on "this compound," identified as compound 4e in a key study by Londregan et al., to provide insights into its potential as an anti-cancer agent.
Quantitative Efficacy of this compound
While extensive comparative data on the effect of this compound on the viability of a wide range of cancer cell lines is still emerging, the initial characterization provides a strong foundation for its potential. The binder has demonstrated high-affinity binding to the YEATS4 protein and effective engagement with its target within a cellular context.
| Compound | Target | Binding Affinity (Ki) | Cellular Target Engagement (NanoBRET IC50) |
| This compound (4e) | YEATS4 | 37 nM | 300 nM |
This table summarizes the biochemical and cellular potency of this compound.
Signaling Pathways and Experimental Workflow
To understand the context in which this compound operates, it is crucial to visualize the signaling pathways influenced by YEATS4 and the experimental workflows used to assess its efficacy.
YEATS4 Signaling in Cancer
YEATS4 is implicated in several key oncogenic signaling pathways. Its inhibition can impact cell proliferation, survival, and other cancer hallmarks. The following diagram illustrates a simplified overview of YEATS4's role in cancer signaling.
A diagram illustrating the role of YEATS4 in cancer signaling and the point of intervention for this compound.
Experimental Workflow for Efficacy Testing
The evaluation of a compound like this compound typically follows a structured workflow, from initial binding assays to cellular efficacy assessments.
A diagram outlining the typical experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of YEATS4 inhibitors.
NanoBRET™ Target Engagement Assay
This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged target protein in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid encoding YEATS4-NanoLuc® fusion protein
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the YEATS4-NanoLuc® fusion vector and a carrier DNA using FuGENE® HD. Culture for 24 hours to allow for protein expression.
-
Cell Plating: Resuspend the transfected cells in Opti-MEM™ and plate into the 96-well plates.
-
Compound and Tracer Addition: Add the test compound (this compound) at various concentrations to the wells. Then, add a fixed concentration of the NanoBRET™ tracer.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Substrate Addition and Signal Reading: Add the Nano-Glo® Substrate and the extracellular inhibitor. Read the plate within 10 minutes on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot against the compound concentration to calculate the IC50 value, representing the concentration at which cell viability is inhibited by 50%.
Conclusion
This compound (4e) is a promising starting point for the development of targeted therapies against cancers with YEATS4 dependency. Its high binding affinity and cellular target engagement warrant further investigation into its anti-proliferative effects across a broad spectrum of cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon in their exploration of YEATS4 inhibition as a viable anti-cancer strategy. Future studies should focus on generating comprehensive efficacy data to fully elucidate the therapeutic potential of this class of inhibitors.
YEATS4: A Comprehensive Guide to its Validation as a Therapeutic Target in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YEATS4 as a therapeutic target in breast cancer against other emerging epigenetic therapies. It is supported by experimental data to inform research and development decisions.
Executive Summary
YEATS4, a novel oncogene, is gaining significant attention as a potential therapeutic target in breast cancer. Its overexpression is strongly correlated with poor prognosis and metastasis. Functioning as an epigenetic "reader," YEATS4 recognizes acetylated histone marks, leading to the transcriptional activation of key oncogenes, most notably ZEB1, a master regulator of epithelial-to-mesenchymal transition (EMT). Preclinical evidence robustly supports the role of YEATS4 in driving breast cancer progression, and its inhibition shows promise as a therapeutic strategy. This guide delves into the validation of YEATS4, presenting key experimental data and comparing its potential with other epigenetic targets, namely HDAC inhibitors, BET inhibitors, and EZH2 inhibitors.
YEATS4: Mechanism of Action and Rationale for Targeting
YEATS4 is a member of the YEATS domain-containing family of proteins that recognize acetylated and crotonylated lysine residues on histones.[1] In breast cancer, YEATS4 has been shown to be a critical player in tumor progression.[2] Its primary mechanism involves the recognition of histone H3 lysine 27 acetylation (H3K27ac) at the promoter of the ZEB1 gene.[2] This interaction promotes ZEB1 expression, which in turn orchestrates the EMT program, a cellular process that enhances cancer cell motility, invasion, and metastatic potential.[2]
Beyond its interaction with ZEB1, YEATS4 is implicated in several other oncogenic signaling pathways, including the p53, NOTCH, and Wnt/β-catenin pathways.[3] It has also been shown to interact with the transforming acidic coiled-coil (TACC) proteins, TACC1 and TACC2, which are also linked to breast cancer development.[3] The multifaceted role of YEATS4 in driving key cancer hallmarks makes it an attractive target for therapeutic intervention. The development of small-molecule inhibitors targeting the YEATS domain is an active area of research aimed at disrupting its oncogenic functions.[4]
Preclinical Validation of YEATS4 as a Therapeutic Target
The validation of YEATS4 as a therapeutic target in breast cancer is supported by a growing body of preclinical evidence. Studies have consistently demonstrated its overexpression in breast tumors compared to normal tissue and its association with aggressive disease features.
Quantitative Data on YEATS4 Expression and Clinical Significance
Data from a study involving 481 primary breast cancer patients highlights the clinical relevance of YEATS4 expression:[2]
| Parameter | Finding | Statistical Significance |
| YEATS4 Expression | 67.6% of breast cancer tissues were positive for YEATS4 expression, compared to 15.1% of adjacent normal tissues. | P < 0.001 |
| Correlation with Tumor Stage | Positive YEATS4 expression increased with advanced TNM stage (Stage I: 56.2%, Stage II: 67.8%, Stage III: 80.0%). | Significant |
| Correlation with Lymph Node Metastasis | Positive YEATS4 expression was significantly correlated with lymph node metastasis. | P = 0.011 |
| Prognostic Value | Patients with YEATS4-positive tumors had a significantly lower 10-year overall survival rate (67.4%) compared to those with YEATS4-negative tumors (84.0%). | P = 0.001 |
Impact of YEATS4 Knockdown on Breast Cancer Cell Lines and Xenograft Models
While specific data on small-molecule inhibitors of YEATS4 in breast cancer models is limited in the public domain, studies utilizing RNA interference to knockdown YEATS4 expression provide strong proof-of-concept for its therapeutic potential.
| Experimental Model | Key Findings | Reference |
| Breast Cancer Cell Lines | Knockdown of YEATS4 in breast cancer cell lines resulted in reduced cell proliferation, migration, and invasion. It also induced a mesenchymal-to-epithelial transition (MET), the reverse of EMT. | [2] |
| Mouse Xenograft Model | In vivo, the depletion of YEATS4 in breast cancer cells significantly reduced the volume and weight of xenograft tumors in mice. | [2] |
Comparison with Alternative Epigenetic Targets in Breast Cancer
The targeting of epigenetic regulators is a rapidly evolving field in oncology. Several classes of epigenetic drugs are under investigation for breast cancer treatment. Here, we compare YEATS4 with three other prominent epigenetic targets: Histone Deacetylases (HDACs), Bromodomain and Extra-Terminal (BET) proteins, and Enhancer of Zeste Homolog 2 (EZH2).
| Target | Mechanism of Action | Rationale in Breast Cancer | Key Preclinical/Clinical Evidence |
| YEATS4 | Epigenetic Reader: Recognizes acetylated histones (H3K27ac) to promote transcription of oncogenes like ZEB1. | Overexpressed in breast cancer, correlates with poor prognosis and metastasis. Drives EMT. | Knockdown inhibits tumor growth and metastasis in preclinical models. Small-molecule binders have been developed, but in vivo efficacy data in breast cancer is not yet widely published.[2][4] |
| HDACs | Epigenetic Erasers: Remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. | HDACs are often dysregulated in breast cancer, contributing to uncontrolled cell growth and survival. | Several HDAC inhibitors (e.g., Vorinostat, Entinostat) have been evaluated in clinical trials for breast cancer, often in combination with endocrine therapy or chemotherapy, with some showing modest efficacy. |
| BET Proteins | Epigenetic Readers: Bind to acetylated histones to recruit transcriptional machinery to oncogenes like MYC. | BET proteins, particularly BRD4, are critical for the expression of key oncogenes in various breast cancer subtypes. | BET inhibitors have shown promise in preclinical models of breast cancer. Several are in clinical trials, but efficacy as monotherapy has been limited, and combination strategies are being explored. |
| EZH2 | Epigenetic Writer: A histone methyltransferase that catalyzes the trimethylation of H3K27, leading to transcriptional repression of tumor suppressor genes. | EZH2 is frequently overexpressed in aggressive breast cancers, including triple-negative breast cancer, and is associated with poor outcomes. | EZH2 inhibitors (e.g., Tazemetostat) are approved for other cancers and are being investigated in breast cancer clinical trials, showing potential in certain subtypes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the validation of YEATS4.
Immunohistochemistry (IHC) for YEATS4 Expression
Objective: To detect and quantify the expression of YEATS4 protein in breast cancer tissues.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for YEATS4 (e.g., anti-YEATS4 antibody, diluted at 1:100).[2]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the protein.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopic analysis.
-
Scoring: The staining intensity and the percentage of positive cells are scored to determine the level of YEATS4 expression.
Western Blotting for YEATS4 Protein Levels
Objective: To determine the relative protein levels of YEATS4 in cell lysates.
Methodology:
-
Protein Extraction: Cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against YEATS4, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Cell Viability (MTT) Assay
Objective: To assess the effect of YEATS4 inhibition on the viability and proliferation of breast cancer cells.
Methodology:
-
Cell Seeding: Breast cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of a YEATS4 inhibitor or transfected with siRNA targeting YEATS4.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
Visualizations
YEATS4 Signaling Pathway in Breast Cancer
Caption: YEATS4 recognizes H3K27ac to promote ZEB1-mediated EMT and metastasis.
Experimental Workflow for Validating YEATS4 as a Therapeutic Target
Caption: A stepwise approach to validate YEATS4 as a therapeutic target in breast cancer.
Logical Relationship: Targeting Epigenetic Readers, Writers, and Erasers
Caption: Interplay of epigenetic writers, erasers, and readers in regulating gene expression.
Conclusion
The validation of YEATS4 as a therapeutic target in breast cancer is well-supported by preclinical data demonstrating its oncogenic role and the anti-tumor effects of its suppression. As an epigenetic "reader," it represents a distinct and potentially more specific target compared to the broader-acting "writers" and "erasers" like EZH2 and HDACs. While the development of potent and selective small-molecule inhibitors for YEATS4 is still in its early stages, the foundational evidence strongly encourages further investigation. This guide provides a solid framework for researchers and drug developers to understand the current landscape and future potential of targeting YEATS4 in the fight against breast cancer. Continued research into specific YEATS4 inhibitors and their efficacy in relevant breast cancer models will be critical in translating this promising target into a clinical reality.
References
- 1. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.hh-publisher.com [journals.hh-publisher.com]
The Emerging Role of YEATS4 Inhibition in Non-Small Cell Lung Cancer: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of non-small cell lung cancer (NSCLC) research, the YEATS4 protein has emerged as a compelling therapeutic target. Amplified and overexpressed in a significant subset of NSCLC tumors, YEATS4 plays a crucial role in tumor progression and chemoresistance.[1][2] This guide provides a comparative analysis of strategies to inhibit YEATS4 function in NSCLC, focusing on experimental data from knockdown studies and emerging small molecule inhibitors.
YEATS4: A Key Oncogenic Driver in NSCLC
YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is an epigenetic reader protein that recognizes acetylated histone tails, influencing chromatin remodeling and gene transcription. In NSCLC, amplification of the YEATS4 gene is observed in approximately 20% of cases and is associated with increased protein expression.[1][3] Functionally, YEATS4 acts as a negative regulator of the p53 tumor suppressor pathway, a critical guardian of the genome that is frequently inactivated in cancer.[1][4] By suppressing p53, YEATS4 promotes cell proliferation, inhibits senescence, and contributes to resistance to therapies like cisplatin.[1][2]
Comparative Efficacy of YEATS4 Inhibition Strategies
Direct comparative studies of different YEATS4 inhibitors are not yet available in published literature, reflecting the nascent stage of drug development targeting this protein. However, a comparison of the effects of YEATS4 gene knockdown (using shRNA) with the recently developed dimeric inhibitor, DLG-369 , provides valuable insights into the therapeutic potential of targeting this pathway.
Data Summary
| Parameter | YEATS4 Knockdown (shY4) | Dimeric YEATS4 Inhibitor (DLG-369) | Reference |
| Cell Viability | Significant decrease in H1993 and H1355 cells | Potent inhibition of proliferation in NSCLC cell lines | [2],[5] |
| Colony Formation | Significant decrease in H1993 (p=7.26x10⁻⁶) and H1355 (p=6.06x10⁻¹⁰) cells | Not explicitly reported, but implied by proliferation inhibition | [2] |
| Cellular Senescence | Significant increase in H1993 (p=5.71x10⁻⁶), H1355 (p=0.0012), and H226 (p=1.21x10⁻¹³) cells | Upregulation of tumor suppressor gene CDKN1A (p21) | [2],[5] |
| In Vivo Tumor Growth | Significant reduction in tumor formation in NOD/SCID mice with H1993 and H1355 cells | Not yet reported | [2] |
| Mechanism of Action | Increased p21 and p53 protein levels | Sub-micromolar inhibition of YEATS4 YEATS domain interaction with acylated histones | [1][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: NSCLC cells (e.g., H1993, H1355) are seeded in 96-well plates at a density of 1x10⁴ cells/well and allowed to adhere overnight.[6]
-
Treatment: Cells are treated with varying concentrations of YEATS4 inhibitors or transfected with YEATS4 shRNA.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), MTT solution (final concentration 0.5 mg/ml) is added to each well and incubated for 4 hours at 37°C.[6]
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of self-renewal and proliferative potential.
-
Cell Seeding: A low density of cells (e.g., 250 viable cells) is seeded into 6-well plates.[7]
-
Incubation: Plates are incubated for an extended period (e.g., 7 days) to allow for colony formation.[7]
-
Staining: Colonies are fixed and stained with a solution such as 0.05% crystal violet in 4% formaldehyde.[7]
-
Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) is counted.
Senescence-Associated β-Galactosidase Assay
This histochemical stain identifies senescent cells, which exhibit increased lysosomal β-galactosidase activity at pH 6.0.
-
Cell Fixation: Cells grown on coverslips or in plates are washed with PBS and fixed with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde).
-
Staining: Cells are incubated with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) at 37°C overnight in a dry incubator (no CO2).
-
Visualization: Senescent cells stain blue and are visualized and quantified under a light microscope.
In Vivo Tumor Formation Assay
This assay evaluates the effect of YEATS4 inhibition on tumor growth in a living organism.
-
Cell Preparation and Injection: NSCLC cells with YEATS4 knockdown or control cells are harvested and suspended in a suitable medium (e.g., PBS). A specific number of cells (e.g., 2x10⁶) are subcutaneously injected into the flanks of immunocompromised mice (e.g., NOD/SCID).[3]
-
Tumor Monitoring: Tumor volume is measured periodically (e.g., weekly) using calipers and calculated using the formula: (length × width²) / 2.[3]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.[3]
Future Directions
The development of potent and selective small molecule inhibitors of YEATS4, such as DLG-369, represents a significant advancement in targeting this oncogene in NSCLC.[5] Future research should focus on comprehensive preclinical evaluation of these inhibitors, including in vivo efficacy studies and the identification of predictive biomarkers. Head-to-head comparisons of different YEATS4 inhibitors will be crucial to identify the most promising candidates for clinical development. Furthermore, exploring combination therapies, for instance with standard chemotherapy or other targeted agents, may unlock synergistic effects and overcome potential resistance mechanisms. The continued investigation into the role of YEATS4 in NSCLC holds the promise of delivering novel and effective therapeutic strategies for patients with this challenging disease.
References
- 1. Development of potent dimeric inhibitors of GAS41 YEATS domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor growth assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay for lung cancer cell viability [bio-protocol.org]
- 7. Colony forming assay [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of YEATS4 Binder-1
This document provides crucial safety and logistical information for the proper disposal of YEATS4 binder-1, a potent and selective epigenetic reader binder. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for research chemical waste disposal.
Quantitative Data for this compound
For researchers utilizing this compound, the following quantitative data, summarized from available research, is provided for easy reference.
| Property | Value | Source |
| Binding Affinity (Ki) | 37 nM | MedchemExpress |
| Molecular Formula | C23H34N4O3 | MedchemExpress |
| Molecular Weight | 414.54 g/mol | MedchemExpress |
Proper Disposal Procedures for this compound
As a novel research chemical, this compound lacks specific disposal guidelines from regulatory agencies. Therefore, it must be handled as a potentially hazardous chemical waste. The following step-by-step procedure is based on general best practices for laboratory chemical waste disposal.
1. Risk Assessment:
-
Assume the compound may have unknown toxicological properties.
-
If the compound is dissolved in a solvent like DMSO, consider the hazards of the solvent as well. DMSO can facilitate skin absorption of other chemicals.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles
-
A lab coat
-
3. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
If this compound is in a solution (e.g., dissolved in DMSO), collect the liquid waste in a sealed, leak-proof, and chemically compatible container.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and volume.
-
Do not dispose of liquid waste containing this compound down the drain.[1][2]
-
4. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Store incompatible waste types separately to prevent accidental reactions.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][5]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling YEATS4 Binder-1
For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling YEATS4 binder-1, a potent and selective small molecule inhibitor of the YEATS4 protein.[1][2][3] Adherence to these protocols is crucial for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the level of protection offered. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, these recommendations are based on best practices for handling chemical compounds of unknown toxicity in a research laboratory setting.
| Protection Level | Equipment | Purpose |
| Primary | Nitrile Gloves | Protects against skin contact and incidental splashes. Double-gloving is recommended for enhanced protection.[4][5] |
| Lab Coat | Provides a barrier against spills and contamination of personal clothing.[5][6][7] | |
| Safety Glasses with Side Shields | Protects eyes from splashes and airborne particles.[4][5] | |
| Secondary | Chemical Splash Goggles | To be worn over safety glasses when there is a higher risk of splashing.[5] |
| Face Shield | Offers full-face protection from splashes and should be used in conjunction with safety glasses or goggles.[4][5] | |
| Respiratory | Fume Hood | All handling of powdered or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation. |
| Footwear | Closed-toe Shoes | Protects feet from spills and falling objects.[5][7] |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
